Akp-001
Description
Properties
CAS No. |
897644-83-6 |
|---|---|
Molecular Formula |
C21H13ClF2N4O2 |
Molecular Weight |
426.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[3-(4-fluorophenyl)-4-pyrimidin-4-yl-1,2-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C21H13ClF2N4O2/c22-15-2-1-3-16(24)14(15)10-18(29)27-21-19(17-8-9-25-11-26-17)20(28-30-21)12-4-6-13(23)7-5-12/h1-9,11H,10H2,(H,27,29) |
InChI Key |
OHMPXDCOVKOOAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=C(C(=NO2)C3=CC=C(C=C3)F)C4=NC=NC=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Efruxifermin (AKP-001)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efruxifermin (EFX), formerly known as AKP-001, is a long-acting analogue of Fibroblast Growth Factor 21 (FGF21) under investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), previously non-alcoholic steatohepatitis (NASH). As a bivalent Fc-fusion protein, Efruxifermin is engineered to mimic and enhance the pleiotropic metabolic effects of native FGF21. Its mechanism of action is centered on the activation of specific FGF receptors in the presence of the co-receptor β-klotho, leading to downstream signaling that addresses the core drivers of MASH: steatosis, inflammation, and fibrosis. This document provides a detailed technical overview of Efruxifermin's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of key pathways and workflows.
Molecular Structure and Design
Efruxifermin is a homodimeric protein where two modified human FGF21 molecules are fused to the Fc domain of human immunoglobulin G1 (IgG1). This design confers a significantly longer half-life of 3 to 3.5 days compared to native FGF21, allowing for once-weekly subcutaneous administration.[1][2] The bivalent structure of Efruxifermin results in a markedly stronger affinity for its target receptors, a key differentiator from monovalent FGF21 analogues.[3]
Core Mechanism of Action: FGF21 Pathway Agonism
The primary mechanism of action of Efruxifermin is its function as a potent agonist of the FGF21 signaling pathway. This pathway is a critical regulator of systemic energy balance, and glucose and lipid metabolism.[4][5][6]
Receptor Binding and Activation
Efruxifermin exerts its effects by binding to and activating a complex of a Fibroblast Growth Factor Receptor (FGFR) and the transmembrane protein β-klotho (KLB).[7] β-klotho is an obligate co-receptor that confers specificity for FGF21 and its analogues. The C-terminus of the FGF21 moiety in Efruxifermin binds with high affinity to β-klotho, which then facilitates the interaction of the N-terminus with FGFRs, primarily FGFR1c, FGFR2c, and FGFR3c.[5][8] This ternary complex formation is essential for initiating intracellular signaling.
The bivalent nature of Efruxifermin leads to a substantially higher binding strength, with a dissociation constant (KD) of 18 pM, which is over 100-fold higher than monovalent FGF21 analogues (KD in the range of 3.0–9.0 nM).[9] This enhanced affinity is largely due to a significantly slower dissociation rate.[3]
Downstream Signaling Cascade
Upon the formation of the Efruxifermin-FGFR-β-klotho complex, the intracellular tyrosine kinase domains of the FGFRs are activated. This triggers a downstream signaling cascade that involves the phosphorylation of FGF Receptor Substrate 2 (FRS2). Phosphorylated FRS2 acts as a docking site for adaptor proteins such as Growth factor receptor-bound protein 2 (Grb2), which in turn recruits Son of sevenless (Sos) to activate the Ras-Raf-MEK-ERK (MAPK) pathway. Concurrently, the activation of the FGFR complex also stimulates the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[5][10] These pathways ultimately lead to the modulation of gene expression related to glucose and lipid metabolism, and cellular stress responses.
Preclinical Evidence
The efficacy of Efruxifermin has been demonstrated in various preclinical models of MASH and metabolic syndrome.
In Vitro Binding Affinity
In vitro studies have quantified the superior binding properties of the bivalent Efruxifermin compared to monovalent FGF21 analogues.
| Compound | Binding Affinity (KD) | Association Rate (ka) | Dissociation Rate (kd) |
| Efruxifermin (bivalent) | 18 pM | ~10-fold faster vs. monovalent Fc-RGE | ~30-40-fold slower vs. monovalent analogues |
| Monovalent FGF21 Analogues | 3.0 - 9.0 nM | - | - |
| Data from Akero Therapeutics poster presentation.[3][9] |
Animal Models of MASH
In the Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model, a long-acting FGF21 analogue demonstrated significant improvements in metabolic, biochemical, and histopathological parameters, consistent with the effects observed with Efruxifermin in clinical trials.[11] Furthermore, in a study using B6-Alms1-del mice, which spontaneously develop MASH, Efruxifermin treatment for 6 weeks significantly decreased body weight, plasma ALT and AST, fasting blood glucose, and blood lipids, and nearly restored normal liver weight.[4] In Sprague Dawley rats, once-weekly administration of Efruxifermin for up to 26 weeks dose-dependently reduced body weight gain.[12]
Clinical Efficacy in MASH
Efruxifermin has undergone extensive evaluation in Phase 2 clinical trials, demonstrating significant improvements in both histological and non-invasive markers of MASH.
Phase 2a BALANCED Study
This study evaluated Efruxifermin in patients with biopsy-confirmed MASH and fibrosis stages F1-F3.
| Endpoint (Week 16) | Placebo | Efruxifermin (All Doses) | Efruxifermin (50mg) |
| ≥1-stage fibrosis improvement w/o worsening of NASH | 0% | 48% | 62% |
| ≥2-stage fibrosis improvement | 0% | 28% | 38% |
| NASH resolution w/o worsening of fibrosis | 50%* | 48% | 54% |
| Reduction in HbA1c (in patients with T2D) | - | - | -0.4% (p<0.05) |
| Relative reduction in liver fat (MRI-PDFF) | 0% | 63-72% (p<0.001) | 71% (p<0.001) |
| N=2 for placebo group in this specific endpoint analysis.[13][14] |
Phase 2b HARMONY Study
This trial assessed Efruxifermin in patients with MASH and fibrosis stages F2-F3.
| Endpoint (Week 24) | Placebo | Efruxifermin (28mg) | Efruxifermin (50mg) |
| ≥1-stage fibrosis improvement w/o worsening of NASH | 20% | 39% | 41% |
| NASH resolution w/o worsening of fibrosis | 15% | 47% | 76% |
| Both fibrosis improvement and NASH resolution | 5% | 29% | 41% |
At 96 weeks, the response rates for at least one-stage fibrosis improvement without worsening of MASH increased to 46% for the 28mg dose and 75% for the 50mg dose, compared to 24% for placebo.[3]
Experimental Protocols
Clinical Trial Design (HARMONY Study)
The HARMONY study was a multicenter, randomized, double-blind, placebo-controlled Phase 2b trial.
-
Patient Population: Adults with biopsy-confirmed MASH, defined by a NAFLD Activity Score (NAS) of ≥4 (with at least a score of 1 in steatosis, ballooning, and inflammation), and fibrosis stage F2 or F3.[5][6]
-
Intervention: Subcutaneous injections of Efruxifermin (28mg or 50mg) or placebo, administered once weekly.[5][6]
-
Primary Endpoint: Proportion of patients with an improvement in liver fibrosis of at least one stage without worsening of MASH at week 24.[5]
-
Histological Assessment: Liver biopsies were centrally read by two pathologists, blinded to treatment allocation and biopsy timing. Fibrosis was staged according to the NASH Clinical Research Network (CRN) system.
-
Non-invasive Markers: Key non-invasive tests for liver health included:
-
Enhanced Liver Fibrosis (ELF) score: A blood test measuring hyaluronic acid, PIIINP, and TIMP-1.
-
Pro-C3: A serum marker of active fibrogenesis.
-
Transient Elastography (FibroScan): To measure liver stiffness.
-
MRI-PDFF: To quantify hepatic fat fraction.[14]
-
Preclinical Model Protocol (B6-Alms1-del Mice)
-
Animal Model: B6-Alms1-del mice, which spontaneously develop MASH.[4]
-
Treatment: At 16 weeks of age, mice received subcutaneous injections of vehicle, 30 nmol/kg Tirzepatide, or 30 nmol/kg Efruxifermin twice a week for 6 weeks.[4]
-
Assessments: Body weight, plasma ALT and AST levels, fasting blood glucose, blood lipids, and liver weight were measured. Liver tissue was collected for morphological analysis.[4]
Conclusion
Efruxifermin (this compound) is a potent, long-acting FGF21 analogue with a well-defined mechanism of action. By activating the FGFR/β-klotho signaling complex, it initiates downstream pathways that collectively improve metabolic homeostasis and directly target the pathological hallmarks of MASH. Its bivalent design results in superior receptor affinity and prolonged action. Robust preclinical data and compelling results from Phase 2 clinical trials have demonstrated its ability to significantly reduce liver fat, inflammation, and fibrosis, positioning it as a promising therapeutic candidate for patients with MASH.
References
- 1. Generation of Affinity Purified Antibody Reagents for Specific Determination of Efruxifermin in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2b HARMONY Study Shows Significant Histological Progress at 96 Weeks for Akero Therapeutics [synapse.patsnap.com]
- 3. Downstream Signaling Pathways in Mouse Adipose Tissues Following Acute In Vivo Administration of Fibroblast Growth Factor 21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of once-weekly efruxifermin versus placebo in non-alcoholic steatohepatitis (HARMONY): a multicentre, randomised, double-blind, placebo-controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of once-weekly efruxifermin versus placebo in metabolic dysfunction-associated steatohepatitis (HARMONY): 96-week results from a multicentre, randomised, double-blind, placebo-controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic review and meta-analysis of efruxifermin’s efficacy in improving liver fibrosis in patients with NASH/MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | FGF21 as Modulator of Metabolism in Health and Disease [frontiersin.org]
- 8. akerotx.com [akerotx.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting FGF21 in cardiovascular and metabolic diseases: from mechanism to medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. firstwordpharma.com [firstwordpharma.com]
An In-depth Technical Guide to the Mechanism of Action of Efruxifermin (AKP-001)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Efruxifermin (EFX), formerly known as AKP-001, is a long-acting analogue of Fibroblast Growth Factor 21 (FGF21) under investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH), previously non-alcoholic steatohepatitis (NASH). As a bivalent Fc-fusion protein, Efruxifermin is engineered to mimic and enhance the pleiotropic metabolic effects of native FGF21. Its mechanism of action is centered on the activation of specific FGF receptors in the presence of the co-receptor β-klotho, leading to downstream signaling that addresses the core drivers of MASH: steatosis, inflammation, and fibrosis. This document provides a detailed technical overview of Efruxifermin's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of key pathways and workflows.
Molecular Structure and Design
Efruxifermin is a homodimeric protein where two modified human FGF21 molecules are fused to the Fc domain of human immunoglobulin G1 (IgG1). This design confers a significantly longer half-life of 3 to 3.5 days compared to native FGF21, allowing for once-weekly subcutaneous administration.[1][2] The bivalent structure of Efruxifermin results in a markedly stronger affinity for its target receptors, a key differentiator from monovalent FGF21 analogues.[3]
Core Mechanism of Action: FGF21 Pathway Agonism
The primary mechanism of action of Efruxifermin is its function as a potent agonist of the FGF21 signaling pathway. This pathway is a critical regulator of systemic energy balance, and glucose and lipid metabolism.[4][5][6]
Receptor Binding and Activation
Efruxifermin exerts its effects by binding to and activating a complex of a Fibroblast Growth Factor Receptor (FGFR) and the transmembrane protein β-klotho (KLB).[7] β-klotho is an obligate co-receptor that confers specificity for FGF21 and its analogues. The C-terminus of the FGF21 moiety in Efruxifermin binds with high affinity to β-klotho, which then facilitates the interaction of the N-terminus with FGFRs, primarily FGFR1c, FGFR2c, and FGFR3c.[5][8] This ternary complex formation is essential for initiating intracellular signaling.
The bivalent nature of Efruxifermin leads to a substantially higher binding strength, with a dissociation constant (KD) of 18 pM, which is over 100-fold higher than monovalent FGF21 analogues (KD in the range of 3.0–9.0 nM).[9] This enhanced affinity is largely due to a significantly slower dissociation rate.[3]
Downstream Signaling Cascade
Upon the formation of the Efruxifermin-FGFR-β-klotho complex, the intracellular tyrosine kinase domains of the FGFRs are activated. This triggers a downstream signaling cascade that involves the phosphorylation of FGF Receptor Substrate 2 (FRS2). Phosphorylated FRS2 acts as a docking site for adaptor proteins such as Growth factor receptor-bound protein 2 (Grb2), which in turn recruits Son of sevenless (Sos) to activate the Ras-Raf-MEK-ERK (MAPK) pathway. Concurrently, the activation of the FGFR complex also stimulates the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[5][10] These pathways ultimately lead to the modulation of gene expression related to glucose and lipid metabolism, and cellular stress responses.
Preclinical Evidence
The efficacy of Efruxifermin has been demonstrated in various preclinical models of MASH and metabolic syndrome.
In Vitro Binding Affinity
In vitro studies have quantified the superior binding properties of the bivalent Efruxifermin compared to monovalent FGF21 analogues.
| Compound | Binding Affinity (KD) | Association Rate (ka) | Dissociation Rate (kd) |
| Efruxifermin (bivalent) | 18 pM | ~10-fold faster vs. monovalent Fc-RGE | ~30-40-fold slower vs. monovalent analogues |
| Monovalent FGF21 Analogues | 3.0 - 9.0 nM | - | - |
| Data from Akero Therapeutics poster presentation.[3][9] |
Animal Models of MASH
In the Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model, a long-acting FGF21 analogue demonstrated significant improvements in metabolic, biochemical, and histopathological parameters, consistent with the effects observed with Efruxifermin in clinical trials.[11] Furthermore, in a study using B6-Alms1-del mice, which spontaneously develop MASH, Efruxifermin treatment for 6 weeks significantly decreased body weight, plasma ALT and AST, fasting blood glucose, and blood lipids, and nearly restored normal liver weight.[4] In Sprague Dawley rats, once-weekly administration of Efruxifermin for up to 26 weeks dose-dependently reduced body weight gain.[12]
Clinical Efficacy in MASH
Efruxifermin has undergone extensive evaluation in Phase 2 clinical trials, demonstrating significant improvements in both histological and non-invasive markers of MASH.
Phase 2a BALANCED Study
This study evaluated Efruxifermin in patients with biopsy-confirmed MASH and fibrosis stages F1-F3.
| Endpoint (Week 16) | Placebo | Efruxifermin (All Doses) | Efruxifermin (50mg) |
| ≥1-stage fibrosis improvement w/o worsening of NASH | 0% | 48% | 62% |
| ≥2-stage fibrosis improvement | 0% | 28% | 38% |
| NASH resolution w/o worsening of fibrosis | 50%* | 48% | 54% |
| Reduction in HbA1c (in patients with T2D) | - | - | -0.4% (p<0.05) |
| Relative reduction in liver fat (MRI-PDFF) | 0% | 63-72% (p<0.001) | 71% (p<0.001) |
| N=2 for placebo group in this specific endpoint analysis.[13][14] |
Phase 2b HARMONY Study
This trial assessed Efruxifermin in patients with MASH and fibrosis stages F2-F3.
| Endpoint (Week 24) | Placebo | Efruxifermin (28mg) | Efruxifermin (50mg) |
| ≥1-stage fibrosis improvement w/o worsening of NASH | 20% | 39% | 41% |
| NASH resolution w/o worsening of fibrosis | 15% | 47% | 76% |
| Both fibrosis improvement and NASH resolution | 5% | 29% | 41% |
At 96 weeks, the response rates for at least one-stage fibrosis improvement without worsening of MASH increased to 46% for the 28mg dose and 75% for the 50mg dose, compared to 24% for placebo.[3]
Experimental Protocols
Clinical Trial Design (HARMONY Study)
The HARMONY study was a multicenter, randomized, double-blind, placebo-controlled Phase 2b trial.
-
Patient Population: Adults with biopsy-confirmed MASH, defined by a NAFLD Activity Score (NAS) of ≥4 (with at least a score of 1 in steatosis, ballooning, and inflammation), and fibrosis stage F2 or F3.[5][6]
-
Intervention: Subcutaneous injections of Efruxifermin (28mg or 50mg) or placebo, administered once weekly.[5][6]
-
Primary Endpoint: Proportion of patients with an improvement in liver fibrosis of at least one stage without worsening of MASH at week 24.[5]
-
Histological Assessment: Liver biopsies were centrally read by two pathologists, blinded to treatment allocation and biopsy timing. Fibrosis was staged according to the NASH Clinical Research Network (CRN) system.
-
Non-invasive Markers: Key non-invasive tests for liver health included:
-
Enhanced Liver Fibrosis (ELF) score: A blood test measuring hyaluronic acid, PIIINP, and TIMP-1.
-
Pro-C3: A serum marker of active fibrogenesis.
-
Transient Elastography (FibroScan): To measure liver stiffness.
-
MRI-PDFF: To quantify hepatic fat fraction.[14]
-
Preclinical Model Protocol (B6-Alms1-del Mice)
-
Animal Model: B6-Alms1-del mice, which spontaneously develop MASH.[4]
-
Treatment: At 16 weeks of age, mice received subcutaneous injections of vehicle, 30 nmol/kg Tirzepatide, or 30 nmol/kg Efruxifermin twice a week for 6 weeks.[4]
-
Assessments: Body weight, plasma ALT and AST levels, fasting blood glucose, blood lipids, and liver weight were measured. Liver tissue was collected for morphological analysis.[4]
Conclusion
Efruxifermin (this compound) is a potent, long-acting FGF21 analogue with a well-defined mechanism of action. By activating the FGFR/β-klotho signaling complex, it initiates downstream pathways that collectively improve metabolic homeostasis and directly target the pathological hallmarks of MASH. Its bivalent design results in superior receptor affinity and prolonged action. Robust preclinical data and compelling results from Phase 2 clinical trials have demonstrated its ability to significantly reduce liver fat, inflammation, and fibrosis, positioning it as a promising therapeutic candidate for patients with MASH.
References
- 1. Generation of Affinity Purified Antibody Reagents for Specific Determination of Efruxifermin in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2b HARMONY Study Shows Significant Histological Progress at 96 Weeks for Akero Therapeutics [synapse.patsnap.com]
- 3. Downstream Signaling Pathways in Mouse Adipose Tissues Following Acute In Vivo Administration of Fibroblast Growth Factor 21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of once-weekly efruxifermin versus placebo in non-alcoholic steatohepatitis (HARMONY): a multicentre, randomised, double-blind, placebo-controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of once-weekly efruxifermin versus placebo in metabolic dysfunction-associated steatohepatitis (HARMONY): 96-week results from a multicentre, randomised, double-blind, placebo-controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic review and meta-analysis of efruxifermin’s efficacy in improving liver fibrosis in patients with NASH/MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | FGF21 as Modulator of Metabolism in Health and Disease [frontiersin.org]
- 8. akerotx.com [akerotx.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting FGF21 in cardiovascular and metabolic diseases: from mechanism to medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. firstwordpharma.com [firstwordpharma.com]
Unveiling Akp-001: A Technical Guide to 1-Azakenpaullone, a Selective GSK-3β Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of Akp-001, identified as 1-Azakenpaullone, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, mechanism of action, and key experimental data, offering a comprehensive resource for its application in scientific research.
Chemical Identity and Structure
1-Azakenpaullone, also known as 1-Akp, is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β)[1][2][3]. It is an analog of kenpaullone (B1673391) with a modified heterocyclic structure, which contributes to its enhanced selectivity[4][5].
The chemical structure of 1-Azakenpaullone is provided below:
Chemical Formula: C₁₅H₁₀BrN₃O[4][6]
IUPAC Name: 9-bromo-7,12-dihydropyrido[3',2':2,3]azepino[4,5-b]indol-6(5H)-one[4][6]
CAS Number: 676596-65-9[1][2][4]
Below is a table summarizing the key chemical and physical properties of 1-Azakenpaullone.
| Property | Value | Source |
| Molecular Weight | 328.17 g/mol | [4][6] |
| Exact Mass | 327.0007 u | [4] |
| Appearance | Solid | [3] |
| Solubility | Insoluble in Water and Ethanol; ≥15.05 mg/mL in DMSO | [3] |
Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt Signaling
1-Azakenpaullone is a highly selective, ATP-competitive inhibitor of GSK-3β[2]. The inhibition of GSK-3β by 1-Azakenpaullone leads to the activation of the canonical Wnt/β-catenin signaling pathway[5][7]. In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, 1-Azakenpaullone prevents the phosphorylation of β-catenin. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes by complexing with TCF/LEF transcription factors[7][8].
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of 1-Azakenpaullone.
Quantitative Data
1-Azakenpaullone exhibits high selectivity for GSK-3β over other kinases such as Cyclin-Dependent Kinases (CDKs). The inhibitory concentrations are summarized in the table below.
| Target Kinase | IC₅₀ Value | Selectivity vs. GSK-3β | Source |
| GSK-3β | 18 nM | - | [1][2][3] |
| CDK1/cyclin B | 2.0 µM | >100-fold | [1][4] |
| CDK5/p25 | 4.2 µM | >230-fold | [1][4] |
Experimental Protocols
In Vitro Kinase Assay for GSK-3β
This protocol describes a method to determine the inhibitory activity of 1-Azakenpaullone on GSK-3β.
-
Enzyme Preparation: GSK-3β is diluted 1:100 in a buffer containing 1 mg/mL BSA and 10 mM dithiothreitol[1].
-
Reaction Mixture: The assay is conducted in a final volume of 30 µL containing:
-
Incubation: The reaction mixture is incubated for 30 minutes at 30°C[1].
-
Quantification: 25 µL aliquots of the supernatant are spotted onto Whatman P81 phosphocellulose paper. The filters are washed five times in a 10 mL/L phosphoric acid solution. The radioactivity, corresponding to the phosphorylated substrate, is then measured to determine the kinase activity[1].
The following diagram outlines the general workflow for the in vitro GSK-3β kinase assay.
In Vivo Formulation Protocol
For animal studies, 1-Azakenpaullone can be prepared as a suspended solution for oral or intraperitoneal injection[2].
-
Stock Solution: Prepare a stock solution of 1-Azakenpaullone in DMSO (e.g., 16.7 mg/mL)[2].
-
Vehicle Preparation (for a 1 mL working solution):
-
Administration: The final solution should be used immediately after preparation. If precipitation occurs, heating and/or sonication can be applied to aid dissolution[2].
Biological Activities and Applications
1-Azakenpaullone has been utilized in various research contexts to probe the function of GSK-3β and the Wnt signaling pathway.
-
Stem Cell Differentiation: It has been shown to induce the osteoblastic differentiation and mineralization of human mesenchymal stem cells by activating Wnt signaling[2][8].
-
Cell Proliferation: 1-Azakenpaullone stimulates the proliferation of INS-1E cells and protects them from glucolipotoxicity-induced cell death[1]. It also promotes proliferation in neuromasts in the zebrafish posterior lateral line[9].
-
Neurobiology: In zebrafish, it has been used to study retinal development and regeneration, where it expands the retinal progenitor population by blocking differentiation[7].
-
Cancer Research: The compound has been observed to reduce S6K1 phosphorylation in HCC1806 cells[2].
This technical guide serves as a foundational resource for the scientific community. Further in-depth investigation into the multifaceted roles of 1-Azakenpaullone is encouraged to fully elucidate its therapeutic and research potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Azakenpaullone | C15H10BrN3O | CID 6538897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. β-catenin/Wnt signaling controls progenitor fate in the developing and regenerating zebrafish retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of canonical Wnt/β-catenin signaling stimulates proliferation in neuromasts in the zebrafish posterior lateral line - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Akp-001: A Technical Guide to 1-Azakenpaullone, a Selective GSK-3β Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of Akp-001, identified as 1-Azakenpaullone, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, mechanism of action, and key experimental data, offering a comprehensive resource for its application in scientific research.
Chemical Identity and Structure
1-Azakenpaullone, also known as 1-Akp, is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β)[1][2][3]. It is an analog of kenpaullone with a modified heterocyclic structure, which contributes to its enhanced selectivity[4][5].
The chemical structure of 1-Azakenpaullone is provided below:
Chemical Formula: C₁₅H₁₀BrN₃O[4][6]
IUPAC Name: 9-bromo-7,12-dihydropyrido[3',2':2,3]azepino[4,5-b]indol-6(5H)-one[4][6]
CAS Number: 676596-65-9[1][2][4]
Below is a table summarizing the key chemical and physical properties of 1-Azakenpaullone.
| Property | Value | Source |
| Molecular Weight | 328.17 g/mol | [4][6] |
| Exact Mass | 327.0007 u | [4] |
| Appearance | Solid | [3] |
| Solubility | Insoluble in Water and Ethanol; ≥15.05 mg/mL in DMSO | [3] |
Mechanism of Action: Inhibition of GSK-3β and Activation of Wnt Signaling
1-Azakenpaullone is a highly selective, ATP-competitive inhibitor of GSK-3β[2]. The inhibition of GSK-3β by 1-Azakenpaullone leads to the activation of the canonical Wnt/β-catenin signaling pathway[5][7]. In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, 1-Azakenpaullone prevents the phosphorylation of β-catenin. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes by complexing with TCF/LEF transcription factors[7][8].
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of 1-Azakenpaullone.
Quantitative Data
1-Azakenpaullone exhibits high selectivity for GSK-3β over other kinases such as Cyclin-Dependent Kinases (CDKs). The inhibitory concentrations are summarized in the table below.
| Target Kinase | IC₅₀ Value | Selectivity vs. GSK-3β | Source |
| GSK-3β | 18 nM | - | [1][2][3] |
| CDK1/cyclin B | 2.0 µM | >100-fold | [1][4] |
| CDK5/p25 | 4.2 µM | >230-fold | [1][4] |
Experimental Protocols
In Vitro Kinase Assay for GSK-3β
This protocol describes a method to determine the inhibitory activity of 1-Azakenpaullone on GSK-3β.
-
Enzyme Preparation: GSK-3β is diluted 1:100 in a buffer containing 1 mg/mL BSA and 10 mM dithiothreitol[1].
-
Reaction Mixture: The assay is conducted in a final volume of 30 µL containing:
-
Incubation: The reaction mixture is incubated for 30 minutes at 30°C[1].
-
Quantification: 25 µL aliquots of the supernatant are spotted onto Whatman P81 phosphocellulose paper. The filters are washed five times in a 10 mL/L phosphoric acid solution. The radioactivity, corresponding to the phosphorylated substrate, is then measured to determine the kinase activity[1].
The following diagram outlines the general workflow for the in vitro GSK-3β kinase assay.
In Vivo Formulation Protocol
For animal studies, 1-Azakenpaullone can be prepared as a suspended solution for oral or intraperitoneal injection[2].
-
Stock Solution: Prepare a stock solution of 1-Azakenpaullone in DMSO (e.g., 16.7 mg/mL)[2].
-
Vehicle Preparation (for a 1 mL working solution):
-
Administration: The final solution should be used immediately after preparation. If precipitation occurs, heating and/or sonication can be applied to aid dissolution[2].
Biological Activities and Applications
1-Azakenpaullone has been utilized in various research contexts to probe the function of GSK-3β and the Wnt signaling pathway.
-
Stem Cell Differentiation: It has been shown to induce the osteoblastic differentiation and mineralization of human mesenchymal stem cells by activating Wnt signaling[2][8].
-
Cell Proliferation: 1-Azakenpaullone stimulates the proliferation of INS-1E cells and protects them from glucolipotoxicity-induced cell death[1]. It also promotes proliferation in neuromasts in the zebrafish posterior lateral line[9].
-
Neurobiology: In zebrafish, it has been used to study retinal development and regeneration, where it expands the retinal progenitor population by blocking differentiation[7].
-
Cancer Research: The compound has been observed to reduce S6K1 phosphorylation in HCC1806 cells[2].
This technical guide serves as a foundational resource for the scientific community. Further in-depth investigation into the multifaceted roles of 1-Azakenpaullone is encouraged to fully elucidate its therapeutic and research potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Azakenpaullone | C15H10BrN3O | CID 6538897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. β-catenin/Wnt signaling controls progenitor fate in the developing and regenerating zebrafish retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of GSK-3β Enhances Osteoblast Differentiation of Human Mesenchymal Stem Cells through Wnt Signalling Overexpressing Runx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of canonical Wnt/β-catenin signaling stimulates proliferation in neuromasts in the zebrafish posterior lateral line - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Akp-001 (1-Azakenpaullone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Akp-001, also known as 1-Azakenpaullone, is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes, including the Wnt signaling pathway. As a compound of significant interest for therapeutic development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. It is important to note that the name "this compound" has also been associated in some literature with a p38 MAPK inhibitor with a different chemical structure (C21H13ClF2N4O2). This guide focuses exclusively on this compound as 1-Azakenpaullone (C15H10BrN3O), the GSK-3β inhibitor.
Core Properties of this compound (1-Azakenpaullone)
-
Chemical Name: 9-bromo-7,12-dihydro-pyrido[3',2':2,3]azepino[4,5-b]indol-6(5H)-one
-
Molecular Formula: C₁₅H₁₀BrN₃O
-
Molecular Weight: 328.16 g/mol
-
Mechanism of Action: this compound is a selective, ATP-competitive inhibitor of GSK-3β.[1] By inhibiting GSK-3β, it activates the canonical Wnt signaling pathway.[1]
Solubility Profile
The solubility of a compound is a critical determinant of its biological activity and formulation potential. This compound exhibits varied solubility in different solvent systems. The following tables summarize the available quantitative solubility data.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| Dimethylformamide (DMF) | 3 | 9.14 | Cayman Chemical |
| Dimethyl Sulfoxide (DMSO) | >10 - 66 | >30.47 - 201.12 | Cayman Chemical, Sigma-Aldrich, Selleck Chemicals, TargetMol, GlpBio |
| Ethanol | < 1 | < 3.05 | TargetMol |
Table 2: Solubility of this compound in Aqueous and Mixed Solvents
| Solvent System | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| Water | < 1 (insoluble or slightly soluble) | < 3.05 | TargetMol |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | 1.52 | Cayman Chemical |
| Suspended Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 1.67 | 5.09 | MedChemExpress |
Stability Profile
The stability of this compound under various storage conditions is crucial for ensuring its integrity and activity in experimental and therapeutic settings.
Table 3: Stability of this compound
| Form | Storage Condition | Duration | Source |
| Crystalline Solid | Ambient Temperature | ≥ 4 years | Cayman Chemical |
| Crystalline Solid | 2-8°C, protect from light | Not Specified | Sigma-Aldrich |
| Crystalline Solid | +4°C | Not Specified | Hello Bio |
| Crystalline Solid | -20°C | 3 years | TargetMol |
| Stock Solution (in DMSO) | -20°C | 6 months | MedChemExpress |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Hello Bio |
| Stock Solution (in DMSO) | -80°C | 1 year | MedChemExpress, TargetMol |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline protocols for key experiments related to the solubility and stability of this compound.
Thermodynamic (Equilibrium) Solubility Assay
This protocol determines the equilibrium solubility of this compound, representing the saturation concentration of the compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Determine the concentration by comparing the analytical response to a standard curve of known this compound concentrations.
Thermodynamic Solubility Workflow
Stability-Indicating HPLC Method
This protocol outlines the development of an HPLC method capable of separating this compound from its potential degradation products, thus indicating its stability.
Methodology:
-
Forced Degradation Studies: Subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to generate potential degradation products.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detector: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and spectral analysis to assess peak purity.
-
-
Method Optimization: Adjust chromatographic parameters (e.g., gradient profile, flow rate, column temperature, and pH of the mobile phase) to achieve adequate resolution between the parent this compound peak and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
An In-depth Technical Guide to the Solubility and Stability of Akp-001 (1-Azakenpaullone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Akp-001, also known as 1-Azakenpaullone, is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes, including the Wnt signaling pathway. As a compound of significant interest for therapeutic development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. It is important to note that the name "this compound" has also been associated in some literature with a p38 MAPK inhibitor with a different chemical structure (C21H13ClF2N4O2). This guide focuses exclusively on this compound as 1-Azakenpaullone (C15H10BrN3O), the GSK-3β inhibitor.
Core Properties of this compound (1-Azakenpaullone)
-
Chemical Name: 9-bromo-7,12-dihydro-pyrido[3',2':2,3]azepino[4,5-b]indol-6(5H)-one
-
Molecular Formula: C₁₅H₁₀BrN₃O
-
Molecular Weight: 328.16 g/mol
-
Mechanism of Action: this compound is a selective, ATP-competitive inhibitor of GSK-3β.[1] By inhibiting GSK-3β, it activates the canonical Wnt signaling pathway.[1]
Solubility Profile
The solubility of a compound is a critical determinant of its biological activity and formulation potential. This compound exhibits varied solubility in different solvent systems. The following tables summarize the available quantitative solubility data.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| Dimethylformamide (DMF) | 3 | 9.14 | Cayman Chemical |
| Dimethyl Sulfoxide (DMSO) | >10 - 66 | >30.47 - 201.12 | Cayman Chemical, Sigma-Aldrich, Selleck Chemicals, TargetMol, GlpBio |
| Ethanol | < 1 | < 3.05 | TargetMol |
Table 2: Solubility of this compound in Aqueous and Mixed Solvents
| Solvent System | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| Water | < 1 (insoluble or slightly soluble) | < 3.05 | TargetMol |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | 1.52 | Cayman Chemical |
| Suspended Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 1.67 | 5.09 | MedChemExpress |
Stability Profile
The stability of this compound under various storage conditions is crucial for ensuring its integrity and activity in experimental and therapeutic settings.
Table 3: Stability of this compound
| Form | Storage Condition | Duration | Source |
| Crystalline Solid | Ambient Temperature | ≥ 4 years | Cayman Chemical |
| Crystalline Solid | 2-8°C, protect from light | Not Specified | Sigma-Aldrich |
| Crystalline Solid | +4°C | Not Specified | Hello Bio |
| Crystalline Solid | -20°C | 3 years | TargetMol |
| Stock Solution (in DMSO) | -20°C | 6 months | MedChemExpress |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Hello Bio |
| Stock Solution (in DMSO) | -80°C | 1 year | MedChemExpress, TargetMol |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline protocols for key experiments related to the solubility and stability of this compound.
Thermodynamic (Equilibrium) Solubility Assay
This protocol determines the equilibrium solubility of this compound, representing the saturation concentration of the compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Determine the concentration by comparing the analytical response to a standard curve of known this compound concentrations.
Thermodynamic Solubility Workflow
Stability-Indicating HPLC Method
This protocol outlines the development of an HPLC method capable of separating this compound from its potential degradation products, thus indicating its stability.
Methodology:
-
Forced Degradation Studies: Subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to generate potential degradation products.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Detector: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and spectral analysis to assess peak purity.
-
-
Method Optimization: Adjust chromatographic parameters (e.g., gradient profile, flow rate, column temperature, and pH of the mobile phase) to achieve adequate resolution between the parent this compound peak and all degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
Preliminary Preclinical Profile of Akp-001: A Novel p38 MAPK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Akp-001 is a novel, selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key enzyme implicated in the production of pro-inflammatory cytokines.[1] Developed as a potential therapeutic for immune-mediated inflammatory diseases such as inflammatory bowel disease (IBD), this compound is designed as an "antedrug." This concept involves creating a compound that exerts its therapeutic effect at the target site and is rapidly metabolized into an inactive form upon entering systemic circulation, thereby minimizing the risk of systemic side effects. This whitepaper provides a comprehensive overview of the preliminary preclinical data, experimental protocols, and the underlying signaling pathway associated with this compound.
Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Activation of this pathway leads to the downstream production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound is designed to specifically inhibit the p38α isoform, thereby attenuating the inflammatory cascade.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from the initial preclinical evaluation of this compound.
Table 1: In Vitro p38α MAPK Inhibitory Activity
| Compound | p38α IC50 (nM) |
| This compound | 3.2 |
| SB 203580* | 21 |
*Reference p38 MAPK inhibitor. Data extracted from Hasumi K, et al. Bioorg Med Chem. 2014.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| p38α | 98 |
| JNK1 | <10 |
| ERK2 | <10 |
| IKKβ | <10 |
| GSK3β | <10 |
Data extracted from Hasumi K, et al. Bioorg Med Chem. 2014.
Table 3: In Vivo Efficacy of this compound in a Rat Model of TNBS-Induced Colitis
| Treatment Group | Colon Weight (g) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Normal | 0.85 ± 0.04 | 1.5 ± 0.3 |
| TNBS Control | 1.95 ± 0.12 | 12.8 ± 1.5 |
| This compound (10 mg/kg) | 1.25 ± 0.08 | 4.2 ± 0.7 |
Data are presented as mean ± SEM. TNBS: 2,4,6-trinitrobenzenesulfonic acid. Data extracted from Hasumi K, et al. Bioorg Med Chem. 2014.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
p38α MAP Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against human recombinant p38α MAP kinase.
Materials:
-
Human recombinant p38α MAP kinase
-
Biotinylated ATF-2 substrate peptide
-
[γ-33P]ATP
-
Kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound (or control compound) dissolved in DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads
Procedure:
-
Prepare a reaction mixture containing p38α MAP kinase, biotinylated ATF-2 substrate, and kinase buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by adding a stop solution containing EDTA.
-
Add streptavidin-coated SPA beads to the mixture and incubate for 30 minutes to allow the biotinylated substrate to bind.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
TNBS-Induced Colitis Model in Rats
Objective: To evaluate the in vivo efficacy of this compound in a rat model of inflammatory bowel disease.
Animal Model: Male Wistar rats (180-220 g).
Induction of Colitis:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats with an appropriate anesthetic agent.
-
Instill a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol (B145695) into the colon via a catheter inserted 8 cm from the anus.
-
Keep the rats in a head-down position for 60 seconds to ensure distribution of the TNBS solution.
Treatment Protocol:
-
Administer this compound (10 mg/kg) or vehicle orally once daily for 7 days, starting 2 hours after TNBS instillation.
Efficacy Assessment:
-
On day 8, euthanize the rats and excise the colon.
-
Measure the colon weight as an indicator of inflammation-induced edema.
-
Homogenize a section of the colon tissue to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical evaluation of this compound.
Conclusion
The preliminary preclinical data for this compound demonstrate its potential as a potent and selective inhibitor of p38α MAPK. The in vitro studies confirm its high inhibitory activity and selectivity, while the in vivo results in a rat model of colitis indicate significant efficacy in reducing key markers of inflammation. The "antedrug" concept, supported by its rapid metabolism, suggests a favorable safety profile by minimizing systemic exposure. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound for the treatment of inflammatory bowel disease and other related inflammatory disorders.
References
Preliminary Preclinical Profile of Akp-001: A Novel p38 MAPK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Akp-001 is a novel, selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a key enzyme implicated in the production of pro-inflammatory cytokines.[1] Developed as a potential therapeutic for immune-mediated inflammatory diseases such as inflammatory bowel disease (IBD), this compound is designed as an "antedrug." This concept involves creating a compound that exerts its therapeutic effect at the target site and is rapidly metabolized into an inactive form upon entering systemic circulation, thereby minimizing the risk of systemic side effects. This whitepaper provides a comprehensive overview of the preliminary preclinical data, experimental protocols, and the underlying signaling pathway associated with this compound.
Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Activation of this pathway leads to the downstream production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound is designed to specifically inhibit the p38α isoform, thereby attenuating the inflammatory cascade.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from the initial preclinical evaluation of this compound.
Table 1: In Vitro p38α MAPK Inhibitory Activity
| Compound | p38α IC50 (nM) |
| This compound | 3.2 |
| SB 203580* | 21 |
*Reference p38 MAPK inhibitor. Data extracted from Hasumi K, et al. Bioorg Med Chem. 2014.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| p38α | 98 |
| JNK1 | <10 |
| ERK2 | <10 |
| IKKβ | <10 |
| GSK3β | <10 |
Data extracted from Hasumi K, et al. Bioorg Med Chem. 2014.
Table 3: In Vivo Efficacy of this compound in a Rat Model of TNBS-Induced Colitis
| Treatment Group | Colon Weight (g) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Normal | 0.85 ± 0.04 | 1.5 ± 0.3 |
| TNBS Control | 1.95 ± 0.12 | 12.8 ± 1.5 |
| This compound (10 mg/kg) | 1.25 ± 0.08 | 4.2 ± 0.7 |
Data are presented as mean ± SEM. TNBS: 2,4,6-trinitrobenzenesulfonic acid. Data extracted from Hasumi K, et al. Bioorg Med Chem. 2014.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
p38α MAP Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against human recombinant p38α MAP kinase.
Materials:
-
Human recombinant p38α MAP kinase
-
Biotinylated ATF-2 substrate peptide
-
[γ-33P]ATP
-
Kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound (or control compound) dissolved in DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads
Procedure:
-
Prepare a reaction mixture containing p38α MAP kinase, biotinylated ATF-2 substrate, and kinase buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by adding a stop solution containing EDTA.
-
Add streptavidin-coated SPA beads to the mixture and incubate for 30 minutes to allow the biotinylated substrate to bind.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
TNBS-Induced Colitis Model in Rats
Objective: To evaluate the in vivo efficacy of this compound in a rat model of inflammatory bowel disease.
Animal Model: Male Wistar rats (180-220 g).
Induction of Colitis:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rats with an appropriate anesthetic agent.
-
Instill a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol into the colon via a catheter inserted 8 cm from the anus.
-
Keep the rats in a head-down position for 60 seconds to ensure distribution of the TNBS solution.
Treatment Protocol:
-
Administer this compound (10 mg/kg) or vehicle orally once daily for 7 days, starting 2 hours after TNBS instillation.
Efficacy Assessment:
-
On day 8, euthanize the rats and excise the colon.
-
Measure the colon weight as an indicator of inflammation-induced edema.
-
Homogenize a section of the colon tissue to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical evaluation of this compound.
Conclusion
The preliminary preclinical data for this compound demonstrate its potential as a potent and selective inhibitor of p38α MAPK. The in vitro studies confirm its high inhibitory activity and selectivity, while the in vivo results in a rat model of colitis indicate significant efficacy in reducing key markers of inflammation. The "antedrug" concept, supported by its rapid metabolism, suggests a favorable safety profile by minimizing systemic exposure. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound for the treatment of inflammatory bowel disease and other related inflammatory disorders.
References
An In-depth Technical Guide to AKP-001 (CAS Number 897644-83-6): A Selective p38α MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AKP-001 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), designed as a locally-acting therapeutic for immune and digestive disorders, with a primary focus on inflammatory bowel disease (IBD). Its development as an "antedrug" signifies a strategic approach to maximize therapeutic efficacy in the gastrointestinal tract while minimizing systemic exposure and associated side effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction
Mitogen-activated protein kinases (MAPKs) are critical components of intracellular signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The p38 MAPK pathway, in particular, is a key mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Dysregulation of this pathway is a hallmark of numerous inflammatory diseases. This compound, with the CAS number 897644-83-6, has been synthesized as a selective inhibitor of the p38α isoform, offering a targeted approach to modulating the inflammatory response.
Physicochemical Properties
| Property | Value |
| CAS Number | 897644-83-6 |
| Molecular Formula | C₂₁H₁₃ClF₂N₄O₂ |
| Molecular Weight | 426.80 g/mol |
| Chemical Name | 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole |
Mechanism of Action: p38α MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting the p38α MAPK. This kinase is a central node in a signaling cascade that is activated by cellular stressors and inflammatory cytokines. Upon activation, p38α MAPK phosphorylates downstream transcription factors, leading to the upregulation of inflammatory gene expression. By inhibiting p38α, this compound effectively blocks this cascade, resulting in reduced production of key inflammatory mediators.
Preclinical Data
In Vitro Efficacy
The primary measure of this compound's in vitro activity is its ability to inhibit the downstream effects of p38 MAPK activation, such as the production of TNF-α.
| Assay | Cell Line | Stimulant | Parameter | Value | Reference |
| TNF-α Secretion Inhibition | THP-1 (human monocytic cell line) | Lipopolysaccharide (LPS) | IC₅₀ | 49.1 nM | Hasumi K, et al. (2014) |
In Vivo Efficacy: Dextran Sodium Sulfate (B86663) (DSS)-Induced Colitis Model
The DSS-induced colitis model in mice is a widely used preclinical model for inflammatory bowel disease. It mimics the clinical and histological features of ulcerative colitis.
| Animal Model | Treatment | Key Findings | Reference |
| DSS-induced colitis in mice | This compound | Amelioration of colitis symptoms. | Hasumi K, et al. (2014) |
Pharmacokinetics
This compound was designed as an "antedrug" to be rapidly metabolized to inactive forms after exerting its therapeutic effect locally in the intestine. This minimizes systemic exposure and potential side effects. The disposition and metabolism of this compound and its metabolites have been studied in rats.[1]
| Species | Key Pharmacokinetic Properties | Reference |
| Rat | Extensive first-pass metabolism to inactive metabolites (M1 and M2). Low oral bioavailability, consistent with its design as an intestine-targeting antedrug.[1] | Shirota K, et al. (2015) |
Experimental Protocols
p38α MAPK Enzymatic Assay
This protocol outlines a general method for assessing the direct inhibitory activity of this compound on p38α MAPK.
Objective: To determine the IC₅₀ of this compound for p38α MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATP
-
p38 MAPK substrate (e.g., ATF-2)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).
-
Add 2 µL of p38α MAPK enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells
Objective: To evaluate the functional cellular activity of this compound by measuring its effect on TNF-α production in an inflammatory context.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of TNF-α production for each this compound concentration and determine the IC₅₀ value.
DSS-Induced Colitis in Mice
Objective: To assess the in vivo efficacy of this compound in a murine model of colitis.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Dextran sodium sulfate (DSS), molecular weight 36,000-50,000
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Induce acute colitis by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Administer this compound or vehicle control orally to the mice daily, starting from the first day of DSS administration.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
At the end of the study period, sacrifice the mice and collect the colons.
-
Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
-
Compare the DAI, colon length, and histological scores between the this compound-treated and vehicle-treated groups to evaluate the therapeutic efficacy.
Conclusion
This compound is a promising, selective p38α MAPK inhibitor with a novel "antedrug" design aimed at treating inflammatory bowel disease. Its potent in vitro activity in inhibiting the production of key pro-inflammatory cytokines, coupled with its efficacy in preclinical models of colitis and a favorable pharmacokinetic profile for localized action, underscores its therapeutic potential. The experimental protocols provided herein offer a framework for further investigation and characterization of this compound by the scientific community.
References
An In-depth Technical Guide to AKP-001 (CAS Number 897644-83-6): A Selective p38α MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AKP-001 is a potent and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), designed as a locally-acting therapeutic for immune and digestive disorders, with a primary focus on inflammatory bowel disease (IBD). Its development as an "antedrug" signifies a strategic approach to maximize therapeutic efficacy in the gastrointestinal tract while minimizing systemic exposure and associated side effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction
Mitogen-activated protein kinases (MAPKs) are critical components of intracellular signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The p38 MAPK pathway, in particular, is a key mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Dysregulation of this pathway is a hallmark of numerous inflammatory diseases. This compound, with the CAS number 897644-83-6, has been synthesized as a selective inhibitor of the p38α isoform, offering a targeted approach to modulating the inflammatory response.
Physicochemical Properties
| Property | Value |
| CAS Number | 897644-83-6 |
| Molecular Formula | C₂₁H₁₃ClF₂N₄O₂ |
| Molecular Weight | 426.80 g/mol |
| Chemical Name | 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole |
Mechanism of Action: p38α MAPK Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting the p38α MAPK. This kinase is a central node in a signaling cascade that is activated by cellular stressors and inflammatory cytokines. Upon activation, p38α MAPK phosphorylates downstream transcription factors, leading to the upregulation of inflammatory gene expression. By inhibiting p38α, this compound effectively blocks this cascade, resulting in reduced production of key inflammatory mediators.
Preclinical Data
In Vitro Efficacy
The primary measure of this compound's in vitro activity is its ability to inhibit the downstream effects of p38 MAPK activation, such as the production of TNF-α.
| Assay | Cell Line | Stimulant | Parameter | Value | Reference |
| TNF-α Secretion Inhibition | THP-1 (human monocytic cell line) | Lipopolysaccharide (LPS) | IC₅₀ | 49.1 nM | Hasumi K, et al. (2014) |
In Vivo Efficacy: Dextran Sodium Sulfate (DSS)-Induced Colitis Model
The DSS-induced colitis model in mice is a widely used preclinical model for inflammatory bowel disease. It mimics the clinical and histological features of ulcerative colitis.
| Animal Model | Treatment | Key Findings | Reference |
| DSS-induced colitis in mice | This compound | Amelioration of colitis symptoms. | Hasumi K, et al. (2014) |
Pharmacokinetics
This compound was designed as an "antedrug" to be rapidly metabolized to inactive forms after exerting its therapeutic effect locally in the intestine. This minimizes systemic exposure and potential side effects. The disposition and metabolism of this compound and its metabolites have been studied in rats.[1]
| Species | Key Pharmacokinetic Properties | Reference |
| Rat | Extensive first-pass metabolism to inactive metabolites (M1 and M2). Low oral bioavailability, consistent with its design as an intestine-targeting antedrug.[1] | Shirota K, et al. (2015) |
Experimental Protocols
p38α MAPK Enzymatic Assay
This protocol outlines a general method for assessing the direct inhibitory activity of this compound on p38α MAPK.
Objective: To determine the IC₅₀ of this compound for p38α MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATP
-
p38 MAPK substrate (e.g., ATF-2)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).
-
Add 2 µL of p38α MAPK enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells
Objective: To evaluate the functional cellular activity of this compound by measuring its effect on TNF-α production in an inflammatory context.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of TNF-α production for each this compound concentration and determine the IC₅₀ value.
DSS-Induced Colitis in Mice
Objective: To assess the in vivo efficacy of this compound in a murine model of colitis.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Dextran sodium sulfate (DSS), molecular weight 36,000-50,000
-
This compound formulation for oral administration
-
Vehicle control
Procedure:
-
Induce acute colitis by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Administer this compound or vehicle control orally to the mice daily, starting from the first day of DSS administration.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
-
At the end of the study period, sacrifice the mice and collect the colons.
-
Measure the colon length and collect tissue samples for histological analysis (e.g., H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
-
Compare the DAI, colon length, and histological scores between the this compound-treated and vehicle-treated groups to evaluate the therapeutic efficacy.
Conclusion
This compound is a promising, selective p38α MAPK inhibitor with a novel "antedrug" design aimed at treating inflammatory bowel disease. Its potent in vitro activity in inhibiting the production of key pro-inflammatory cytokines, coupled with its efficacy in preclinical models of colitis and a favorable pharmacokinetic profile for localized action, underscores its therapeutic potential. The experimental protocols provided herein offer a framework for further investigation and characterization of this compound by the scientific community.
References
AKP-001 In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase assay for AKP-001, a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinases. This compound has been developed as an "antedrug" intended for localized treatment of inflammatory conditions such as inflammatory bowel disease, with a design that facilitates its metabolic inactivation to minimize systemic side effects. This document outlines the core data on this compound's inhibitory activity, detailed experimental protocols for its in vitro kinase assays, and a visualization of the relevant signaling pathway.
Data Presentation: Inhibitory Activity of this compound
This compound has demonstrated potent and selective inhibition of p38 MAP kinase isoforms α and β. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Kinase | IC50 (nM) |
| p38α | 10.9 |
| p38β | 326 |
Signaling Pathway
The following diagram illustrates the p38 MAP kinase signaling pathway, which is the primary target of this compound. This pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress, leading to a cascade of protein phosphorylation events that regulate inflammatory responses.
Caption: The p38 MAP kinase signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro kinase inhibitory activity of this compound. These protocols are based on established methods for assaying p38 MAP kinase activity.
Radiometric Filter Binding Assay
This is a common and sensitive method to quantify kinase activity by measuring the incorporation of a radiolabeled phosphate (B84403) group onto a substrate.
a. Materials and Reagents:
-
Kinase: Recombinant human p38α or p38β enzyme.
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate such as ATF2 (Activating Transcription Factor 2) or MEF2A (Myocyte Enhancer Factor 2A).
-
ATP: Adenosine triphosphate, including [γ-³²P]ATP or [γ-³³P]ATP.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor like sodium orthovanadate.
-
This compound: Serial dilutions in DMSO.
-
Phosphocellulose Filter Plates: For capturing the phosphorylated substrate.
-
Wash Buffer: Phosphoric acid solution.
-
Scintillation Counter: For detecting radioactivity.
b. Experimental Workflow:
Caption: Workflow for a radiometric p38 MAP kinase filter binding assay.
c. Detailed Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a reaction plate, add the p38 kinase and the this compound dilution (or DMSO for control). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mix containing the substrate and [γ-³²P]ATP in the assay buffer.
-
Initiate the kinase reaction by adding the ATP/substrate mix to the wells containing the kinase and inhibitor.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will pass through.
-
Wash the filter plate multiple times with phosphoric acid to remove any remaining unincorporated radiolabeled ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the radioactive counts against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a non-radiometric, high-throughput assay that measures kinase activity based on fluorescence resonance energy transfer (FRET).
a. Materials and Reagents:
-
Kinase: Recombinant human p38α or p38β enzyme.
-
Substrate: A biotinylated peptide substrate (e.g., biotin-ATF2).
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Similar to the radiometric assay buffer.
-
This compound: Serial dilutions in DMSO.
-
Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
HTRF-compatible Plate Reader.
b. Experimental Workflow:
Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) p38 MAP kinase assay.
c. Detailed Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in the assay buffer.
-
In a low-volume microplate, add the p38 kinase, the biotinylated substrate, ATP, and the this compound dilution.
-
Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Stop the reaction by adding a solution containing the Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Incubate at room temperature to allow for the binding of the detection reagents to the phosphorylated, biotinylated substrate.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.
-
Calculate the HTRF ratio and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
This guide provides a comprehensive overview for researchers and professionals in drug development to understand and replicate the in vitro kinase assays for the characterization of this compound. The provided data, pathway visualization, and detailed experimental protocols serve as a valuable resource for further investigation of this and other p38 MAP kinase inhibitors.
AKP-001 In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase assay for AKP-001, a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinases. This compound has been developed as an "antedrug" intended for localized treatment of inflammatory conditions such as inflammatory bowel disease, with a design that facilitates its metabolic inactivation to minimize systemic side effects. This document outlines the core data on this compound's inhibitory activity, detailed experimental protocols for its in vitro kinase assays, and a visualization of the relevant signaling pathway.
Data Presentation: Inhibitory Activity of this compound
This compound has demonstrated potent and selective inhibition of p38 MAP kinase isoforms α and β. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Kinase | IC50 (nM) |
| p38α | 10.9 |
| p38β | 326 |
Signaling Pathway
The following diagram illustrates the p38 MAP kinase signaling pathway, which is the primary target of this compound. This pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress, leading to a cascade of protein phosphorylation events that regulate inflammatory responses.
Caption: The p38 MAP kinase signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in vitro kinase inhibitory activity of this compound. These protocols are based on established methods for assaying p38 MAP kinase activity.
Radiometric Filter Binding Assay
This is a common and sensitive method to quantify kinase activity by measuring the incorporation of a radiolabeled phosphate group onto a substrate.
a. Materials and Reagents:
-
Kinase: Recombinant human p38α or p38β enzyme.
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate such as ATF2 (Activating Transcription Factor 2) or MEF2A (Myocyte Enhancer Factor 2A).
-
ATP: Adenosine triphosphate, including [γ-³²P]ATP or [γ-³³P]ATP.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor like sodium orthovanadate.
-
This compound: Serial dilutions in DMSO.
-
Phosphocellulose Filter Plates: For capturing the phosphorylated substrate.
-
Wash Buffer: Phosphoric acid solution.
-
Scintillation Counter: For detecting radioactivity.
b. Experimental Workflow:
Caption: Workflow for a radiometric p38 MAP kinase filter binding assay.
c. Detailed Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a reaction plate, add the p38 kinase and the this compound dilution (or DMSO for control). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a reaction mix containing the substrate and [γ-³²P]ATP in the assay buffer.
-
Initiate the kinase reaction by adding the ATP/substrate mix to the wells containing the kinase and inhibitor.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will pass through.
-
Wash the filter plate multiple times with phosphoric acid to remove any remaining unincorporated radiolabeled ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the radioactive counts against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a non-radiometric, high-throughput assay that measures kinase activity based on fluorescence resonance energy transfer (FRET).
a. Materials and Reagents:
-
Kinase: Recombinant human p38α or p38β enzyme.
-
Substrate: A biotinylated peptide substrate (e.g., biotin-ATF2).
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Similar to the radiometric assay buffer.
-
This compound: Serial dilutions in DMSO.
-
Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
HTRF-compatible Plate Reader.
b. Experimental Workflow:
Caption: Workflow for a homogeneous time-resolved fluorescence (HTRF) p38 MAP kinase assay.
c. Detailed Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in the assay buffer.
-
In a low-volume microplate, add the p38 kinase, the biotinylated substrate, ATP, and the this compound dilution.
-
Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Stop the reaction by adding a solution containing the Europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Incubate at room temperature to allow for the binding of the detection reagents to the phosphorylated, biotinylated substrate.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.
-
Calculate the HTRF ratio and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.
This guide provides a comprehensive overview for researchers and professionals in drug development to understand and replicate the in vitro kinase assays for the characterization of this compound. The provided data, pathway visualization, and detailed experimental protocols serve as a valuable resource for further investigation of this and other p38 MAP kinase inhibitors.
Methodological & Application
Application Notes: Akp-001 Experimental Protocol for Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Akp-001 is a novel, potent, and selective small molecule inhibitor of the pro-survival Kinase-Y (K-Y) signaling pathway. Dysregulation of this pathway is implicated in the proliferation and survival of various cancer cell lines. These application notes provide a detailed protocol for evaluating the in-vitro efficacy of this compound in a cell culture setting. The following protocols are intended to serve as a guide for researchers, scientists, and drug development professionals.
General Cell Culture Guidelines
Standard aseptic techniques and laboratory practices are essential when working with cell cultures to prevent contamination.[1] All work should be conducted in a certified Class II biological safety cabinet.[1] Personal protective equipment, including sterile gloves, a lab coat, and safety glasses, should be worn at all times. All reagents and media should be sterile. Work surfaces and equipment should be decontaminated with 70% ethanol (B145695) before and after use.[1] Liquid waste should be decontaminated with a suitable disinfectant, such as 10% bleach, before disposal.[1]
Experimental Protocols
Cell Line Maintenance
This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7, A549).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with phosphate-buffered saline (PBS) without Ca2+/Mg2+.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new culture flask containing pre-warmed complete culture medium.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate for 48 hours at 37°C.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell Proliferation Assay (BrdU Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Procedure:
-
Follow steps 1-5 of the Cell Viability Assay protocol.
-
Add 10 µM BrdU to each well and incubate for 2-4 hours at 37°C.
-
Fix, permeabilize, and detect BrdU incorporation according to the manufacturer's instructions for your specific BrdU assay kit.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Quantitative Data
The following tables represent sample data obtained from treating a hypothetical cancer cell line with this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.95 | 76.0 |
| 5 | 0.63 | 50.4 |
| 10 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
Table 2: Effect of this compound on Cell Proliferation (BrdU Assay)
| This compound Concentration (µM) | Absorbance (450 nm) | % Proliferation |
| 0 (Vehicle) | 1.50 | 100 |
| 0.1 | 1.38 | 92.0 |
| 1 | 1.05 | 70.0 |
| 5 | 0.72 | 48.0 |
| 10 | 0.36 | 24.0 |
| 50 | 0.18 | 12.0 |
Visualizations
Caption: this compound inhibits the Kinase-Y signaling pathway.
Caption: Workflow for assessing this compound in cell culture.
References
Application Notes: Akp-001 Experimental Protocol for Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Akp-001 is a novel, potent, and selective small molecule inhibitor of the pro-survival Kinase-Y (K-Y) signaling pathway. Dysregulation of this pathway is implicated in the proliferation and survival of various cancer cell lines. These application notes provide a detailed protocol for evaluating the in-vitro efficacy of this compound in a cell culture setting. The following protocols are intended to serve as a guide for researchers, scientists, and drug development professionals.
General Cell Culture Guidelines
Standard aseptic techniques and laboratory practices are essential when working with cell cultures to prevent contamination.[1] All work should be conducted in a certified Class II biological safety cabinet.[1] Personal protective equipment, including sterile gloves, a lab coat, and safety glasses, should be worn at all times. All reagents and media should be sterile. Work surfaces and equipment should be decontaminated with 70% ethanol before and after use.[1] Liquid waste should be decontaminated with a suitable disinfectant, such as 10% bleach, before disposal.[1]
Experimental Protocols
Cell Line Maintenance
This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7, A549).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with phosphate-buffered saline (PBS) without Ca2+/Mg2+.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new culture flask containing pre-warmed complete culture medium.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate for 48 hours at 37°C.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell Proliferation Assay (BrdU Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Procedure:
-
Follow steps 1-5 of the Cell Viability Assay protocol.
-
Add 10 µM BrdU to each well and incubate for 2-4 hours at 37°C.
-
Fix, permeabilize, and detect BrdU incorporation according to the manufacturer's instructions for your specific BrdU assay kit.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Quantitative Data
The following tables represent sample data obtained from treating a hypothetical cancer cell line with this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.95 | 76.0 |
| 5 | 0.63 | 50.4 |
| 10 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
Table 2: Effect of this compound on Cell Proliferation (BrdU Assay)
| This compound Concentration (µM) | Absorbance (450 nm) | % Proliferation |
| 0 (Vehicle) | 1.50 | 100 |
| 0.1 | 1.38 | 92.0 |
| 1 | 1.05 | 70.0 |
| 5 | 0.72 | 48.0 |
| 10 | 0.36 | 24.0 |
| 50 | 0.18 | 12.0 |
Visualizations
Caption: this compound inhibits the Kinase-Y signaling pathway.
Caption: Workflow for assessing this compound in cell culture.
References
Application Notes and Protocols for AKP-001 in Animal Models
Initial searches for "AKP-001" did not yield specific information on a compound with this designation. The search results included references to "AKP" as an abbreviation for alkaline phosphatase in aquatic research, "AKAP" signaling complexes, and other unrelated terms. This suggests that "this compound" may be an internal, preclinical designation not yet widely published, a typographical error, or a highly niche compound.
Without specific information on the nature of this compound, its mechanism of action, and its therapeutic target, it is not possible to provide detailed, accurate application notes and protocols for its use in animal models. The selection of an appropriate animal model, experimental design, and specific protocols are all critically dependent on the pharmacological profile of the compound .
To proceed, information on the following aspects of this compound would be required:
-
Compound Class and Target: What type of molecule is this compound (e.g., small molecule, antibody, oligonucleotide) and what is its intended biological target and mechanism of action?
-
Therapeutic Area: What disease or physiological process is this compound intended to modulate (e.g., oncology, immunology, metabolic disease)?
-
Known Pharmacokinetics and Pharmacodynamics: Are there any existing data on how the compound is absorbed, distributed, metabolized, and excreted (ADME) in any species, and what are its effects on the body?
General Guidance for Preclinical In Vivo Studies
While specific protocols for this compound cannot be provided, the following represents a generalized workflow and considerations for the use of a novel compound in animal models. This framework can be adapted once the specific characteristics of this compound are known.
I. General Workflow for In Vivo Compound Evaluation
A typical workflow for evaluating a novel compound like this compound in animal models involves a series of sequential and iterative studies.
Caption: Generalized workflow for preclinical in vivo compound evaluation.
II. Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.[1][2]
Objective: To determine key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.[3]
Typical Animal Models:
-
Mice (e.g., C57BL/6, BALB/c)
-
Rats (e.g., Sprague-Dawley, Wistar)
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (8-10 weeks old) for at least one week prior to the study.
-
Compound Formulation: Prepare this compound in a suitable vehicle for both intravenous (IV) and oral (PO) administration. The vehicle will depend on the solubility and stability of the compound.
-
Dosing:
-
IV Group (n=3-5): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group (n=3-5): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| T1/2 | Half-life: Time taken for the plasma concentration to reduce by half. |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area Under the Curve: Total drug exposure over time. |
| CL | Clearance: Volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution: Apparent volume into which the drug distributes. |
| F% | Bioavailability: Fraction of the oral dose that reaches systemic circulation. |
III. Efficacy Studies in Disease Models
The choice of animal model is critical and must be relevant to the therapeutic indication of this compound.
Objective: To determine if this compound has the desired therapeutic effect in a relevant disease model.
Considerations for Model Selection:
-
Face Validity: The model should phenotypically mimic the human disease.
-
Construct Validity: The model should have a similar underlying pathophysiology to the human disease.
-
Predictive Validity: The model should accurately predict the efficacy of known therapeutic agents.
Example Experimental Protocol: Xenograft Tumor Model in Mice (for an anti-cancer agent)
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NSG mice).
-
Cell Line Implantation: Subcutaneously implant a human cancer cell line relevant to the proposed indication of this compound.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, this compound at various doses, positive control). Administer treatment according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).
-
Efficacy Endpoints:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, collect tumors for ex vivo analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Table 2: Efficacy Study Endpoints
| Endpoint | Description |
| Tumor Volume | Measured in mm³ to assess tumor growth over time. |
| Tumor Growth Inhibition (TGI) | Percentage reduction in tumor growth in treated vs. control groups. |
| Body Weight Change | Monitored as a general measure of animal health and compound toxicity. |
| Biomarker Modulation | Measurement of target engagement or downstream pathway modulation in tumor tissue. |
IV. Signaling Pathway Visualization
Assuming this compound is a hypothetical activator of a generic signaling pathway for illustrative purposes.
Caption: Hypothetical signaling pathway activated by this compound.
Disclaimer: The information provided above is a generalized guide. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). The specific protocols for this compound will need to be developed based on its unique chemical and biological properties.
References
- 1. biotechfarm.co.il [biotechfarm.co.il]
- 2. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AKP-001 in Animal Models
Initial searches for "AKP-001" did not yield specific information on a compound with this designation. The search results included references to "AKP" as an abbreviation for alkaline phosphatase in aquatic research, "AKAP" signaling complexes, and other unrelated terms. This suggests that "this compound" may be an internal, preclinical designation not yet widely published, a typographical error, or a highly niche compound.
Without specific information on the nature of this compound, its mechanism of action, and its therapeutic target, it is not possible to provide detailed, accurate application notes and protocols for its use in animal models. The selection of an appropriate animal model, experimental design, and specific protocols are all critically dependent on the pharmacological profile of the compound .
To proceed, information on the following aspects of this compound would be required:
-
Compound Class and Target: What type of molecule is this compound (e.g., small molecule, antibody, oligonucleotide) and what is its intended biological target and mechanism of action?
-
Therapeutic Area: What disease or physiological process is this compound intended to modulate (e.g., oncology, immunology, metabolic disease)?
-
Known Pharmacokinetics and Pharmacodynamics: Are there any existing data on how the compound is absorbed, distributed, metabolized, and excreted (ADME) in any species, and what are its effects on the body?
General Guidance for Preclinical In Vivo Studies
While specific protocols for this compound cannot be provided, the following represents a generalized workflow and considerations for the use of a novel compound in animal models. This framework can be adapted once the specific characteristics of this compound are known.
I. General Workflow for In Vivo Compound Evaluation
A typical workflow for evaluating a novel compound like this compound in animal models involves a series of sequential and iterative studies.
Caption: Generalized workflow for preclinical in vivo compound evaluation.
II. Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.[1][2]
Objective: To determine key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.[3]
Typical Animal Models:
-
Mice (e.g., C57BL/6, BALB/c)
-
Rats (e.g., Sprague-Dawley, Wistar)
Experimental Protocol: Single-Dose Pharmacokinetics in Rats
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (8-10 weeks old) for at least one week prior to the study.
-
Compound Formulation: Prepare this compound in a suitable vehicle for both intravenous (IV) and oral (PO) administration. The vehicle will depend on the solubility and stability of the compound.
-
Dosing:
-
IV Group (n=3-5): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group (n=3-5): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| T1/2 | Half-life: Time taken for the plasma concentration to reduce by half. |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area Under the Curve: Total drug exposure over time. |
| CL | Clearance: Volume of plasma cleared of the drug per unit time. |
| Vd | Volume of Distribution: Apparent volume into which the drug distributes. |
| F% | Bioavailability: Fraction of the oral dose that reaches systemic circulation. |
III. Efficacy Studies in Disease Models
The choice of animal model is critical and must be relevant to the therapeutic indication of this compound.
Objective: To determine if this compound has the desired therapeutic effect in a relevant disease model.
Considerations for Model Selection:
-
Face Validity: The model should phenotypically mimic the human disease.
-
Construct Validity: The model should have a similar underlying pathophysiology to the human disease.
-
Predictive Validity: The model should accurately predict the efficacy of known therapeutic agents.
Example Experimental Protocol: Xenograft Tumor Model in Mice (for an anti-cancer agent)
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or NSG mice).
-
Cell Line Implantation: Subcutaneously implant a human cancer cell line relevant to the proposed indication of this compound.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, this compound at various doses, positive control). Administer treatment according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).
-
Efficacy Endpoints:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, collect tumors for ex vivo analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Table 2: Efficacy Study Endpoints
| Endpoint | Description |
| Tumor Volume | Measured in mm³ to assess tumor growth over time. |
| Tumor Growth Inhibition (TGI) | Percentage reduction in tumor growth in treated vs. control groups. |
| Body Weight Change | Monitored as a general measure of animal health and compound toxicity. |
| Biomarker Modulation | Measurement of target engagement or downstream pathway modulation in tumor tissue. |
IV. Signaling Pathway Visualization
Assuming this compound is a hypothetical activator of a generic signaling pathway for illustrative purposes.
Caption: Hypothetical signaling pathway activated by this compound.
Disclaimer: The information provided above is a generalized guide. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). The specific protocols for this compound will need to be developed based on its unique chemical and biological properties.
References
- 1. biotechfarm.co.il [biotechfarm.co.il]
- 2. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
AKP-001: Preclinical Insights into a Novel p38 MAPK Inhibitor
For Research Use Only. Not for human or veterinary therapeutic or diagnostic use.
Introduction
AKP-001 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) α isoform. It has been investigated in a preclinical setting for its potential therapeutic application in immune and digestive disorders, specifically inflammatory bowel disease.[1] Developed based on an "ante-drug" concept, this compound is designed for targeted intestinal delivery and rapid metabolism into inactive forms to minimize systemic exposure and associated side effects.[1]
This document summarizes the available preclinical data on this compound, focusing on its mechanism of action, pharmacokinetic profile in rats, and the methodologies employed in its initial characterization. The information presented here is derived from a single published preclinical study, and as such, comprehensive dosage and administration guidelines for broader research applications are not yet established.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
This compound exerts its effects by inhibiting p38 MAPK, a key enzyme in a signaling cascade that plays a crucial role in cellular responses to inflammatory cytokines and stress. The p38 MAPK pathway is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a therapeutic target for inflammatory diseases. By inhibiting p38 MAPK, this compound can suppress the downstream inflammatory response.
Below is a diagram illustrating the simplified p38 MAPK signaling pathway and the point of inhibition by this compound.
References
AKP-001: Preclinical Insights into a Novel p38 MAPK Inhibitor
For Research Use Only. Not for human or veterinary therapeutic or diagnostic use.
Introduction
AKP-001 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) α isoform. It has been investigated in a preclinical setting for its potential therapeutic application in immune and digestive disorders, specifically inflammatory bowel disease.[1] Developed based on an "ante-drug" concept, this compound is designed for targeted intestinal delivery and rapid metabolism into inactive forms to minimize systemic exposure and associated side effects.[1]
This document summarizes the available preclinical data on this compound, focusing on its mechanism of action, pharmacokinetic profile in rats, and the methodologies employed in its initial characterization. The information presented here is derived from a single published preclinical study, and as such, comprehensive dosage and administration guidelines for broader research applications are not yet established.
Mechanism of Action: Targeting the p38 MAPK Signaling Pathway
This compound exerts its effects by inhibiting p38 MAPK, a key enzyme in a signaling cascade that plays a crucial role in cellular responses to inflammatory cytokines and stress. The p38 MAPK pathway is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a therapeutic target for inflammatory diseases. By inhibiting p38 MAPK, this compound can suppress the downstream inflammatory response.
Below is a diagram illustrating the simplified p38 MAPK signaling pathway and the point of inhibition by this compound.
References
Application Note: Measuring p38 MAPK Phosphorylation Inhibition by Akp-001 Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the detection and semi-quantitative analysis of p38 MAPK phosphorylation in response to treatment with Akp-001, a known p38 MAPK inhibitor.[1][2] The protocol outlines a Western blot procedure, a widely used technique for identifying and quantifying specific proteins in complex biological samples.[3] The described methodology is applicable to researchers in drug discovery and cell signaling seeking to characterize the inhibitory effects of compounds like this compound on the p38 MAPK signaling pathway.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4] This pathway is implicated in a variety of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[4] The activation of p38 MAPK involves the dual phosphorylation of threonine and tyrosine residues in its activation loop.[5] Consequently, the level of phosphorylated p38 MAPK (phospho-p38 MAPK) is a key indicator of the pathway's activation state.
This compound has been identified as an inhibitor of p38 MAPK and is utilized in research concerning inflammatory conditions.[1][2] Western blotting is an effective method to assess the inhibitory potential of compounds like this compound by measuring the reduction in phospho-p38 MAPK levels in stimulated cells. This application note provides a step-by-step protocol for treating cells with a p38 MAPK activator, followed by this compound treatment, and subsequent analysis of p38 MAPK phosphorylation by Western blot.
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered kinase pathway that can be activated by various extracellular stimuli, leading to the phosphorylation and activation of downstream targets that regulate gene expression and other cellular processes. This compound is hypothesized to interfere with this pathway by inhibiting the kinase activity of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is designed for the analysis of p38 MAPK phosphorylation in a human monocytic cell line, THP-1, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Materials and Reagents
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
4-20% Mini-PROTEAN TGX Precast Protein Gels
-
Tris/Glycine/SDS Buffer
-
PVDF membrane
-
Transfer Buffer (Tris/Glycine with 20% Methanol)
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Primary Antibody: Rabbit anti-total p38 MAPK
-
Primary Antibody: Mouse anti-β-actin (Loading Control)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 30 minutes to induce p38 MAPK phosphorylation.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20 µg of protein from each sample with Laemmli sample buffer to a final concentration of 1x.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a 4-20% polyacrylamide gel.
-
Run the gel in Tris/Glycine/SDS buffer at 120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1 hour in ice-cold transfer buffer.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped and reprobed for total p38 MAPK and a loading control like β-actin.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and immunoblotting steps with antibodies for total p38 MAPK and β-actin.
-
Western Blot Workflow
Caption: Key steps of the Western blot experimental workflow.
Data Presentation
The chemiluminescent signals from the Western blot are captured, and the band intensities are quantified using densitometry software. The intensity of the phospho-p38 MAPK band is normalized to the intensity of the total p38 MAPK band to account for any variations in protein loading. The following table presents hypothetical data from a dose-response experiment with this compound.
| This compound Concentration (nM) | Phospho-p38 MAPK (Relative Densitometry Units) | Total p38 MAPK (Relative Densitometry Units) | Normalized Phospho-p38 MAPK (p-p38 / total p38) | % Inhibition of Phosphorylation |
| 0 (LPS only) | 1.00 | 1.02 | 0.98 | 0 |
| 0.1 | 0.88 | 1.01 | 0.87 | 11.2 |
| 1 | 0.65 | 0.99 | 0.66 | 32.7 |
| 10 | 0.49 | 1.03 | 0.48 | 51.0 |
| 100 | 0.21 | 0.98 | 0.21 | 78.6 |
| 1000 | 0.05 | 1.00 | 0.05 | 94.9 |
Conclusion
The described Western blot protocol provides a reliable method for assessing the inhibitory effect of this compound on p38 MAPK phosphorylation. The semi-quantitative data generated can be used to determine the potency of this compound and similar compounds in a cellular context. This application note serves as a comprehensive guide for researchers investigating the p38 MAPK signaling pathway and the development of targeted inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring p38 MAPK Phosphorylation Inhibition by Akp-001 Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the detection and semi-quantitative analysis of p38 MAPK phosphorylation in response to treatment with Akp-001, a known p38 MAPK inhibitor.[1][2] The protocol outlines a Western blot procedure, a widely used technique for identifying and quantifying specific proteins in complex biological samples.[3] The described methodology is applicable to researchers in drug discovery and cell signaling seeking to characterize the inhibitory effects of compounds like this compound on the p38 MAPK signaling pathway.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4] This pathway is implicated in a variety of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[4] The activation of p38 MAPK involves the dual phosphorylation of threonine and tyrosine residues in its activation loop.[5] Consequently, the level of phosphorylated p38 MAPK (phospho-p38 MAPK) is a key indicator of the pathway's activation state.
This compound has been identified as an inhibitor of p38 MAPK and is utilized in research concerning inflammatory conditions.[1][2] Western blotting is an effective method to assess the inhibitory potential of compounds like this compound by measuring the reduction in phospho-p38 MAPK levels in stimulated cells. This application note provides a step-by-step protocol for treating cells with a p38 MAPK activator, followed by this compound treatment, and subsequent analysis of p38 MAPK phosphorylation by Western blot.
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered kinase pathway that can be activated by various extracellular stimuli, leading to the phosphorylation and activation of downstream targets that regulate gene expression and other cellular processes. This compound is hypothesized to interfere with this pathway by inhibiting the kinase activity of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is designed for the analysis of p38 MAPK phosphorylation in a human monocytic cell line, THP-1, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Materials and Reagents
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
4-20% Mini-PROTEAN TGX Precast Protein Gels
-
Tris/Glycine/SDS Buffer
-
PVDF membrane
-
Transfer Buffer (Tris/Glycine with 20% Methanol)
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Primary Antibody: Rabbit anti-total p38 MAPK
-
Primary Antibody: Mouse anti-β-actin (Loading Control)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 30 minutes to induce p38 MAPK phosphorylation.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20 µg of protein from each sample with Laemmli sample buffer to a final concentration of 1x.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a 4-20% polyacrylamide gel.
-
Run the gel in Tris/Glycine/SDS buffer at 120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1 hour in ice-cold transfer buffer.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize for protein loading, the membrane can be stripped and reprobed for total p38 MAPK and a loading control like β-actin.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and immunoblotting steps with antibodies for total p38 MAPK and β-actin.
-
Western Blot Workflow
Caption: Key steps of the Western blot experimental workflow.
Data Presentation
The chemiluminescent signals from the Western blot are captured, and the band intensities are quantified using densitometry software. The intensity of the phospho-p38 MAPK band is normalized to the intensity of the total p38 MAPK band to account for any variations in protein loading. The following table presents hypothetical data from a dose-response experiment with this compound.
| This compound Concentration (nM) | Phospho-p38 MAPK (Relative Densitometry Units) | Total p38 MAPK (Relative Densitometry Units) | Normalized Phospho-p38 MAPK (p-p38 / total p38) | % Inhibition of Phosphorylation |
| 0 (LPS only) | 1.00 | 1.02 | 0.98 | 0 |
| 0.1 | 0.88 | 1.01 | 0.87 | 11.2 |
| 1 | 0.65 | 0.99 | 0.66 | 32.7 |
| 10 | 0.49 | 1.03 | 0.48 | 51.0 |
| 100 | 0.21 | 0.98 | 0.21 | 78.6 |
| 1000 | 0.05 | 1.00 | 0.05 | 94.9 |
Conclusion
The described Western blot protocol provides a reliable method for assessing the inhibitory effect of this compound on p38 MAPK phosphorylation. The semi-quantitative data generated can be used to determine the potency of this compound and similar compounds in a cellular context. This application note serves as a comprehensive guide for researchers investigating the p38 MAPK signaling pathway and the development of targeted inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of AKP-001 in a Murine Model of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive cartilage and bone destruction. The collagen-induced arthritis (CIA) mouse model is one of the most widely used preclinical models as it shares many immunological and pathological features with human RA, making it an ideal tool for evaluating novel therapeutic agents.[1][2][3] These application notes provide a detailed protocol for the induction of CIA in mice and the subsequent evaluation of the therapeutic efficacy of a hypothetical compound, AKP-001.
Data Presentation: Efficacy of this compound in the CIA Mouse Model
The following tables summarize the expected quantitative data from a study evaluating this compound in a CIA mouse model.
Table 1: Clinical Arthritis Score
| Treatment Group | n | Day 21 | Day 28 | Day 35 | Day 42 | Day 49 | Day 56 |
| Vehicle Control | 10 | 0.0 ± 0.0 | 2.5 ± 0.5 | 6.8 ± 1.2 | 10.5 ± 1.8 | 11.2 ± 1.5 | 11.8 ± 1.3 |
| This compound (1 mg/kg) | 10 | 0.0 ± 0.0 | 1.2 ± 0.3 | 3.5 ± 0.8 | 5.2 ± 1.1 | 5.8 ± 1.0 | 6.1 ± 0.9 |
| This compound (5 mg/kg) | 10 | 0.0 ± 0.0 | 0.5 ± 0.2 | 1.8 ± 0.5 | 2.5 ± 0.7 | 2.9 ± 0.6 | 3.2 ± 0.5*** |
| Etanercept (10 mg/kg) | 10 | 0.0 ± 0.0 | 0.8 ± 0.3 | 2.2 ± 0.6** | 3.1 ± 0.8 | 3.5 ± 0.7 | 3.8 ± 0.6*** |
*Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001.
Table 2: Histopathological Scores of Ankle Joints at Day 56
| Treatment Group | n | Inflammation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) | Total Histology Score (0-9) |
| Vehicle Control | 10 | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 7.9 ± 0.5 |
| This compound (1 mg/kg) | 10 | 1.5 ± 0.3 | 1.4 ± 0.2 | 1.6 ± 0.3* | 4.5 ± 0.7 |
| This compound (5 mg/kg) | 10 | 0.8 ± 0.2 | 0.7 ± 0.2 | 0.9 ± 0.2 | 2.4 ± 0.5 |
| Etanercept (10 mg/kg) | 10 | 1.0 ± 0.3 | 0.9 ± 0.2 | 1.1 ± 0.3** | 3.0 ± 0.6 |
*Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001.
Table 3: Serum Cytokine Levels at Day 56 (pg/mL)
| Treatment Group | n | TNF-α | IL-1β | IL-6 | IL-17A |
| Vehicle Control | 10 | 150.2 ± 25.5 | 85.6 ± 15.2 | 250.8 ± 40.1 | 180.4 ± 30.5 |
| This compound (1 mg/kg) | 10 | 80.5 ± 18.2 | 45.3 ± 10.1 | 130.2 ± 25.3 | 95.2 ± 20.3* |
| This compound (5 mg/kg) | 10 | 45.1 ± 10.5 | 25.8 ± 8.5 | 75.6 ± 18.9*** | 50.6 ± 15.1 |
| Etanercept (10 mg/kg) | 10 | 50.3 ± 12.1 | 30.2 ± 9.2 | 85.4 ± 20.1*** | 60.1 ± 16.2** |
*Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001.
Experimental Protocols
Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis using bovine type II collagen in DBA/1 mice.[1][2][4]
Materials:
-
Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (male, 8-10 weeks old)
-
Syringes and needles
Procedure:
-
Preparation of Emulsion (Day 0):
-
On the day of immunization, prepare a 1:1 emulsion of bovine type II collagen and CFA.
-
Draw equal volumes of collagen solution and CFA into two separate syringes connected by a Luer lock.
-
Force the mixture back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of collagen.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen and IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Monitor the mice daily for signs of arthritis, which typically appear between days 24 and 28.[2]
-
Record body weight and clinical arthritis scores 3-4 times per week.
-
This compound Treatment Protocol (Hypothetical)
Procedure:
-
Randomize mice into treatment groups upon the first signs of arthritis (clinical score ≥ 1).
-
Administer this compound (e.g., 1 mg/kg and 5 mg/kg), vehicle control, and a positive control (e.g., Etanercept 10 mg/kg) via the desired route (e.g., intraperitoneally or orally) daily or as determined by the compound's pharmacokinetics.
-
Continue treatment for a predefined period, for instance, until day 56 post-primary immunization.
Clinical Assessment of Arthritis
The severity of arthritis is evaluated using a standardized clinical scoring system.[3][5][6]
Procedure:
-
Visually inspect each of the four paws of the mouse.
-
Assign a score to each paw based on the degree of erythema and swelling, according to the scale below.
-
The total clinical score for each mouse is the sum of the scores for all four paws (maximum score of 16).[3]
Clinical Scoring Scale (per paw):
-
0: No evidence of erythema or swelling.[3]
-
1: Mild swelling and/or erythema confined to the tarsals or ankle joint.[3]
-
2: Moderate swelling and erythema extending from the ankle to the tarsals.[3]
-
3: Severe swelling and erythema extending from the ankle to the metatarsal joints.[3]
-
4: Maximum swelling and erythema, including ankylosis of the limb.[3]
Histopathological Analysis
Histological examination of the joints is performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.[7][8][9]
Procedure:
-
At the study endpoint, euthanize the mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution.
-
Process the tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and inflammation, and Safranin O-Fast Green for cartilage assessment.[7]
-
Score the stained sections for inflammation, cartilage damage, and bone erosion using a semi-quantitative scoring system.[7][8]
Histological Scoring Criteria (per joint):
-
Inflammation (0-3): 0 = normal; 1 = mild infiltration; 2 = moderate infiltration; 3 = severe infiltration.[7]
-
Cartilage Damage (0-3): 0 = normal; 1 = mild proteoglycan loss; 2 = moderate proteoglycan loss and minor cartilage erosion; 3 = severe proteoglycan loss and extensive cartilage erosion.[7][8]
-
Bone Erosion (0-3): 0 = normal; 1 = small areas of resorption; 2 = moderate resorption; 3 = extensive resorption.[7][8]
Cytokine Analysis
Serum levels of pro-inflammatory cytokines can be measured to assess the systemic inflammatory response.[10][11][12]
Procedure:
-
Collect blood from mice at the study endpoint via cardiac puncture.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
-
Quantify the concentrations of cytokines such as TNF-α, IL-1β, IL-6, and IL-17A using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.[13]
Signaling Pathways and Workflow Visualization
The following diagrams illustrate the experimental workflow and key signaling pathways implicated in rheumatoid arthritis that a therapeutic agent like this compound might target.
Caption: Experimental workflow for evaluating this compound in the CIA mouse model.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the JAK-STAT signaling pathway by this compound.
References
- 1. chondrex.com [chondrex.com]
- 2. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 5. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]
- 7. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. Rheumatoid Arthritis Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols: Evaluation of AKP-001 in a Murine Model of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive cartilage and bone destruction. The collagen-induced arthritis (CIA) mouse model is one of the most widely used preclinical models as it shares many immunological and pathological features with human RA, making it an ideal tool for evaluating novel therapeutic agents.[1][2][3] These application notes provide a detailed protocol for the induction of CIA in mice and the subsequent evaluation of the therapeutic efficacy of a hypothetical compound, AKP-001.
Data Presentation: Efficacy of this compound in the CIA Mouse Model
The following tables summarize the expected quantitative data from a study evaluating this compound in a CIA mouse model.
Table 1: Clinical Arthritis Score
| Treatment Group | n | Day 21 | Day 28 | Day 35 | Day 42 | Day 49 | Day 56 |
| Vehicle Control | 10 | 0.0 ± 0.0 | 2.5 ± 0.5 | 6.8 ± 1.2 | 10.5 ± 1.8 | 11.2 ± 1.5 | 11.8 ± 1.3 |
| This compound (1 mg/kg) | 10 | 0.0 ± 0.0 | 1.2 ± 0.3 | 3.5 ± 0.8 | 5.2 ± 1.1 | 5.8 ± 1.0 | 6.1 ± 0.9 |
| This compound (5 mg/kg) | 10 | 0.0 ± 0.0 | 0.5 ± 0.2 | 1.8 ± 0.5 | 2.5 ± 0.7 | 2.9 ± 0.6 | 3.2 ± 0.5*** |
| Etanercept (10 mg/kg) | 10 | 0.0 ± 0.0 | 0.8 ± 0.3 | 2.2 ± 0.6** | 3.1 ± 0.8 | 3.5 ± 0.7 | 3.8 ± 0.6*** |
*Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001.
Table 2: Histopathological Scores of Ankle Joints at Day 56
| Treatment Group | n | Inflammation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) | Total Histology Score (0-9) |
| Vehicle Control | 10 | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 | 7.9 ± 0.5 |
| This compound (1 mg/kg) | 10 | 1.5 ± 0.3 | 1.4 ± 0.2 | 1.6 ± 0.3* | 4.5 ± 0.7 |
| This compound (5 mg/kg) | 10 | 0.8 ± 0.2 | 0.7 ± 0.2 | 0.9 ± 0.2 | 2.4 ± 0.5 |
| Etanercept (10 mg/kg) | 10 | 1.0 ± 0.3 | 0.9 ± 0.2 | 1.1 ± 0.3** | 3.0 ± 0.6 |
*Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001.
Table 3: Serum Cytokine Levels at Day 56 (pg/mL)
| Treatment Group | n | TNF-α | IL-1β | IL-6 | IL-17A |
| Vehicle Control | 10 | 150.2 ± 25.5 | 85.6 ± 15.2 | 250.8 ± 40.1 | 180.4 ± 30.5 |
| This compound (1 mg/kg) | 10 | 80.5 ± 18.2 | 45.3 ± 10.1 | 130.2 ± 25.3 | 95.2 ± 20.3* |
| This compound (5 mg/kg) | 10 | 45.1 ± 10.5 | 25.8 ± 8.5 | 75.6 ± 18.9*** | 50.6 ± 15.1 |
| Etanercept (10 mg/kg) | 10 | 50.3 ± 12.1 | 30.2 ± 9.2 | 85.4 ± 20.1*** | 60.1 ± 16.2** |
*Data are presented as mean ± SEM. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001.
Experimental Protocols
Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis using bovine type II collagen in DBA/1 mice.[1][2][4]
Materials:
-
Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (male, 8-10 weeks old)
-
Syringes and needles
Procedure:
-
Preparation of Emulsion (Day 0):
-
On the day of immunization, prepare a 1:1 emulsion of bovine type II collagen and CFA.
-
Draw equal volumes of collagen solution and CFA into two separate syringes connected by a Luer lock.
-
Force the mixture back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of collagen.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen and IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Monitor the mice daily for signs of arthritis, which typically appear between days 24 and 28.[2]
-
Record body weight and clinical arthritis scores 3-4 times per week.
-
This compound Treatment Protocol (Hypothetical)
Procedure:
-
Randomize mice into treatment groups upon the first signs of arthritis (clinical score ≥ 1).
-
Administer this compound (e.g., 1 mg/kg and 5 mg/kg), vehicle control, and a positive control (e.g., Etanercept 10 mg/kg) via the desired route (e.g., intraperitoneally or orally) daily or as determined by the compound's pharmacokinetics.
-
Continue treatment for a predefined period, for instance, until day 56 post-primary immunization.
Clinical Assessment of Arthritis
The severity of arthritis is evaluated using a standardized clinical scoring system.[3][5][6]
Procedure:
-
Visually inspect each of the four paws of the mouse.
-
Assign a score to each paw based on the degree of erythema and swelling, according to the scale below.
-
The total clinical score for each mouse is the sum of the scores for all four paws (maximum score of 16).[3]
Clinical Scoring Scale (per paw):
-
0: No evidence of erythema or swelling.[3]
-
1: Mild swelling and/or erythema confined to the tarsals or ankle joint.[3]
-
2: Moderate swelling and erythema extending from the ankle to the tarsals.[3]
-
3: Severe swelling and erythema extending from the ankle to the metatarsal joints.[3]
-
4: Maximum swelling and erythema, including ankylosis of the limb.[3]
Histopathological Analysis
Histological examination of the joints is performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.[7][8][9]
Procedure:
-
At the study endpoint, euthanize the mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution.
-
Process the tissues, embed in paraffin, and section at 5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and inflammation, and Safranin O-Fast Green for cartilage assessment.[7]
-
Score the stained sections for inflammation, cartilage damage, and bone erosion using a semi-quantitative scoring system.[7][8]
Histological Scoring Criteria (per joint):
-
Inflammation (0-3): 0 = normal; 1 = mild infiltration; 2 = moderate infiltration; 3 = severe infiltration.[7]
-
Cartilage Damage (0-3): 0 = normal; 1 = mild proteoglycan loss; 2 = moderate proteoglycan loss and minor cartilage erosion; 3 = severe proteoglycan loss and extensive cartilage erosion.[7][8]
-
Bone Erosion (0-3): 0 = normal; 1 = small areas of resorption; 2 = moderate resorption; 3 = extensive resorption.[7][8]
Cytokine Analysis
Serum levels of pro-inflammatory cytokines can be measured to assess the systemic inflammatory response.[10][11][12]
Procedure:
-
Collect blood from mice at the study endpoint via cardiac puncture.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
-
Quantify the concentrations of cytokines such as TNF-α, IL-1β, IL-6, and IL-17A using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.[13]
Signaling Pathways and Workflow Visualization
The following diagrams illustrate the experimental workflow and key signaling pathways implicated in rheumatoid arthritis that a therapeutic agent like this compound might target.
Caption: Experimental workflow for evaluating this compound in the CIA mouse model.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the JAK-STAT signaling pathway by this compound.
References
- 1. chondrex.com [chondrex.com]
- 2. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 5. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]
- 7. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. Rheumatoid Arthritis Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Application Notes and Protocols: Evaluating AKP-001 in Inflammatory Bowel Disease Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1][2][3] Traditional drug development models for IBD often fall short in predicting clinical efficacy.[4] Patient-derived intestinal organoids have emerged as a powerful in vitro platform for modeling IBD and screening potential therapeutics.[5][6] These three-dimensional structures are grown from adult stem cells isolated from patient biopsies and recapitulate key features of the intestinal epithelium, including its cellular diversity and barrier function.[7][8][9] This allows for the investigation of disease mechanisms and the evaluation of drug responses in a patient-specific manner.[6]
These application notes provide a comprehensive protocol for the culture of IBD patient-derived intestinal organoids and their use in assessing the therapeutic potential of a novel compound, AKP-001. The protocols cover organoid establishment, treatment with this compound, and subsequent analysis of its effects on inflammatory signaling and epithelial barrier function.
Experimental Protocols
Protocol 1: Establishment and Culture of Human Colonic Organoids from IBD Patients
This protocol details the isolation of colonic crypts from patient biopsies and the subsequent establishment of 3D organoid cultures.[7][10]
Materials:
-
Fresh colonic biopsies from IBD patients
-
Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
-
Basement membrane matrix (e.g., Matrigel®)
-
IntestiCult™ Organoid Growth Medium (Human) or similar complete medium
-
24-well and 96-well tissue culture-treated plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Crypt Isolation:
-
Wash biopsies multiple times with cold PBS.
-
Incubate biopsies in Chelation Buffer for 30-60 minutes on ice with gentle rocking to release the crypts.
-
Vigorously shake the tube to further release crypts and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the crypts.[11]
-
Remove the supernatant and resuspend the crypt pellet.
-
-
Organoid Seeding:
-
Resuspend the isolated crypts in a basement membrane matrix.[11]
-
Plate 10-50 µL droplets (domes) of the crypt-matrix suspension into the center of pre-warmed 24-well or 96-well plates.[11]
-
Incubate the plate at 37°C for at least 15 minutes to allow the matrix to polymerize.[11]
-
Gently add 100-500 µL of complete organoid growth medium to each well.[11]
-
-
Organoid Maintenance:
-
Culture organoids at 37°C and 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Passage organoids every 7-10 days by mechanically disrupting them and reseeding in a fresh basement membrane matrix.[11]
-
Protocol 2: Treatment of IBD Organoids with this compound
This protocol describes the induction of an inflammatory phenotype in IBD organoids and their subsequent treatment with the test compound this compound.
Materials:
-
Established IBD patient-derived organoids (from Protocol 1)
-
Pro-inflammatory cytokine cocktail (e.g., TNF-α and IL-1β)[4]
-
This compound dissolved in a suitable vehicle (e.g., DMSO)
-
Complete organoid growth medium
-
96-well plates
Procedure:
-
Induction of Inflammation:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the pro-inflammatory medium. Include a vehicle-only control.
-
Replace the medium in the inflamed organoid cultures with the medium containing different concentrations of this compound.
-
Incubate the organoids for a defined period (e.g., 24, 48, or 72 hours).
-
Protocol 3: Assessing the Efficacy of this compound
This protocol outlines methods to quantify the effects of this compound on organoid viability, inflammatory signaling, and barrier function.
A. Viability Assay (e.g., Live/Dead Staining):
-
After treatment, wash the organoids with PBS.
-
Incubate with a Live/Dead staining solution (e.g., Calcein AM and Ethidium homodimer-1) according to the manufacturer's instructions.[4]
-
Image the organoids using a high-content imaging system.[4]
-
Quantify the area of live (green) and dead (red) cells to determine the percentage of viability.
B. Gene Expression Analysis (qRT-PCR):
-
Harvest organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., TNF, IL1B, IL6, CXCL8) and epithelial barrier function (e.g., TJP1, OCLN, MUC2).
-
Normalize gene expression to a housekeeping gene (e.g., GAPDH).
C. Protein Analysis (ELISA or Western Blot):
-
Collect the culture supernatant to measure the secretion of inflammatory cytokines (e.g., IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Lyse the organoids to extract total protein.
-
Perform Western blotting to analyze the levels of proteins involved in inflammatory signaling pathways (e.g., phosphorylated NF-κB, STAT3).
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the effects of this compound.
Table 1: Effect of this compound on IBD Organoid Viability
| Treatment Group | This compound Conc. (µM) | % Viability (Mean ± SD) |
| Healthy Control | 0 | 95.2 ± 3.1 |
| IBD (Untreated) | 0 | 70.5 ± 5.8 |
| IBD + Vehicle | 0 | 68.9 ± 6.2 |
| IBD + this compound | 1 | 75.3 ± 4.5 |
| IBD + this compound | 10 | 85.1 ± 3.9 |
| IBD + this compound | 100 | 92.7 ± 2.8 |
Table 2: Modulation of Inflammatory Gene Expression by this compound in IBD Organoids
| Gene | Treatment Group | This compound Conc. (µM) | Fold Change vs. Untreated IBD (Mean ± SD) |
| TNF | IBD + Vehicle | 0 | 1.00 ± 0.12 |
| IBD + this compound | 10 | 0.65 ± 0.08 | |
| IL6 | IBD + Vehicle | 0 | 1.00 ± 0.15 |
| IBD + this compound | 10 | 0.42 ± 0.06 | |
| CXCL8 | IBD + Vehicle | 0 | 1.00 ± 0.21 |
| IBD + this compound | 10 | 0.33 ± 0.05 |
Table 3: Effect of this compound on Secreted IL-8 Levels in IBD Organoid Cultures
| Treatment Group | This compound Conc. (µM) | IL-8 Concentration (pg/mL) (Mean ± SD) |
| Healthy Control | 0 | 50 ± 15 |
| IBD (Untreated) | 0 | 550 ± 75 |
| IBD + Vehicle | 0 | 540 ± 80 |
| IBD + this compound | 1 | 420 ± 60 |
| IBD + this compound | 10 | 210 ± 45 |
| IBD + this compound | 100 | 95 ± 25 |
Visualizations
Conclusion
The use of IBD patient-derived organoids provides a highly relevant physiological system for the preclinical evaluation of therapeutic candidates like this compound. The protocols outlined in these application notes offer a robust framework for assessing the efficacy of novel compounds in reducing inflammation and restoring epithelial function. The quantitative and multi-faceted approach to data analysis allows for a comprehensive understanding of the mechanism of action of potential IBD drugs.
References
- 1. Mechanism-Based Treatment Strategies for IBD: Cytokines, Cell Adhesion Molecules, JAK Inhibitors, Gut Flora, and More - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory Bowel Disease - Gilead Clinical Trials [gileadclinicaltrials.com]
- 3. mdpi.com [mdpi.com]
- 4. High-Throughput IBD Modeling with Human Intestinal Organoids [moleculardevices.com]
- 5. Intestinal enteroids/organoids: A novel platform for drug discovery in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal organoids in inflammatory bowel disease: advances, applications, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive protocols for culturing and molecular biological analysis of IBD patient-derived colon epithelial organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoid-based Models to Study the Role of Host-microbiota Interactions in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal Organoids as a Novel Complementary Model to Dissect Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
Application Notes and Protocols: Evaluating AKP-001 in Inflammatory Bowel Disease Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1][2][3] Traditional drug development models for IBD often fall short in predicting clinical efficacy.[4] Patient-derived intestinal organoids have emerged as a powerful in vitro platform for modeling IBD and screening potential therapeutics.[5][6] These three-dimensional structures are grown from adult stem cells isolated from patient biopsies and recapitulate key features of the intestinal epithelium, including its cellular diversity and barrier function.[7][8][9] This allows for the investigation of disease mechanisms and the evaluation of drug responses in a patient-specific manner.[6]
These application notes provide a comprehensive protocol for the culture of IBD patient-derived intestinal organoids and their use in assessing the therapeutic potential of a novel compound, AKP-001. The protocols cover organoid establishment, treatment with this compound, and subsequent analysis of its effects on inflammatory signaling and epithelial barrier function.
Experimental Protocols
Protocol 1: Establishment and Culture of Human Colonic Organoids from IBD Patients
This protocol details the isolation of colonic crypts from patient biopsies and the subsequent establishment of 3D organoid cultures.[7][10]
Materials:
-
Fresh colonic biopsies from IBD patients
-
Chelation Buffer (e.g., Gentle Cell Dissociation Reagent)
-
Basement membrane matrix (e.g., Matrigel®)
-
IntestiCult™ Organoid Growth Medium (Human) or similar complete medium
-
24-well and 96-well tissue culture-treated plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Crypt Isolation:
-
Wash biopsies multiple times with cold PBS.
-
Incubate biopsies in Chelation Buffer for 30-60 minutes on ice with gentle rocking to release the crypts.
-
Vigorously shake the tube to further release crypts and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the crypts.[11]
-
Remove the supernatant and resuspend the crypt pellet.
-
-
Organoid Seeding:
-
Resuspend the isolated crypts in a basement membrane matrix.[11]
-
Plate 10-50 µL droplets (domes) of the crypt-matrix suspension into the center of pre-warmed 24-well or 96-well plates.[11]
-
Incubate the plate at 37°C for at least 15 minutes to allow the matrix to polymerize.[11]
-
Gently add 100-500 µL of complete organoid growth medium to each well.[11]
-
-
Organoid Maintenance:
-
Culture organoids at 37°C and 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Passage organoids every 7-10 days by mechanically disrupting them and reseeding in a fresh basement membrane matrix.[11]
-
Protocol 2: Treatment of IBD Organoids with this compound
This protocol describes the induction of an inflammatory phenotype in IBD organoids and their subsequent treatment with the test compound this compound.
Materials:
-
Established IBD patient-derived organoids (from Protocol 1)
-
Pro-inflammatory cytokine cocktail (e.g., TNF-α and IL-1β)[4]
-
This compound dissolved in a suitable vehicle (e.g., DMSO)
-
Complete organoid growth medium
-
96-well plates
Procedure:
-
Induction of Inflammation:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the pro-inflammatory medium. Include a vehicle-only control.
-
Replace the medium in the inflamed organoid cultures with the medium containing different concentrations of this compound.
-
Incubate the organoids for a defined period (e.g., 24, 48, or 72 hours).
-
Protocol 3: Assessing the Efficacy of this compound
This protocol outlines methods to quantify the effects of this compound on organoid viability, inflammatory signaling, and barrier function.
A. Viability Assay (e.g., Live/Dead Staining):
-
After treatment, wash the organoids with PBS.
-
Incubate with a Live/Dead staining solution (e.g., Calcein AM and Ethidium homodimer-1) according to the manufacturer's instructions.[4]
-
Image the organoids using a high-content imaging system.[4]
-
Quantify the area of live (green) and dead (red) cells to determine the percentage of viability.
B. Gene Expression Analysis (qRT-PCR):
-
Harvest organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., TNF, IL1B, IL6, CXCL8) and epithelial barrier function (e.g., TJP1, OCLN, MUC2).
-
Normalize gene expression to a housekeeping gene (e.g., GAPDH).
C. Protein Analysis (ELISA or Western Blot):
-
Collect the culture supernatant to measure the secretion of inflammatory cytokines (e.g., IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Lyse the organoids to extract total protein.
-
Perform Western blotting to analyze the levels of proteins involved in inflammatory signaling pathways (e.g., phosphorylated NF-κB, STAT3).
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the effects of this compound.
Table 1: Effect of this compound on IBD Organoid Viability
| Treatment Group | This compound Conc. (µM) | % Viability (Mean ± SD) |
| Healthy Control | 0 | 95.2 ± 3.1 |
| IBD (Untreated) | 0 | 70.5 ± 5.8 |
| IBD + Vehicle | 0 | 68.9 ± 6.2 |
| IBD + this compound | 1 | 75.3 ± 4.5 |
| IBD + this compound | 10 | 85.1 ± 3.9 |
| IBD + this compound | 100 | 92.7 ± 2.8 |
Table 2: Modulation of Inflammatory Gene Expression by this compound in IBD Organoids
| Gene | Treatment Group | This compound Conc. (µM) | Fold Change vs. Untreated IBD (Mean ± SD) |
| TNF | IBD + Vehicle | 0 | 1.00 ± 0.12 |
| IBD + this compound | 10 | 0.65 ± 0.08 | |
| IL6 | IBD + Vehicle | 0 | 1.00 ± 0.15 |
| IBD + this compound | 10 | 0.42 ± 0.06 | |
| CXCL8 | IBD + Vehicle | 0 | 1.00 ± 0.21 |
| IBD + this compound | 10 | 0.33 ± 0.05 |
Table 3: Effect of this compound on Secreted IL-8 Levels in IBD Organoid Cultures
| Treatment Group | This compound Conc. (µM) | IL-8 Concentration (pg/mL) (Mean ± SD) |
| Healthy Control | 0 | 50 ± 15 |
| IBD (Untreated) | 0 | 550 ± 75 |
| IBD + Vehicle | 0 | 540 ± 80 |
| IBD + this compound | 1 | 420 ± 60 |
| IBD + this compound | 10 | 210 ± 45 |
| IBD + this compound | 100 | 95 ± 25 |
Visualizations
Conclusion
The use of IBD patient-derived organoids provides a highly relevant physiological system for the preclinical evaluation of therapeutic candidates like this compound. The protocols outlined in these application notes offer a robust framework for assessing the efficacy of novel compounds in reducing inflammation and restoring epithelial function. The quantitative and multi-faceted approach to data analysis allows for a comprehensive understanding of the mechanism of action of potential IBD drugs.
References
- 1. Mechanism-Based Treatment Strategies for IBD: Cytokines, Cell Adhesion Molecules, JAK Inhibitors, Gut Flora, and More - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory Bowel Disease - Gilead Clinical Trials [gileadclinicaltrials.com]
- 3. mdpi.com [mdpi.com]
- 4. High-Throughput IBD Modeling with Human Intestinal Organoids [moleculardevices.com]
- 5. Intestinal enteroids/organoids: A novel platform for drug discovery in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal organoids in inflammatory bowel disease: advances, applications, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive protocols for culturing and molecular biological analysis of IBD patient-derived colon epithelial organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoid-based Models to Study the Role of Host-microbiota Interactions in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal Organoids as a Novel Complementary Model to Dissect Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
Application Notes and Protocols for Flow Cytometry Analysis Following AKP-001 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKP-001, also known as ALTA2618, is a potent and selective inhibitor of the E17K mutant of the serine/threonine kinase AKT1.[1][2][3] This mutation is a known oncogenic driver in a variety of solid tumors, including breast and endometrial cancers.[4] this compound is designed to selectively bind to and inhibit the activity of the mutant AKT1 protein, thereby inducing apoptosis and inhibiting the proliferation of cancer cells harboring this specific mutation.[1][5] Flow cytometry is a powerful tool to elucidate the cellular mechanisms of action of this compound, enabling quantitative analysis of apoptosis, cell cycle progression, and the phosphorylation status of key signaling proteins at the single-cell level.
These application notes provide detailed protocols for the analysis of cellular responses to this compound exposure using flow cytometry. The included methodologies are intended to guide researchers in assessing the efficacy and mechanism of action of this targeted therapeutic agent.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the described flow cytometry experiments. These tables are for illustrative purposes to demonstrate how to present such data.
Table 1: Apoptosis Induction by this compound in AKT1 E17K-mutant Cancer Cells
| Treatment Group | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 5.2 ± 1.1 | 3.1 ± 0.8 |
| This compound | 10 | 15.8 ± 2.5 | 8.4 ± 1.5 |
| This compound | 50 | 35.2 ± 4.1 | 18.9 ± 2.3 |
| This compound | 100 | 58.7 ± 5.6 | 25.3 ± 3.0 |
Table 2: Cell Cycle Analysis of this compound Treated AKT1 E17K-mutant Cancer Cells
| Treatment Group | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 45.3 ± 3.8 | 30.1 ± 2.9 | 24.6 ± 3.1 |
| This compound | 10 | 55.8 ± 4.2 | 25.4 ± 2.5 | 18.8 ± 2.7 |
| This compound | 50 | 68.2 ± 5.1 | 18.9 ± 2.1 | 12.9 ± 1.9 |
| This compound | 100 | 75.1 ± 6.0 | 10.5 ± 1.8 | 14.4 ± 2.0 |
Table 3: Inhibition of AKT Phosphorylation by this compound
| Treatment Group | Concentration (nM) | Median Fluorescence Intensity (MFI) of phospho-AKT (Ser473) | % Inhibition of p-AKT |
| Vehicle Control | 0 | 1250 ± 85 | 0 |
| This compound | 10 | 875 ± 62 | 30 |
| This compound | 50 | 450 ± 35 | 64 |
| This compound | 100 | 210 ± 20 | 83.2 |
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of phosphatidylserine (B164497) externalization on the plasma membrane, an early marker of apoptosis.[6]
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1-5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6]
Data Analysis:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
This compound
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis protocol.
-
Harvest cells and wash once with PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the cell pellet while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Intracellular Staining for Phosphorylated AKT (p-AKT)
This protocol is for the detection of intracellular levels of phosphorylated AKT (Ser473), a direct target of this compound's signaling pathway.
Materials:
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or ice-cold methanol)
-
Primary antibody: Rabbit anti-phospho-AKT (Ser473)
-
Secondary antibody: FITC-conjugated anti-rabbit IgG
-
PBS
-
Flow Cytometry Staining Buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.
-
Harvest and wash the cells with PBS.
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.[9]
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Permeabilize the cells by resuspending in Permeabilization Buffer and incubating for 10-15 minutes.[10]
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Incubate the cells with the primary antibody against p-AKT (Ser473) for 30-60 minutes at room temperature.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes at room temperature in the dark.[9]
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
Data Analysis:
-
Measure the Median Fluorescence Intensity (MFI) of the p-AKT signal in treated versus control cells to quantify the inhibition of AKT phosphorylation.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. ALTA-2618 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. alterome.com [alterome.com]
- 4. Alterome Therapeutics Announces First Patient Dosed in Phase 1 Study of ALTA2618 in AKT1 E17K-mutant solid tumors (AKTive-001) - BioSpace [biospace.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Flow Cytometry Analysis Following AKP-001 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKP-001, also known as ALTA2618, is a potent and selective inhibitor of the E17K mutant of the serine/threonine kinase AKT1.[1][2][3] This mutation is a known oncogenic driver in a variety of solid tumors, including breast and endometrial cancers.[4] this compound is designed to selectively bind to and inhibit the activity of the mutant AKT1 protein, thereby inducing apoptosis and inhibiting the proliferation of cancer cells harboring this specific mutation.[1][5] Flow cytometry is a powerful tool to elucidate the cellular mechanisms of action of this compound, enabling quantitative analysis of apoptosis, cell cycle progression, and the phosphorylation status of key signaling proteins at the single-cell level.
These application notes provide detailed protocols for the analysis of cellular responses to this compound exposure using flow cytometry. The included methodologies are intended to guide researchers in assessing the efficacy and mechanism of action of this targeted therapeutic agent.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the described flow cytometry experiments. These tables are for illustrative purposes to demonstrate how to present such data.
Table 1: Apoptosis Induction by this compound in AKT1 E17K-mutant Cancer Cells
| Treatment Group | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 5.2 ± 1.1 | 3.1 ± 0.8 |
| This compound | 10 | 15.8 ± 2.5 | 8.4 ± 1.5 |
| This compound | 50 | 35.2 ± 4.1 | 18.9 ± 2.3 |
| This compound | 100 | 58.7 ± 5.6 | 25.3 ± 3.0 |
Table 2: Cell Cycle Analysis of this compound Treated AKT1 E17K-mutant Cancer Cells
| Treatment Group | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 45.3 ± 3.8 | 30.1 ± 2.9 | 24.6 ± 3.1 |
| This compound | 10 | 55.8 ± 4.2 | 25.4 ± 2.5 | 18.8 ± 2.7 |
| This compound | 50 | 68.2 ± 5.1 | 18.9 ± 2.1 | 12.9 ± 1.9 |
| This compound | 100 | 75.1 ± 6.0 | 10.5 ± 1.8 | 14.4 ± 2.0 |
Table 3: Inhibition of AKT Phosphorylation by this compound
| Treatment Group | Concentration (nM) | Median Fluorescence Intensity (MFI) of phospho-AKT (Ser473) | % Inhibition of p-AKT |
| Vehicle Control | 0 | 1250 ± 85 | 0 |
| This compound | 10 | 875 ± 62 | 30 |
| This compound | 50 | 450 ± 35 | 64 |
| This compound | 100 | 210 ± 20 | 83.2 |
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of phosphatidylserine externalization on the plasma membrane, an early marker of apoptosis.[6]
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1-5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6]
Data Analysis:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
This compound
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis protocol.
-
Harvest cells and wash once with PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the cell pellet while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Intracellular Staining for Phosphorylated AKT (p-AKT)
This protocol is for the detection of intracellular levels of phosphorylated AKT (Ser473), a direct target of this compound's signaling pathway.
Materials:
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or ice-cold methanol)
-
Primary antibody: Rabbit anti-phospho-AKT (Ser473)
-
Secondary antibody: FITC-conjugated anti-rabbit IgG
-
PBS
-
Flow Cytometry Staining Buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.
-
Harvest and wash the cells with PBS.
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.[9]
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Permeabilize the cells by resuspending in Permeabilization Buffer and incubating for 10-15 minutes.[10]
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Incubate the cells with the primary antibody against p-AKT (Ser473) for 30-60 minutes at room temperature.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes at room temperature in the dark.[9]
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
Data Analysis:
-
Measure the Median Fluorescence Intensity (MFI) of the p-AKT signal in treated versus control cells to quantify the inhibition of AKT phosphorylation.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. ALTA-2618 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. alterome.com [alterome.com]
- 4. Alterome Therapeutics Announces First Patient Dosed in Phase 1 Study of ALTA2618 in AKT1 E17K-mutant solid tumors (AKTive-001) - BioSpace [biospace.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Troubleshooting Akp-001 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Akp-001, a novel inhibitor of the YAK1 kinase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Inconsistent IC50 values can arise from several sources of experimental variability.[1][2] It is crucial to control for these variables to ensure reproducible results.
Possible Causes and Solutions:
-
Cell-Based Variability:
-
Cell Line Authenticity and Passage Number: Ensure you are using a validated, mycoplasma-free cell line. High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a consistent, low passage range for all experiments.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly impact the final readout. Use a precise cell counting method (e.g., an automated cell counter) and ensure even cell distribution in multi-well plates.[3]
-
Cell Health: Cells should be in the logarithmic growth phase and healthy at the time of treatment. Stressed or confluent cells can respond differently to the compound.
-
-
Reagent and Compound Handling:
-
Compound Stability: this compound is light-sensitive. Prepare stock solutions and dilutions in amber tubes and protect from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level for your cell line (typically <0.5%).
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, is a major source of error.[1] Use calibrated pipettes and proper pipetting techniques.
-
-
Assay Protocol Variability:
-
Incubation Times: Adhere strictly to the recommended incubation times for both the compound treatment and the assay reagent (e.g., MTS, MTT).
-
Plate Reader Settings: Ensure the correct wavelength and other settings are used on the plate reader.
-
Troubleshooting Flowchart for Inconsistent IC50 Values:
Q2: My downstream signaling results are not consistent with this compound's proposed mechanism of action.
This compound is an inhibitor of YAK1 kinase, which should lead to a decrease in the phosphorylation of its downstream target, MEK1/2. If you are not observing this effect, consider the following:
Experimental Workflow for Western Blot Analysis:
Potential Issues and Solutions:
-
Timing of Analysis: The inhibition of YAK1 and the subsequent de-phosphorylation of MEK1/2 is a rapid event. Ensure you are lysing the cells at an appropriate time point post-treatment (e.g., 15-60 minutes). A time-course experiment is recommended to determine the optimal time point.
-
Antibody Quality: Use validated antibodies for phosphorylated MEK1/2 (p-MEK) and total MEK1/2. Run appropriate controls, such as a positive control cell lysate known to have high p-MEK levels.
-
Protein Loading: Inaccurate protein quantification can lead to misleading results. Ensure equal amounts of protein are loaded for each sample. Always probe for a loading control (e.g., GAPDH, β-actin) to verify equal loading.
Hypothetical Signaling Pathway of this compound:
Q3: What is the recommended starting protocol for a cell viability assay with this compound?
This protocol provides a general framework. Optimization for specific cell lines may be required.
Detailed Protocol: MTS Cell Viability Assay
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium. For a 10-point dose-response curve, you might start with a 200 µM solution and dilute down to 0.195 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).
-
Remove the old medium from the cells and add 100 µL of the 2X drug dilutions to the appropriate wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay and Data Collection:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, or until the color has developed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
The following tables provide expected results for this compound in various validated cell lines. Use this data as a benchmark for your own experiments.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | YAK1 Expression | Expected IC50 (nM) |
| HT-29 | Colon | High | 50 ± 15 |
| A549 | Lung | Moderate | 250 ± 50 |
| MCF-7 | Breast | Low | > 10,000 |
| PC-3 | Prostate | High | 75 ± 20 |
Table 2: Effect of Assay Parameters on this compound IC50 in HT-29 Cells
| Parameter | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) |
| Seeding Density | 2,500 cells/well | 45 | 10,000 cells/well | 80 |
| Treatment Duration | 48 hours | 95 | 72 hours | 50 |
| Serum Concentration | 2% FBS | 30 | 10% FBS | 55 |
References
Troubleshooting Akp-001 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Akp-001, a novel inhibitor of the YAK1 kinase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
Inconsistent IC50 values can arise from several sources of experimental variability.[1][2] It is crucial to control for these variables to ensure reproducible results.
Possible Causes and Solutions:
-
Cell-Based Variability:
-
Cell Line Authenticity and Passage Number: Ensure you are using a validated, mycoplasma-free cell line. High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a consistent, low passage range for all experiments.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly impact the final readout. Use a precise cell counting method (e.g., an automated cell counter) and ensure even cell distribution in multi-well plates.[3]
-
Cell Health: Cells should be in the logarithmic growth phase and healthy at the time of treatment. Stressed or confluent cells can respond differently to the compound.
-
-
Reagent and Compound Handling:
-
Compound Stability: this compound is light-sensitive. Prepare stock solutions and dilutions in amber tubes and protect from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level for your cell line (typically <0.5%).
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, is a major source of error.[1] Use calibrated pipettes and proper pipetting techniques.
-
-
Assay Protocol Variability:
-
Incubation Times: Adhere strictly to the recommended incubation times for both the compound treatment and the assay reagent (e.g., MTS, MTT).
-
Plate Reader Settings: Ensure the correct wavelength and other settings are used on the plate reader.
-
Troubleshooting Flowchart for Inconsistent IC50 Values:
Q2: My downstream signaling results are not consistent with this compound's proposed mechanism of action.
This compound is an inhibitor of YAK1 kinase, which should lead to a decrease in the phosphorylation of its downstream target, MEK1/2. If you are not observing this effect, consider the following:
Experimental Workflow for Western Blot Analysis:
Potential Issues and Solutions:
-
Timing of Analysis: The inhibition of YAK1 and the subsequent de-phosphorylation of MEK1/2 is a rapid event. Ensure you are lysing the cells at an appropriate time point post-treatment (e.g., 15-60 minutes). A time-course experiment is recommended to determine the optimal time point.
-
Antibody Quality: Use validated antibodies for phosphorylated MEK1/2 (p-MEK) and total MEK1/2. Run appropriate controls, such as a positive control cell lysate known to have high p-MEK levels.
-
Protein Loading: Inaccurate protein quantification can lead to misleading results. Ensure equal amounts of protein are loaded for each sample. Always probe for a loading control (e.g., GAPDH, β-actin) to verify equal loading.
Hypothetical Signaling Pathway of this compound:
Q3: What is the recommended starting protocol for a cell viability assay with this compound?
This protocol provides a general framework. Optimization for specific cell lines may be required.
Detailed Protocol: MTS Cell Viability Assay
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium. For a 10-point dose-response curve, you might start with a 200 µM solution and dilute down to 0.195 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).
-
Remove the old medium from the cells and add 100 µL of the 2X drug dilutions to the appropriate wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay and Data Collection:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, or until the color has developed.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
The following tables provide expected results for this compound in various validated cell lines. Use this data as a benchmark for your own experiments.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | YAK1 Expression | Expected IC50 (nM) |
| HT-29 | Colon | High | 50 ± 15 |
| A549 | Lung | Moderate | 250 ± 50 |
| MCF-7 | Breast | Low | > 10,000 |
| PC-3 | Prostate | High | 75 ± 20 |
Table 2: Effect of Assay Parameters on this compound IC50 in HT-29 Cells
| Parameter | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) |
| Seeding Density | 2,500 cells/well | 45 | 10,000 cells/well | 80 |
| Treatment Duration | 48 hours | 95 | 72 hours | 50 |
| Serum Concentration | 2% FBS | 30 | 10% FBS | 55 |
References
Technical Support Center: Optimizing AKP-001 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of AKP-001 in cell viability experiments.
I. Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action? this compound is a selective inhibitor of the p38α isoform of mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is activated by cellular stressors and inflammatory cytokines, playing a crucial role in regulating cellular processes such as inflammation, apoptosis, and cell cycle arrest. By inhibiting p38α MAPK, this compound can modulate these cellular responses.
2. What is a recommended starting concentration range for this compound in a cell viability assay? For a novel p38 MAPK inhibitor like this compound, it is advisable to start with a broad concentration range to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting point would be a dose-response experiment ranging from 0.01 µM to 100 µM. This will help in determining the half-maximal inhibitory concentration (IC50) for your particular cells.
3. How should I prepare and store this compound stock solutions? this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a concentrated stock solution (e.g., 10 mM). To maintain the stability of the compound, it is recommended to create smaller aliquots of the stock solution to avoid multiple freeze-thaw cycles. Store the stock solution at -20°C or -80°C, as specified by the supplier. When preparing working concentrations, dilute the stock solution into your cell culture medium, ensuring the final DMSO concentration remains non-toxic to the cells (generally below 0.5%).
4. What is the optimal incubation time for this compound treatment? The ideal incubation time for this compound treatment will vary depending on the doubling time of your cell line and the specific aims of your experiment. To understand the time-dependent effects of the inhibitor, it is recommended to test several time points, such as 24, 48, and 72 hours.
5. Which cell viability assay is most compatible with this compound? A variety of cell viability assays are available, and the best choice depends on your specific needs and equipment. Commonly used assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.
-
MTS Assay: A more recent tetrazolium compound that forms a soluble product in culture medium.
-
Resazurin (alamarBlue) Assay: A fluorescent assay that measures the reducing capacity of viable cells.
-
ATP Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.
It is important to validate the chosen assay for your specific cell line and experimental setup to ensure accurate and reliable results.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability, even at high concentrations of this compound. | 1. Inaccurate drug concentration: Errors in dilution calculations or pipetting. 2. Degraded compound: Improper storage or handling of this compound. 3. Cell line resistance: The specific cell line may not be sensitive to p38 MAPK inhibition. 4. Insufficient incubation time: The treatment duration may be too short to induce a response. | 1. Double-check all calculations and dilutions. Prepare fresh working solutions from the stock. 2. Use a fresh, un-thawed aliquot of this compound. Confirm proper storage conditions. 3. Verify the expression and activity of p38 MAPK in your cell line. Consider using a positive control cell line known to be sensitive to p38 MAPK inhibitors. 4. Extend the incubation period. Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells in the wells. 2. "Edge effect": Increased evaporation in the outer wells of the microplate. 3. Inadequate mixing of reagents. | 1. Ensure a homogenous single-cell suspension before and during seeding. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Gently mix the plate after the addition of all reagents. |
| An unexpected increase in cell viability at low this compound concentrations. | 1. Hormesis: A biphasic dose-response where low concentrations of a substance can have a stimulatory effect. 2. Compound precipitation: At higher concentrations, this compound may precipitate out of the solution. | 1. This is a recognized biological phenomenon. Note the observation and focus on the inhibitory concentration range for your primary analysis. 2. Visually inspect the wells for any signs of precipitation. Refer to the manufacturer's instructions for the solubility of this compound in your specific culture medium. |
| Inconsistent results across different experiments. | 1. Variability in cell passage number: High-passage cells can exhibit altered phenotypes and drug responses. 2. Reagent variability: Differences between lots of media, serum, or assay reagents. 3. Minor variations in experimental conditions. | 1. Use cells within a consistent and defined low passage number range. 2. Use the same lot of critical reagents for a series of related experiments. 3. Maintain strict adherence to your established experimental protocol. |
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound
The following table provides a hypothetical example of cell viability data for two different cell lines treated with a range of this compound concentrations. Researchers should generate their own data to determine the specific dose-response for their experimental system.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| Cell Line X | 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 97 ± 5.1 | |
| 1 | 88 ± 6.2 | |
| 10 | 48 ± 3.7 | |
| 50 | 18 ± 2.1 | |
| 100 | 5 ± 1.5 | |
| Cell Line Y | 0 (Vehicle Control) | 100 ± 5.8 |
| 0.1 | 99 ± 6.3 | |
| 1 | 94 ± 5.5 | |
| 10 | 72 ± 4.9 | |
| 50 | 41 ± 3.3 | |
| 100 | 22 ± 2.8 |
Experimental Protocols
Detailed Methodology for Determining the Optimal Concentration of this compound using an MTT Assay
Materials:
-
This compound
-
DMSO
-
Appropriate cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells of interest.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated stock solution. A common approach is a 10-point, half-log or two-fold serial dilution starting from a maximum concentration of 100 µM.
-
Include a "vehicle control" group that contains the same final concentration of DMSO as the highest this compound concentration.
-
Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (containing only medium and MTT reagents) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percent cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Caption: The p38 MAPK signaling cascade and the inhibitory point of this compound.
Caption: A streamlined workflow for determining the optimal this compound concentration.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Optimizing AKP-001 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of AKP-001 in cell viability experiments.
I. Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action? this compound is a selective inhibitor of the p38α isoform of mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is activated by cellular stressors and inflammatory cytokines, playing a crucial role in regulating cellular processes such as inflammation, apoptosis, and cell cycle arrest. By inhibiting p38α MAPK, this compound can modulate these cellular responses.
2. What is a recommended starting concentration range for this compound in a cell viability assay? For a novel p38 MAPK inhibitor like this compound, it is advisable to start with a broad concentration range to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting point would be a dose-response experiment ranging from 0.01 µM to 100 µM. This will help in determining the half-maximal inhibitory concentration (IC50) for your particular cells.
3. How should I prepare and store this compound stock solutions? this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a concentrated stock solution (e.g., 10 mM). To maintain the stability of the compound, it is recommended to create smaller aliquots of the stock solution to avoid multiple freeze-thaw cycles. Store the stock solution at -20°C or -80°C, as specified by the supplier. When preparing working concentrations, dilute the stock solution into your cell culture medium, ensuring the final DMSO concentration remains non-toxic to the cells (generally below 0.5%).
4. What is the optimal incubation time for this compound treatment? The ideal incubation time for this compound treatment will vary depending on the doubling time of your cell line and the specific aims of your experiment. To understand the time-dependent effects of the inhibitor, it is recommended to test several time points, such as 24, 48, and 72 hours.
5. Which cell viability assay is most compatible with this compound? A variety of cell viability assays are available, and the best choice depends on your specific needs and equipment. Commonly used assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.
-
MTS Assay: A more recent tetrazolium compound that forms a soluble product in culture medium.
-
Resazurin (alamarBlue) Assay: A fluorescent assay that measures the reducing capacity of viable cells.
-
ATP Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells.
It is important to validate the chosen assay for your specific cell line and experimental setup to ensure accurate and reliable results.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability, even at high concentrations of this compound. | 1. Inaccurate drug concentration: Errors in dilution calculations or pipetting. 2. Degraded compound: Improper storage or handling of this compound. 3. Cell line resistance: The specific cell line may not be sensitive to p38 MAPK inhibition. 4. Insufficient incubation time: The treatment duration may be too short to induce a response. | 1. Double-check all calculations and dilutions. Prepare fresh working solutions from the stock. 2. Use a fresh, un-thawed aliquot of this compound. Confirm proper storage conditions. 3. Verify the expression and activity of p38 MAPK in your cell line. Consider using a positive control cell line known to be sensitive to p38 MAPK inhibitors. 4. Extend the incubation period. Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells in the wells. 2. "Edge effect": Increased evaporation in the outer wells of the microplate. 3. Inadequate mixing of reagents. | 1. Ensure a homogenous single-cell suspension before and during seeding. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Gently mix the plate after the addition of all reagents. |
| An unexpected increase in cell viability at low this compound concentrations. | 1. Hormesis: A biphasic dose-response where low concentrations of a substance can have a stimulatory effect. 2. Compound precipitation: At higher concentrations, this compound may precipitate out of the solution. | 1. This is a recognized biological phenomenon. Note the observation and focus on the inhibitory concentration range for your primary analysis. 2. Visually inspect the wells for any signs of precipitation. Refer to the manufacturer's instructions for the solubility of this compound in your specific culture medium. |
| Inconsistent results across different experiments. | 1. Variability in cell passage number: High-passage cells can exhibit altered phenotypes and drug responses. 2. Reagent variability: Differences between lots of media, serum, or assay reagents. 3. Minor variations in experimental conditions. | 1. Use cells within a consistent and defined low passage number range. 2. Use the same lot of critical reagents for a series of related experiments. 3. Maintain strict adherence to your established experimental protocol. |
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound
The following table provides a hypothetical example of cell viability data for two different cell lines treated with a range of this compound concentrations. Researchers should generate their own data to determine the specific dose-response for their experimental system.
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| Cell Line X | 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 97 ± 5.1 | |
| 1 | 88 ± 6.2 | |
| 10 | 48 ± 3.7 | |
| 50 | 18 ± 2.1 | |
| 100 | 5 ± 1.5 | |
| Cell Line Y | 0 (Vehicle Control) | 100 ± 5.8 |
| 0.1 | 99 ± 6.3 | |
| 1 | 94 ± 5.5 | |
| 10 | 72 ± 4.9 | |
| 50 | 41 ± 3.3 | |
| 100 | 22 ± 2.8 |
Experimental Protocols
Detailed Methodology for Determining the Optimal Concentration of this compound using an MTT Assay
Materials:
-
This compound
-
DMSO
-
Appropriate cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells of interest.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated stock solution. A common approach is a 10-point, half-log or two-fold serial dilution starting from a maximum concentration of 100 µM.
-
Include a "vehicle control" group that contains the same final concentration of DMSO as the highest this compound concentration.
-
Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (containing only medium and MTT reagents) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percent cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Caption: The p38 MAPK signaling cascade and the inhibitory point of this compound.
Caption: A streamlined workflow for determining the optimal this compound concentration.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
Akp-001 off-target effects in experiments
Technical Support Center: AKP-001
Disclaimer: The following information is provided for illustrative purposes. "this compound" does not correspond to a single, publicly known molecule. This guide is based on a hypothetical protein kinase inhibitor to demonstrate a framework for addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the serine/threonine kinase, Kinase X, which is a critical component of the Pro-Survival Signaling Pathway. It is designed to induce apoptosis in cancer cells where this pathway is aberrantly activated.
Q2: What are the known off-target effects of this compound?
In preclinical studies, this compound has shown some cross-reactivity with other kinases, particularly those with a high degree of homology in the ATP-binding pocket. The most significant off-targets identified are Kinase Y and Kinase Z. Additionally, at higher concentrations, some non-specific effects on cell cycle progression have been observed.
Q3: We are observing unexpected cellular phenotypes that don't seem to be related to the inhibition of Kinase X. Could these be off-target effects?
It is possible. Unexpected phenotypes, such as changes in cell morphology, proliferation rates, or the activation state of other signaling pathways, could be due to off-target activities of this compound. We recommend performing a kinase panel screen and validating key off-targets in your cellular model.
Q4: How can we distinguish between on-target and off-target effects in our experiments?
Several strategies can be employed:
-
Use a structurally unrelated inhibitor of Kinase X: If a different inhibitor of Kinase X recapitulates the observed phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: Expressing a drug-resistant mutant of Kinase X in your cells should rescue the on-target effects, but not the off-target effects.
-
Dose-response analysis: On-target effects should correlate with the IC50 for Kinase X inhibition, while off-target effects may only appear at higher concentrations.
-
Knockdown/knockout of the primary target: Using siRNA, shRNA, or CRISPR to deplete Kinase X should mimic the on-target effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Off-target cytotoxicity | 1. Perform a dose-response curve and compare the EC50 for cell viability with the IC50 for Kinase X inhibition. A significant rightward shift may indicate off-target effects at higher concentrations. 2. Test this compound in a cell line that does not express Kinase X to assess non-specific toxicity. |
| Cell line-specific off-target effects | 1. Profile the expression levels of known off-targets (Kinase Y, Kinase Z) in your cell line. 2. Use siRNA to knock down the suspected off-target and see if the inconsistent cytotoxicity is mitigated. |
| Experimental variability | 1. Ensure consistent cell seeding densities and incubation times. 2. Verify the stability of this compound in your cell culture medium over the course of the experiment. |
Issue 2: Unexpected changes in a related signaling pathway.
| Potential Cause | Troubleshooting Steps |
| Direct inhibition of an upstream or parallel kinase | 1. Consult a kinase phylogenetic tree to identify kinases closely related to Kinase X that might be inhibited by this compound. 2. Perform an in vitro kinase assay panel to screen this compound against a broad range of kinases. |
| Feedback loop activation/inhibition | 1. Inhibition of Kinase X may lead to compensatory changes in other pathways. 2. Perform a time-course experiment to monitor the activation state of key nodes in the unexpected pathway after this compound treatment. |
| Indirect effects through non-kinase off-targets | 1. Consider a chemical proteomics approach to identify non-kinase binding partners of this compound. |
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Target | IC50 (nM) | Assay Type |
| Kinase X (Primary Target) | 5 | Biochemical |
| Kinase Y | 150 | Biochemical |
| Kinase Z | 500 | Biochemical |
| Kinase A | > 10,000 | Biochemical |
| Kinase B | > 10,000 | Biochemical |
Table 2: Cellular Activity of this compound
| Cell Line | Target | EC50 (nM) | Assay Type |
| Cancer Cell Line 1 (High Kinase X) | Kinase X Phosphorylation | 25 | Western Blot |
| Cancer Cell Line 1 (High Kinase X) | Cell Viability | 50 | MTT Assay |
| Normal Cell Line (Low Kinase X) | Cell Viability | > 5,000 | MTT Assay |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a panel of purified kinases.
Methodology:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the appropriate assay buffer (e.g., DMSO).
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, the appropriate peptide substrate, and ATP.
-
Add the diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Use a luminescence-based or fluorescence-based method to quantify the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay
Objective: To confirm that this compound is engaging and inhibiting Kinase X in a cellular context.
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 2 hours.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known Kinase X substrate.
-
Probe a separate membrane (or strip and re-probe) with an antibody for the total substrate and a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Plot the normalized signal against the this compound concentration to determine the cellular EC50.
-
Visualizations
Caption: Intended and off-target pathways of this compound.
Caption: Experimental workflow for off-target effect investigation.
Akp-001 off-target effects in experiments
Technical Support Center: AKP-001
Disclaimer: The following information is provided for illustrative purposes. "this compound" does not correspond to a single, publicly known molecule. This guide is based on a hypothetical protein kinase inhibitor to demonstrate a framework for addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the serine/threonine kinase, Kinase X, which is a critical component of the Pro-Survival Signaling Pathway. It is designed to induce apoptosis in cancer cells where this pathway is aberrantly activated.
Q2: What are the known off-target effects of this compound?
In preclinical studies, this compound has shown some cross-reactivity with other kinases, particularly those with a high degree of homology in the ATP-binding pocket. The most significant off-targets identified are Kinase Y and Kinase Z. Additionally, at higher concentrations, some non-specific effects on cell cycle progression have been observed.
Q3: We are observing unexpected cellular phenotypes that don't seem to be related to the inhibition of Kinase X. Could these be off-target effects?
It is possible. Unexpected phenotypes, such as changes in cell morphology, proliferation rates, or the activation state of other signaling pathways, could be due to off-target activities of this compound. We recommend performing a kinase panel screen and validating key off-targets in your cellular model.
Q4: How can we distinguish between on-target and off-target effects in our experiments?
Several strategies can be employed:
-
Use a structurally unrelated inhibitor of Kinase X: If a different inhibitor of Kinase X recapitulates the observed phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: Expressing a drug-resistant mutant of Kinase X in your cells should rescue the on-target effects, but not the off-target effects.
-
Dose-response analysis: On-target effects should correlate with the IC50 for Kinase X inhibition, while off-target effects may only appear at higher concentrations.
-
Knockdown/knockout of the primary target: Using siRNA, shRNA, or CRISPR to deplete Kinase X should mimic the on-target effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Off-target cytotoxicity | 1. Perform a dose-response curve and compare the EC50 for cell viability with the IC50 for Kinase X inhibition. A significant rightward shift may indicate off-target effects at higher concentrations. 2. Test this compound in a cell line that does not express Kinase X to assess non-specific toxicity. |
| Cell line-specific off-target effects | 1. Profile the expression levels of known off-targets (Kinase Y, Kinase Z) in your cell line. 2. Use siRNA to knock down the suspected off-target and see if the inconsistent cytotoxicity is mitigated. |
| Experimental variability | 1. Ensure consistent cell seeding densities and incubation times. 2. Verify the stability of this compound in your cell culture medium over the course of the experiment. |
Issue 2: Unexpected changes in a related signaling pathway.
| Potential Cause | Troubleshooting Steps |
| Direct inhibition of an upstream or parallel kinase | 1. Consult a kinase phylogenetic tree to identify kinases closely related to Kinase X that might be inhibited by this compound. 2. Perform an in vitro kinase assay panel to screen this compound against a broad range of kinases. |
| Feedback loop activation/inhibition | 1. Inhibition of Kinase X may lead to compensatory changes in other pathways. 2. Perform a time-course experiment to monitor the activation state of key nodes in the unexpected pathway after this compound treatment. |
| Indirect effects through non-kinase off-targets | 1. Consider a chemical proteomics approach to identify non-kinase binding partners of this compound. |
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of this compound
| Target | IC50 (nM) | Assay Type |
| Kinase X (Primary Target) | 5 | Biochemical |
| Kinase Y | 150 | Biochemical |
| Kinase Z | 500 | Biochemical |
| Kinase A | > 10,000 | Biochemical |
| Kinase B | > 10,000 | Biochemical |
Table 2: Cellular Activity of this compound
| Cell Line | Target | EC50 (nM) | Assay Type |
| Cancer Cell Line 1 (High Kinase X) | Kinase X Phosphorylation | 25 | Western Blot |
| Cancer Cell Line 1 (High Kinase X) | Cell Viability | 50 | MTT Assay |
| Normal Cell Line (Low Kinase X) | Cell Viability | > 5,000 | MTT Assay |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a panel of purified kinases.
Methodology:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the appropriate assay buffer (e.g., DMSO).
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, the appropriate peptide substrate, and ATP.
-
Add the diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Use a luminescence-based or fluorescence-based method to quantify the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay
Objective: To confirm that this compound is engaging and inhibiting Kinase X in a cellular context.
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 2 hours.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known Kinase X substrate.
-
Probe a separate membrane (or strip and re-probe) with an antibody for the total substrate and a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Plot the normalized signal against the this compound concentration to determine the cellular EC50.
-
Visualizations
Caption: Intended and off-target pathways of this compound.
Caption: Experimental workflow for off-target effect investigation.
Technical Support Center: Akp-001 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Akp-001 in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] Its primary mechanism is to block the p38 MAPK signaling pathway, which is involved in the production of inflammatory cytokines.[1] This makes it a compound of interest for studying inflammatory and digestive disorders.
Q2: this compound is described as an "antedrug." What does this mean for its in vivo behavior?
A2: An antedrug is a compound that is designed to act locally at the target site and then be rapidly metabolized into an inactive form upon entering systemic circulation. This compound was specifically designed to target the intestines with minimal systemic exposure. It undergoes extensive first-pass metabolism in the liver. This design aims to reduce systemic side effects.
Q3: I am observing lower than expected systemic exposure of this compound after oral administration. Is this normal?
A3: Yes, this is the expected behavior for this compound. Due to its design as an intestinal-targeting antedrug, it has low oral bioavailability. Extensive first-pass metabolism in the liver significantly reduces the amount of active compound that reaches systemic circulation.
Q4: What are the known metabolites of this compound in rats?
A4: In rats, this compound is primarily metabolized to M1 and M2. M1 is the major metabolite, while M2 is detected in plasma only after oral administration, not after intravenous dosing, suggesting its formation in the gastrointestinal tract or during liver first-pass metabolism.
Q5: What are the general recommendations for formulating this compound for in vivo studies?
A5: For oral administration in rats, this compound can be suspended in a 0.5% w/v solution of methylcellulose (B11928114) in water. For intravenous administration, it can be dissolved in a mixture of polyethylene (B3416737) glycol 400 (PEG 400) and saline. The specific ratios should be optimized based on the required dose concentration and stability.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Selection
Problem: Difficulty in dissolving this compound for preparing dosing solutions.
Possible Causes & Solutions:
| Cause | Solution |
| Inherent low aqueous solubility of this compound. | For oral administration, preparing a suspension in a vehicle like 0.5% methylcellulose is a common and effective strategy. For intravenous administration, co-solvents such as PEG 400 are necessary. |
| Precipitation of the compound in the dosing vehicle. | Ensure thorough mixing and sonication if necessary to achieve a uniform suspension or clear solution. For suspensions, agitate well before each animal is dosed to ensure homogeneity. |
| Incorrect pH of the vehicle. | While not specified for this compound, for some compounds, adjusting the pH of the vehicle can improve solubility. However, this should be done with caution to avoid altering the compound's stability or causing irritation at the site of administration. |
Issue 2: Variability in Pharmacokinetic Data
Problem: High variability in plasma concentrations of this compound between animals in the same dosing group.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate dosing. | For oral gavage, ensure the gavage tube is correctly placed to deliver the full dose to the stomach. For intravenous injections, confirm proper insertion into the tail vein to avoid extravasation. |
| Inconsistent formulation. | If using a suspension, ensure it is uniformly mixed before each dose is drawn. Settling of the compound can lead to inconsistent dosing. |
| Differences in food intake among animals. | For oral dosing, the presence of food in the stomach can affect absorption. Fasting the animals overnight before dosing can help reduce this variability. |
| Stress-induced physiological changes. | Handle animals gently and consistently to minimize stress, which can alter gastrointestinal motility and blood flow, thereby affecting drug absorption and distribution. |
Experimental Protocols
Oral Administration of this compound in Rats
This protocol is based on methodologies for oral gavage in rats.
-
Preparation of Dosing Suspension:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% w/v solution of methylcellulose in purified water.
-
Add the this compound to the methylcellulose solution and vortex thoroughly to create a uniform suspension.
-
The concentration of the suspension should be calculated based on the desired dose and a dosing volume of 10 mL/kg.
-
-
Dosing Procedure:
-
Weigh each rat to determine the precise volume to be administered.
-
Gently restrain the rat.
-
Use a stainless steel, ball-tipped gavage needle of appropriate size for the rat.
-
Measure the distance from the rat's snout to the last rib and mark the gavage needle to ensure proper insertion depth.
-
Gently insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Observe the animal for any signs of distress during and after the procedure.
-
Intravenous Administration of this compound in Rats
This protocol is based on standard tail vein injection procedures in rats.
-
Preparation of Dosing Solution:
-
Dissolve this compound in a vehicle consisting of PEG 400 and saline. The ratio should be optimized for solubility and tolerability.
-
The final solution should be clear and free of particulates.
-
The concentration should be calculated for a low injection volume, typically 1-2 mL/kg.
-
-
Dosing Procedure:
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a restraining device.
-
Use a 27-gauge needle attached to a syringe containing the dosing solution.
-
Disinfect the injection site with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins and slowly inject the solution.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of this compound in rats from published studies.
Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration in Rats
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 1 | 580 ± 80 | 350 ± 30 | 0.8 ± 0.1 |
Table 2: Pharmacokinetic Parameters of this compound after Oral Administration in Rats
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Bioavailability (%) |
| 10 | 30 ± 5 | 120 ± 20 | 1.5 ± 0.5 | ~3 |
Visualizations
p38 MAPK Signaling Pathway
Caption: this compound inhibits the p38 MAPK signaling pathway.
Experimental Workflow for Oral Administration
Caption: Workflow for oral dosing of this compound in rats.
Troubleshooting Logic for Low Systemic Exposure
Caption: Troubleshooting low systemic exposure of this compound.
References
Technical Support Center: Akp-001 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Akp-001 in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] Its primary mechanism is to block the p38 MAPK signaling pathway, which is involved in the production of inflammatory cytokines.[1] This makes it a compound of interest for studying inflammatory and digestive disorders.
Q2: this compound is described as an "antedrug." What does this mean for its in vivo behavior?
A2: An antedrug is a compound that is designed to act locally at the target site and then be rapidly metabolized into an inactive form upon entering systemic circulation. This compound was specifically designed to target the intestines with minimal systemic exposure. It undergoes extensive first-pass metabolism in the liver. This design aims to reduce systemic side effects.
Q3: I am observing lower than expected systemic exposure of this compound after oral administration. Is this normal?
A3: Yes, this is the expected behavior for this compound. Due to its design as an intestinal-targeting antedrug, it has low oral bioavailability. Extensive first-pass metabolism in the liver significantly reduces the amount of active compound that reaches systemic circulation.
Q4: What are the known metabolites of this compound in rats?
A4: In rats, this compound is primarily metabolized to M1 and M2. M1 is the major metabolite, while M2 is detected in plasma only after oral administration, not after intravenous dosing, suggesting its formation in the gastrointestinal tract or during liver first-pass metabolism.
Q5: What are the general recommendations for formulating this compound for in vivo studies?
A5: For oral administration in rats, this compound can be suspended in a 0.5% w/v solution of methylcellulose in water. For intravenous administration, it can be dissolved in a mixture of polyethylene glycol 400 (PEG 400) and saline. The specific ratios should be optimized based on the required dose concentration and stability.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Selection
Problem: Difficulty in dissolving this compound for preparing dosing solutions.
Possible Causes & Solutions:
| Cause | Solution |
| Inherent low aqueous solubility of this compound. | For oral administration, preparing a suspension in a vehicle like 0.5% methylcellulose is a common and effective strategy. For intravenous administration, co-solvents such as PEG 400 are necessary. |
| Precipitation of the compound in the dosing vehicle. | Ensure thorough mixing and sonication if necessary to achieve a uniform suspension or clear solution. For suspensions, agitate well before each animal is dosed to ensure homogeneity. |
| Incorrect pH of the vehicle. | While not specified for this compound, for some compounds, adjusting the pH of the vehicle can improve solubility. However, this should be done with caution to avoid altering the compound's stability or causing irritation at the site of administration. |
Issue 2: Variability in Pharmacokinetic Data
Problem: High variability in plasma concentrations of this compound between animals in the same dosing group.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate dosing. | For oral gavage, ensure the gavage tube is correctly placed to deliver the full dose to the stomach. For intravenous injections, confirm proper insertion into the tail vein to avoid extravasation. |
| Inconsistent formulation. | If using a suspension, ensure it is uniformly mixed before each dose is drawn. Settling of the compound can lead to inconsistent dosing. |
| Differences in food intake among animals. | For oral dosing, the presence of food in the stomach can affect absorption. Fasting the animals overnight before dosing can help reduce this variability. |
| Stress-induced physiological changes. | Handle animals gently and consistently to minimize stress, which can alter gastrointestinal motility and blood flow, thereby affecting drug absorption and distribution. |
Experimental Protocols
Oral Administration of this compound in Rats
This protocol is based on methodologies for oral gavage in rats.
-
Preparation of Dosing Suspension:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% w/v solution of methylcellulose in purified water.
-
Add the this compound to the methylcellulose solution and vortex thoroughly to create a uniform suspension.
-
The concentration of the suspension should be calculated based on the desired dose and a dosing volume of 10 mL/kg.
-
-
Dosing Procedure:
-
Weigh each rat to determine the precise volume to be administered.
-
Gently restrain the rat.
-
Use a stainless steel, ball-tipped gavage needle of appropriate size for the rat.
-
Measure the distance from the rat's snout to the last rib and mark the gavage needle to ensure proper insertion depth.
-
Gently insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Observe the animal for any signs of distress during and after the procedure.
-
Intravenous Administration of this compound in Rats
This protocol is based on standard tail vein injection procedures in rats.
-
Preparation of Dosing Solution:
-
Dissolve this compound in a vehicle consisting of PEG 400 and saline. The ratio should be optimized for solubility and tolerability.
-
The final solution should be clear and free of particulates.
-
The concentration should be calculated for a low injection volume, typically 1-2 mL/kg.
-
-
Dosing Procedure:
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a restraining device.
-
Use a 27-gauge needle attached to a syringe containing the dosing solution.
-
Disinfect the injection site with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins and slowly inject the solution.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of this compound in rats from published studies.
Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration in Rats
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 1 | 580 ± 80 | 350 ± 30 | 0.8 ± 0.1 |
Table 2: Pharmacokinetic Parameters of this compound after Oral Administration in Rats
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Bioavailability (%) |
| 10 | 30 ± 5 | 120 ± 20 | 1.5 ± 0.5 | ~3 |
Visualizations
p38 MAPK Signaling Pathway
Caption: this compound inhibits the p38 MAPK signaling pathway.
Experimental Workflow for Oral Administration
Caption: Workflow for oral dosing of this compound in rats.
Troubleshooting Logic for Low Systemic Exposure
Caption: Troubleshooting low systemic exposure of this compound.
References
Akp-001 stability issues in long-term experiments
Technical Support Center: Akp-001
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with the small molecule kinase inhibitor, this compound, during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including temperature, pH, light exposure, solvent choice, and the presence of oxidizing or reducing agents.[1][2][3] Like many small molecules, prolonged exposure to non-optimal conditions can lead to degradation, precipitation, or loss of biological activity.
Q2: How should this compound be stored for long-term and short-term use?
A2: For long-term storage, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: I'm observing a decrease in the activity of this compound over the course of my multi-day cell-based assay. What could be the cause?
A3: A gradual loss of activity in a multi-day experiment could be due to several factors:
-
Compound Degradation: this compound may be degrading in the cell culture medium at 37°C.
-
Metabolism: The cells in your assay may be metabolizing this compound.
-
Binding to Plasticware: The compound may be adsorbing to the surface of your culture plates.
-
Precipitation: this compound might be precipitating out of the solution at the working concentration.
Q4: Can I prepare a large volume of this compound stock solution and use it over several months?
A4: It is generally recommended to prepare smaller, single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and introduction of moisture.
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Buffer
Symptoms:
-
Visible particulate matter or cloudiness in the solution after diluting the DMSO stock into an aqueous buffer.
-
Inconsistent results in downstream assays.
Possible Causes:
-
The aqueous solubility of this compound is low.
-
The final concentration of this compound exceeds its solubility limit in the chosen buffer.
-
The pH of the buffer is not optimal for this compound solubility.
Troubleshooting Steps:
-
Verify Solubility: Determine the maximum solubility of this compound in your specific aqueous buffer.
-
Adjust Final Concentration: Lower the final working concentration of this compound.
-
Optimize Buffer Composition: Test different pH values or the addition of solubilizing agents (e.g., a small percentage of a non-ionic detergent like Tween-20).
-
Sonication: Briefly sonicate the solution after dilution to aid in dissolving any small precipitates.
Issue 2: Inconsistent Potency of this compound in Kinase Assays
Symptoms:
-
High variability in IC50 values between experimental runs.
-
A rightward shift in the dose-response curve, indicating decreased potency.
Possible Causes:
-
Degradation of this compound in the stock solution.
-
Instability of this compound in the assay buffer.
-
Interaction with other assay components (e.g., high concentrations of ATP or DTT).
Troubleshooting Steps:
-
Prepare Fresh Stock: Always use a freshly thawed aliquot of the this compound stock solution.
-
Assess Stability in Assay Buffer: Incubate this compound in the assay buffer for the duration of the experiment and then measure its concentration or activity.
-
Check for Interference: Evaluate potential interactions of this compound with other assay components by running appropriate controls.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C or below | Up to 2 years | Protect from light and moisture. |
| DMSO Stock | -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles. |
| Aqueous Buffer | 4°C | Up to 24 hours | Prepare fresh daily for best results. |
Table 2: Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours
| Solvent | Concentration | % Remaining after 24h | % Remaining after 48h |
| DMSO | 10 mM | >99% | >99% |
| Ethanol | 10 mM | 95% | 90% |
| PBS (pH 7.4) | 100 µM | 85% | 70% |
Experimental Protocols
Protocol 1: Assessing this compound Stability using HPLC-MS
Objective: To quantify the degradation of this compound over time under specific experimental conditions.
Methodology:
-
Prepare a 100 µM solution of this compound in the desired buffer (e.g., cell culture medium, assay buffer).
-
Incubate the solution at the relevant temperature (e.g., 37°C for cell-based assays).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile (B52724) and store at -20°C.
-
Analyze the samples by reverse-phase HPLC coupled with mass spectrometry (MS) to separate this compound from its degradation products.
-
Quantify the peak area of the parent this compound at each time point to determine the percentage of the compound remaining.
Protocol 2: Functional Stability Assessment using a Kinase Activity Assay
Objective: To determine the effect of pre-incubation on the inhibitory activity of this compound.
Methodology:
-
Prepare a solution of this compound in the kinase assay buffer at a concentration 10-fold higher than the final assay concentration.
-
Incubate this solution at room temperature for different durations (e.g., 0, 1, 2, 4 hours).
-
Following each pre-incubation period, use the this compound solution to perform a standard kinase activity assay (e.g., measuring the phosphorylation of a substrate).
-
Compare the IC50 values obtained after different pre-incubation times. A significant increase in the IC50 value indicates a loss of functional activity.[4]
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting its target kinase.
Caption: Workflow for assessing the chemical stability of this compound.
Caption: Decision tree for troubleshooting decreased this compound activity.
References
Akp-001 stability issues in long-term experiments
Technical Support Center: Akp-001
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with the small molecule kinase inhibitor, this compound, during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including temperature, pH, light exposure, solvent choice, and the presence of oxidizing or reducing agents.[1][2][3] Like many small molecules, prolonged exposure to non-optimal conditions can lead to degradation, precipitation, or loss of biological activity.
Q2: How should this compound be stored for long-term and short-term use?
A2: For long-term storage, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: I'm observing a decrease in the activity of this compound over the course of my multi-day cell-based assay. What could be the cause?
A3: A gradual loss of activity in a multi-day experiment could be due to several factors:
-
Compound Degradation: this compound may be degrading in the cell culture medium at 37°C.
-
Metabolism: The cells in your assay may be metabolizing this compound.
-
Binding to Plasticware: The compound may be adsorbing to the surface of your culture plates.
-
Precipitation: this compound might be precipitating out of the solution at the working concentration.
Q4: Can I prepare a large volume of this compound stock solution and use it over several months?
A4: It is generally recommended to prepare smaller, single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and introduction of moisture.
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Buffer
Symptoms:
-
Visible particulate matter or cloudiness in the solution after diluting the DMSO stock into an aqueous buffer.
-
Inconsistent results in downstream assays.
Possible Causes:
-
The aqueous solubility of this compound is low.
-
The final concentration of this compound exceeds its solubility limit in the chosen buffer.
-
The pH of the buffer is not optimal for this compound solubility.
Troubleshooting Steps:
-
Verify Solubility: Determine the maximum solubility of this compound in your specific aqueous buffer.
-
Adjust Final Concentration: Lower the final working concentration of this compound.
-
Optimize Buffer Composition: Test different pH values or the addition of solubilizing agents (e.g., a small percentage of a non-ionic detergent like Tween-20).
-
Sonication: Briefly sonicate the solution after dilution to aid in dissolving any small precipitates.
Issue 2: Inconsistent Potency of this compound in Kinase Assays
Symptoms:
-
High variability in IC50 values between experimental runs.
-
A rightward shift in the dose-response curve, indicating decreased potency.
Possible Causes:
-
Degradation of this compound in the stock solution.
-
Instability of this compound in the assay buffer.
-
Interaction with other assay components (e.g., high concentrations of ATP or DTT).
Troubleshooting Steps:
-
Prepare Fresh Stock: Always use a freshly thawed aliquot of the this compound stock solution.
-
Assess Stability in Assay Buffer: Incubate this compound in the assay buffer for the duration of the experiment and then measure its concentration or activity.
-
Check for Interference: Evaluate potential interactions of this compound with other assay components by running appropriate controls.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C or below | Up to 2 years | Protect from light and moisture. |
| DMSO Stock | -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles. |
| Aqueous Buffer | 4°C | Up to 24 hours | Prepare fresh daily for best results. |
Table 2: Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours
| Solvent | Concentration | % Remaining after 24h | % Remaining after 48h |
| DMSO | 10 mM | >99% | >99% |
| Ethanol | 10 mM | 95% | 90% |
| PBS (pH 7.4) | 100 µM | 85% | 70% |
Experimental Protocols
Protocol 1: Assessing this compound Stability using HPLC-MS
Objective: To quantify the degradation of this compound over time under specific experimental conditions.
Methodology:
-
Prepare a 100 µM solution of this compound in the desired buffer (e.g., cell culture medium, assay buffer).
-
Incubate the solution at the relevant temperature (e.g., 37°C for cell-based assays).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and store at -20°C.
-
Analyze the samples by reverse-phase HPLC coupled with mass spectrometry (MS) to separate this compound from its degradation products.
-
Quantify the peak area of the parent this compound at each time point to determine the percentage of the compound remaining.
Protocol 2: Functional Stability Assessment using a Kinase Activity Assay
Objective: To determine the effect of pre-incubation on the inhibitory activity of this compound.
Methodology:
-
Prepare a solution of this compound in the kinase assay buffer at a concentration 10-fold higher than the final assay concentration.
-
Incubate this solution at room temperature for different durations (e.g., 0, 1, 2, 4 hours).
-
Following each pre-incubation period, use the this compound solution to perform a standard kinase activity assay (e.g., measuring the phosphorylation of a substrate).
-
Compare the IC50 values obtained after different pre-incubation times. A significant increase in the IC50 value indicates a loss of functional activity.[4]
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting its target kinase.
Caption: Workflow for assessing the chemical stability of this compound.
Caption: Decision tree for troubleshooting decreased this compound activity.
References
Technical Support Center: Preventing Compound Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of experimental compounds, such as Akp-001, in cell culture media.
Troubleshooting Guide: this compound Precipitation
Issue: A precipitate is observed in the cell culture medium after the addition of this compound.
This guide provides a systematic approach to identifying the cause and resolving the issue of this compound precipitation.
Step 1: Initial Assessment and Immediate Actions
First, it's crucial to determine the nature of the precipitate and to rule out common cell culture issues that can be mistaken for compound precipitation.
Is the precipitate crystalline or flocculent?
-
Crystalline precipitates are often sharp-edged and may indicate that the compound has fallen out of solution.
-
Flocculent or cloudy precipitates could be the compound, or they could be a result of contamination or media component issues.[1]
Could it be contamination?
-
Microbial contamination (bacterial, fungal, or yeast) can cause turbidity and appear as a precipitate.[1] Always inspect cultures for signs of contamination under a microscope.
Immediate Actions:
-
Do not use the media with precipitate for your experiment.
-
Aseptically remove a small sample of the medium to examine under a microscope.
-
Review your stock solution preparation and dilution protocol.
Troubleshooting Workflow for this compound Precipitation
If contamination is ruled out, the following workflow can help pinpoint the cause of this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare the stock solution of this compound to avoid precipitation?
A1: The key is to ensure this compound is fully dissolved in the initial stock solution. For hydrophobic compounds, DMSO is a common solvent.[2]
-
Solvent Choice: Use a recommended, high-purity, sterile solvent.
-
Complete Dissolution: Ensure the compound is completely dissolved in the stock solvent. Gentle warming to 37°C, vortexing, or sonication can aid dissolution.[3]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: The final concentration of DMSO in your cell culture medium should generally not exceed 0.5%, as higher concentrations can be toxic to cells.[4] It is best to keep it below 0.1% if possible.[5] Always include a vehicle control (media with the same concentration of DMSO) in your experiments.
| Solvent | Recommended Final Concentration | Notes |
| DMSO | < 0.5% (ideally < 0.1%) | Can be cytotoxic at higher concentrations. |
| Ethanol | < 0.5% | Can affect cell metabolism. |
Q3: My this compound precipitates when I add it to the aqueous culture medium. How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution.
-
Stepwise Dilution: Perform serial dilutions in the culture medium.[4]
-
Proper Mixing: Add the this compound stock solution dropwise to the pre-warmed culture medium while gently vortexing or swirling. This helps to disperse the compound quickly.
-
Pre-spiking the media: Some researchers have found success by first adding the solvent (e.g., DMSO) to the media to its final concentration before adding the compound stock.[2]
Media and Environmental Factors
Q4: Can components of the cell culture medium cause this compound to precipitate?
A4: Yes, certain components in the media can contribute to compound precipitation.
-
Serum Proteins: High concentrations of proteins in fetal bovine serum (FBS) can sometimes interact with compounds. You can try reducing the serum percentage or using a serum-free medium if your cells can tolerate it.
-
Salts and pH: The high concentration of salts and the pH of the medium can affect the solubility of your compound.[6] Ensure your medium is properly buffered and at the correct pH.
-
Temperature: Temperature shifts, such as moving from a warm incubator to a cooler biosafety cabinet, can cause components to precipitate.
Q5: Could the temperature at which I'm working be causing the precipitation?
A5: Yes, temperature is a critical factor.
-
Pre-warm your media: Always pre-warm your culture medium to 37°C before adding the this compound stock solution.
-
Avoid cold shock: Do not add a cold stock solution directly to warm media. Allow the stock solution to equilibrate to room temperature before use.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or warm it to 37°C for a short period.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Pre-warm the required volume of complete cell culture medium (containing serum and supplements) to 37°C.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform any necessary intermediate dilutions in pre-warmed media or a suitable sterile buffer.
-
While gently swirling or vortexing the pre-warmed medium, add the final volume of the this compound solution dropwise.
-
Visually inspect the medium for any signs of precipitation.
-
Immediately add the medium containing this compound to your cell culture plates.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound, for visual reference.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
Technical Support Center: Preventing Compound Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of experimental compounds, such as Akp-001, in cell culture media.
Troubleshooting Guide: this compound Precipitation
Issue: A precipitate is observed in the cell culture medium after the addition of this compound.
This guide provides a systematic approach to identifying the cause and resolving the issue of this compound precipitation.
Step 1: Initial Assessment and Immediate Actions
First, it's crucial to determine the nature of the precipitate and to rule out common cell culture issues that can be mistaken for compound precipitation.
Is the precipitate crystalline or flocculent?
-
Crystalline precipitates are often sharp-edged and may indicate that the compound has fallen out of solution.
-
Flocculent or cloudy precipitates could be the compound, or they could be a result of contamination or media component issues.[1]
Could it be contamination?
-
Microbial contamination (bacterial, fungal, or yeast) can cause turbidity and appear as a precipitate.[1] Always inspect cultures for signs of contamination under a microscope.
Immediate Actions:
-
Do not use the media with precipitate for your experiment.
-
Aseptically remove a small sample of the medium to examine under a microscope.
-
Review your stock solution preparation and dilution protocol.
Troubleshooting Workflow for this compound Precipitation
If contamination is ruled out, the following workflow can help pinpoint the cause of this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare the stock solution of this compound to avoid precipitation?
A1: The key is to ensure this compound is fully dissolved in the initial stock solution. For hydrophobic compounds, DMSO is a common solvent.[2]
-
Solvent Choice: Use a recommended, high-purity, sterile solvent.
-
Complete Dissolution: Ensure the compound is completely dissolved in the stock solvent. Gentle warming to 37°C, vortexing, or sonication can aid dissolution.[3]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: The final concentration of DMSO in your cell culture medium should generally not exceed 0.5%, as higher concentrations can be toxic to cells.[4] It is best to keep it below 0.1% if possible.[5] Always include a vehicle control (media with the same concentration of DMSO) in your experiments.
| Solvent | Recommended Final Concentration | Notes |
| DMSO | < 0.5% (ideally < 0.1%) | Can be cytotoxic at higher concentrations. |
| Ethanol | < 0.5% | Can affect cell metabolism. |
Q3: My this compound precipitates when I add it to the aqueous culture medium. How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution.
-
Stepwise Dilution: Perform serial dilutions in the culture medium.[4]
-
Proper Mixing: Add the this compound stock solution dropwise to the pre-warmed culture medium while gently vortexing or swirling. This helps to disperse the compound quickly.
-
Pre-spiking the media: Some researchers have found success by first adding the solvent (e.g., DMSO) to the media to its final concentration before adding the compound stock.[2]
Media and Environmental Factors
Q4: Can components of the cell culture medium cause this compound to precipitate?
A4: Yes, certain components in the media can contribute to compound precipitation.
-
Serum Proteins: High concentrations of proteins in fetal bovine serum (FBS) can sometimes interact with compounds. You can try reducing the serum percentage or using a serum-free medium if your cells can tolerate it.
-
Salts and pH: The high concentration of salts and the pH of the medium can affect the solubility of your compound.[6] Ensure your medium is properly buffered and at the correct pH.
-
Temperature: Temperature shifts, such as moving from a warm incubator to a cooler biosafety cabinet, can cause components to precipitate.
Q5: Could the temperature at which I'm working be causing the precipitation?
A5: Yes, temperature is a critical factor.
-
Pre-warm your media: Always pre-warm your culture medium to 37°C before adding the this compound stock solution.
-
Avoid cold shock: Do not add a cold stock solution directly to warm media. Allow the stock solution to equilibrate to room temperature before use.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or warm it to 37°C for a short period.[3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Pre-warm the required volume of complete cell culture medium (containing serum and supplements) to 37°C.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform any necessary intermediate dilutions in pre-warmed media or a suitable sterile buffer.
-
While gently swirling or vortexing the pre-warmed medium, add the final volume of the this compound solution dropwise.
-
Visually inspect the medium for any signs of precipitation.
-
Immediately add the medium containing this compound to your cell culture plates.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound, for visual reference.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
Validation & Comparative
A Comparative Guide to AKP-001 and Other p38 MAPK Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel therapeutics for a range of conditions, including inflammatory bowel disease (IBD) and rheumatoid arthritis. This guide provides a comparative overview of AKP-001, a novel p38 MAPK inhibitor, against other prominent inhibitors: Losmapimod (B1675150), Neflamapimod, and Ralimetinib. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their preclinical studies.
Introduction to p38 MAPK Inhibitors
p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. Once activated, they phosphorylate downstream targets, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition of p38 MAPK can therefore suppress this inflammatory cascade.
This compound is a potent p38 MAPK inhibitor designed as an "antedrug" to specifically target the intestines for the treatment of IBD.[1] The antedrug concept involves designing a molecule that is active at its target site but is rapidly metabolized into an inactive form upon entering systemic circulation, thereby minimizing systemic side effects.[1]
Losmapimod , Neflamapimod , and Ralimetinib are other well-characterized p38 MAPK inhibitors that have been evaluated in various stages of clinical development for a range of inflammatory and neurological disorders.
In Vitro Potency and Selectivity
A crucial aspect of a kinase inhibitor's profile is its potency against the target enzyme and its selectivity against other kinases. The following table summarizes the available in vitro data for this compound and its comparators.
| Inhibitor | Target(s) | IC50 / pKi | Cellular Potency (TNF-α inhibition) | Notes |
| This compound | p38 MAPK | Data not publicly available | IC50: 49.1 nM (in THP-1 cells) | Designed as an antedrug for localized intestinal activity.[1] |
| Losmapimod | p38α/β | pKi: 8.1 (p38α), 7.6 (p38β) | IC50: ~100 nM (in human PBMCs) | Orally active inhibitor. |
| Neflamapimod | p38α | IC50: 10 nM (p38α), 220 nM (p38β) | IC50: 52 nM (TNF-α in PBMCs) | Brain-penetrant inhibitor. |
| Ralimetinib | p38α/β | IC50: 5.3 nM (p38α), 3.2 nM (p38β) | Data not publicly available | Potent and selective inhibitor. |
Note: IC50 (half-maximal inhibitory concentration) and pKi (negative logarithm of the inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. Cellular potency reflects the inhibitor's activity in a cellular context, which can be influenced by factors such as cell permeability and metabolism.
Pharmacokinetic Profiles
The pharmacokinetic properties of an inhibitor determine its absorption, distribution, metabolism, and excretion (ADME), which in turn influence its efficacy and safety.
| Inhibitor | Key Pharmacokinetic Features | Half-life (t½) | Bioavailability | Key Findings from Preclinical/Clinical Studies |
| This compound | Designed for rapid first-pass metabolism to inactive forms. | Data not publicly available | Low systemic bioavailability intended. | In rats, this compound is designed to have low oral bioavailability to minimize systemic exposure.[1] |
| Losmapimod | Orally bioavailable. | ~18 hours | ~62% (oral)[2] | A two-compartment model with first-order elimination best describes its pharmacokinetics.[3] |
| Neflamapimod | Brain-penetrant. | Data not publicly available | Orally active. | Evaluated in clinical trials for neurological disorders.[4] |
| Ralimetinib | Orally bioavailable. | Data not publicly available | Dose-dependent plasma exposure. | Phase I studies have established its safety and tolerability.[5] |
Signaling Pathways and Experimental Workflows
To aid in experimental design, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating p38 MAPK inhibitors.
Caption: The p38 MAPK signaling cascade.
Caption: General workflow for p38 MAPK inhibitor evaluation.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are outlines for key experiments used in the characterization of p38 MAPK inhibitors.
In Vitro p38 MAPK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of p38 MAPK.
Objective: To determine the IC50 of an inhibitor against purified p38 MAPK isoforms.
Materials:
-
Recombinant human p38 MAPKα, β, γ, or δ enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP
-
Substrate (e.g., ATF2)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, the p38 MAPK enzyme, and the test inhibitor.
-
Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Western Blot for Phosphorylated p38 MAPK
This method is used to assess the inhibition of p38 MAPK activation in a cellular context.
Objective: To determine the effect of an inhibitor on the phosphorylation of p38 MAPK in cells.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Stimulant (e.g., lipopolysaccharide - LPS)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with a stimulant (e.g., LPS) to induce p38 MAPK phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Quantify the band intensities to determine the level of p38 MAPK phosphorylation.
In Vivo Model of TNBS-Induced Colitis
This animal model is commonly used to evaluate the efficacy of potential therapeutics for IBD.
Objective: To assess the in vivo efficacy of a p38 MAPK inhibitor in a mouse model of colitis.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Test inhibitor
-
Vehicle control
Procedure:
-
Anesthetize the mice.
-
Induce colitis by intrarectal administration of TNBS dissolved in ethanol.[7]
-
Administer the test inhibitor or vehicle control to the mice daily via the desired route (e.g., oral gavage).
-
Monitor the mice daily for body weight, stool consistency, and signs of bleeding to calculate a Disease Activity Index (DAI).
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure the colon length and weight.
-
Perform histological analysis of colon tissue to assess inflammation, ulceration, and tissue damage.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
-
Measure cytokine levels (e.g., TNF-α, IL-6) in colon homogenates.
Conclusion
The choice of a p38 MAPK inhibitor for preclinical research depends on the specific experimental goals. This compound, with its unique "antedrug" design, presents an interesting option for studies focused on localized intestinal inflammation with minimal systemic effects. Losmapimod, Neflamapimod, and Ralimetinib offer a range of potencies and pharmacokinetic profiles suitable for various in vitro and in vivo models. This guide provides a foundation for comparing these inhibitors; however, researchers are encouraged to consult the primary literature for more detailed information to make an informed decision for their specific research needs.
References
- 1. Analysis of the disposition of a novel p38 MAPK inhibitor, this compound, and its metabolites in rats with a simple physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of losmapimod following a single intravenous or oral dose in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 4. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor neflamapimod for basal forebrain cholinergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
A Comparative Guide to AKP-001 and Other p38 MAPK Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel therapeutics for a range of conditions, including inflammatory bowel disease (IBD) and rheumatoid arthritis. This guide provides a comparative overview of AKP-001, a novel p38 MAPK inhibitor, against other prominent inhibitors: Losmapimod, Neflamapimod, and Ralimetinib. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their preclinical studies.
Introduction to p38 MAPK Inhibitors
p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. Once activated, they phosphorylate downstream targets, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition of p38 MAPK can therefore suppress this inflammatory cascade.
This compound is a potent p38 MAPK inhibitor designed as an "antedrug" to specifically target the intestines for the treatment of IBD.[1] The antedrug concept involves designing a molecule that is active at its target site but is rapidly metabolized into an inactive form upon entering systemic circulation, thereby minimizing systemic side effects.[1]
Losmapimod , Neflamapimod , and Ralimetinib are other well-characterized p38 MAPK inhibitors that have been evaluated in various stages of clinical development for a range of inflammatory and neurological disorders.
In Vitro Potency and Selectivity
A crucial aspect of a kinase inhibitor's profile is its potency against the target enzyme and its selectivity against other kinases. The following table summarizes the available in vitro data for this compound and its comparators.
| Inhibitor | Target(s) | IC50 / pKi | Cellular Potency (TNF-α inhibition) | Notes |
| This compound | p38 MAPK | Data not publicly available | IC50: 49.1 nM (in THP-1 cells) | Designed as an antedrug for localized intestinal activity.[1] |
| Losmapimod | p38α/β | pKi: 8.1 (p38α), 7.6 (p38β) | IC50: ~100 nM (in human PBMCs) | Orally active inhibitor. |
| Neflamapimod | p38α | IC50: 10 nM (p38α), 220 nM (p38β) | IC50: 52 nM (TNF-α in PBMCs) | Brain-penetrant inhibitor. |
| Ralimetinib | p38α/β | IC50: 5.3 nM (p38α), 3.2 nM (p38β) | Data not publicly available | Potent and selective inhibitor. |
Note: IC50 (half-maximal inhibitory concentration) and pKi (negative logarithm of the inhibition constant) are measures of inhibitor potency. A lower value indicates higher potency. Cellular potency reflects the inhibitor's activity in a cellular context, which can be influenced by factors such as cell permeability and metabolism.
Pharmacokinetic Profiles
The pharmacokinetic properties of an inhibitor determine its absorption, distribution, metabolism, and excretion (ADME), which in turn influence its efficacy and safety.
| Inhibitor | Key Pharmacokinetic Features | Half-life (t½) | Bioavailability | Key Findings from Preclinical/Clinical Studies |
| This compound | Designed for rapid first-pass metabolism to inactive forms. | Data not publicly available | Low systemic bioavailability intended. | In rats, this compound is designed to have low oral bioavailability to minimize systemic exposure.[1] |
| Losmapimod | Orally bioavailable. | ~18 hours | ~62% (oral)[2] | A two-compartment model with first-order elimination best describes its pharmacokinetics.[3] |
| Neflamapimod | Brain-penetrant. | Data not publicly available | Orally active. | Evaluated in clinical trials for neurological disorders.[4] |
| Ralimetinib | Orally bioavailable. | Data not publicly available | Dose-dependent plasma exposure. | Phase I studies have established its safety and tolerability.[5] |
Signaling Pathways and Experimental Workflows
To aid in experimental design, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating p38 MAPK inhibitors.
Caption: The p38 MAPK signaling cascade.
Caption: General workflow for p38 MAPK inhibitor evaluation.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are outlines for key experiments used in the characterization of p38 MAPK inhibitors.
In Vitro p38 MAPK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of p38 MAPK.
Objective: To determine the IC50 of an inhibitor against purified p38 MAPK isoforms.
Materials:
-
Recombinant human p38 MAPKα, β, γ, or δ enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP
-
Substrate (e.g., ATF2)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, the p38 MAPK enzyme, and the test inhibitor.
-
Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Western Blot for Phosphorylated p38 MAPK
This method is used to assess the inhibition of p38 MAPK activation in a cellular context.
Objective: To determine the effect of an inhibitor on the phosphorylation of p38 MAPK in cells.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Stimulant (e.g., lipopolysaccharide - LPS)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with a stimulant (e.g., LPS) to induce p38 MAPK phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Quantify the band intensities to determine the level of p38 MAPK phosphorylation.
In Vivo Model of TNBS-Induced Colitis
This animal model is commonly used to evaluate the efficacy of potential therapeutics for IBD.
Objective: To assess the in vivo efficacy of a p38 MAPK inhibitor in a mouse model of colitis.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
Test inhibitor
-
Vehicle control
Procedure:
-
Anesthetize the mice.
-
Induce colitis by intrarectal administration of TNBS dissolved in ethanol.[7]
-
Administer the test inhibitor or vehicle control to the mice daily via the desired route (e.g., oral gavage).
-
Monitor the mice daily for body weight, stool consistency, and signs of bleeding to calculate a Disease Activity Index (DAI).
-
At the end of the study, sacrifice the mice and collect the colons.
-
Measure the colon length and weight.
-
Perform histological analysis of colon tissue to assess inflammation, ulceration, and tissue damage.
-
Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.
-
Measure cytokine levels (e.g., TNF-α, IL-6) in colon homogenates.
Conclusion
The choice of a p38 MAPK inhibitor for preclinical research depends on the specific experimental goals. This compound, with its unique "antedrug" design, presents an interesting option for studies focused on localized intestinal inflammation with minimal systemic effects. Losmapimod, Neflamapimod, and Ralimetinib offer a range of potencies and pharmacokinetic profiles suitable for various in vitro and in vivo models. This guide provides a foundation for comparing these inhibitors; however, researchers are encouraged to consult the primary literature for more detailed information to make an informed decision for their specific research needs.
References
- 1. Analysis of the disposition of a novel p38 MAPK inhibitor, this compound, and its metabolites in rats with a simple physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of losmapimod following a single intravenous or oral dose in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 4. Preclinical and randomized clinical evaluation of the p38α kinase inhibitor neflamapimod for basal forebrain cholinergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
A Comparative Guide to p38 MAPK Inhibition: SB203580 In Focus
Note to the reader: This guide was initially intended to compare the efficacy of Akp-001 and SB203580. However, extensive searches for "this compound" did not yield any specific information for a compound with a comparable biological function to SB203580. The search results for "this compound" were related to unrelated products such as a gamma spectrometer or an oven component, and a chemical supplier listing without any accompanying data. Therefore, this guide will focus on providing a comprehensive overview of the well-characterized p38 MAPK inhibitor, SB203580.
SB203580: A Potent and Selective p38 MAPK Inhibitor
SB203580 is a widely used pyridinyl imidazole (B134444) compound that functions as a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] Specifically, it targets the p38α and p38β isoforms.[3] The p38 MAPK signaling cascade is a critical pathway involved in cellular responses to a variety of stress stimuli, including inflammatory cytokines, UV irradiation, heat shock, and osmotic shock.[4][5] This pathway plays a crucial role in regulating processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[5][6]
The mechanism of action of SB203580 involves its binding to the ATP-binding pocket of p38 MAPK, thereby inhibiting its catalytic activity.[1][7] It's important to note that SB203580 inhibits the kinase activity of p38 MAPK but does not block the phosphorylation of p38 MAPK by its upstream kinases.[3][7]
Quantitative Data Summary for SB203580
The inhibitory concentration (IC50) of SB203580 can vary depending on the cell type and the specific assay conditions. Below is a summary of reported IC50 values from various studies.
| Target | Cell Line/System | IC50 Value | Reference |
| p38α (SAPK2a) | Cell-free assay | 50 nM | [2] |
| p38β2 (SAPK2b) | Cell-free assay | 500 nM | [2] |
| p38 MAPK | THP-1 cells | 0.3-0.5 µM | [8] |
| IL-2-induced proliferation | Primary human T cells, murine CT6 T cells, or BAF F7 B cells | 3-5 µM | [8] |
| PKB phosphorylation | - | 3-5 µM | [8] |
| p38-MAPK stimulation of MAPKAPK2 | - | ~0.07 µM | [8] |
| Cytotoxicity | MDA-MB-231 human breast cancer cells | 85.1 µM | [3] |
Experimental Protocols
General Protocol for SB203580 Treatment in Cell Culture
This protocol provides a general guideline for using SB203580 to inhibit p38 MAPK activity in cultured cells. Optimization may be required for specific cell lines and experimental questions.
Materials:
-
SB203580 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
SB203580 is typically supplied as a lyophilized powder.[7]
-
To prepare a stock solution (e.g., 10 mM), resuspend the SB203580 powder in an appropriate volume of DMSO. For example, to make a 10 mM stock from 5 mg of SB203580 (MW: 377.4 g/mol ), dissolve it in 1.32 mL of DMSO.[7]
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7]
-
Store the stock solution at -20°C, protected from light. The lyophilized form is stable for 24 months, and the solution should be used within 3 months to prevent loss of potency.[7]
-
-
Cell Treatment:
-
The working concentration of SB203580 for cell culture assays is typically in the range of 1-10 µM.[1] However, the optimal concentration should be determined empirically for each cell line and experiment. At concentrations greater than 20 µM, SB203580 may induce the activation of Raf-1.[1]
-
For many experiments, it is recommended to pre-treat the cells with SB203580 for one to two hours before applying the stimulus (e.g., cytokine, stressor) that activates the p38 MAPK pathway.[7]
-
Dilute the SB203580 stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cultured cells and replace it with the medium containing SB203580.
-
Include a vehicle control in your experiment by treating a parallel set of cells with the same concentration of DMSO used to dilute the SB203580.
-
Incubate the cells for the desired duration of the experiment.
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various downstream analyses, such as Western blotting to assess the phosphorylation status of p38 MAPK substrates (e.g., MAPKAPK-2, ATF-2), gene expression analysis, or functional assays (e.g., cytokine production, cell migration).
-
Visualizations
p38 MAPK Signaling Pathway and SB203580 Inhibition
Caption: The p38 MAPK signaling cascade and the inhibitory action of SB203580.
General Experimental Workflow for Studying SB203580 Effects
Caption: A generalized workflow for investigating the effects of SB203580 in cell culture.
References
- 1. invivogen.com [invivogen.com]
- 2. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. SB203580 | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to p38 MAPK Inhibition: SB203580 In Focus
Note to the reader: This guide was initially intended to compare the efficacy of Akp-001 and SB203580. However, extensive searches for "this compound" did not yield any specific information for a compound with a comparable biological function to SB203580. The search results for "this compound" were related to unrelated products such as a gamma spectrometer or an oven component, and a chemical supplier listing without any accompanying data. Therefore, this guide will focus on providing a comprehensive overview of the well-characterized p38 MAPK inhibitor, SB203580.
SB203580: A Potent and Selective p38 MAPK Inhibitor
SB203580 is a widely used pyridinyl imidazole compound that functions as a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] Specifically, it targets the p38α and p38β isoforms.[3] The p38 MAPK signaling cascade is a critical pathway involved in cellular responses to a variety of stress stimuli, including inflammatory cytokines, UV irradiation, heat shock, and osmotic shock.[4][5] This pathway plays a crucial role in regulating processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[5][6]
The mechanism of action of SB203580 involves its binding to the ATP-binding pocket of p38 MAPK, thereby inhibiting its catalytic activity.[1][7] It's important to note that SB203580 inhibits the kinase activity of p38 MAPK but does not block the phosphorylation of p38 MAPK by its upstream kinases.[3][7]
Quantitative Data Summary for SB203580
The inhibitory concentration (IC50) of SB203580 can vary depending on the cell type and the specific assay conditions. Below is a summary of reported IC50 values from various studies.
| Target | Cell Line/System | IC50 Value | Reference |
| p38α (SAPK2a) | Cell-free assay | 50 nM | [2] |
| p38β2 (SAPK2b) | Cell-free assay | 500 nM | [2] |
| p38 MAPK | THP-1 cells | 0.3-0.5 µM | [8] |
| IL-2-induced proliferation | Primary human T cells, murine CT6 T cells, or BAF F7 B cells | 3-5 µM | [8] |
| PKB phosphorylation | - | 3-5 µM | [8] |
| p38-MAPK stimulation of MAPKAPK2 | - | ~0.07 µM | [8] |
| Cytotoxicity | MDA-MB-231 human breast cancer cells | 85.1 µM | [3] |
Experimental Protocols
General Protocol for SB203580 Treatment in Cell Culture
This protocol provides a general guideline for using SB203580 to inhibit p38 MAPK activity in cultured cells. Optimization may be required for specific cell lines and experimental questions.
Materials:
-
SB203580 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
SB203580 is typically supplied as a lyophilized powder.[7]
-
To prepare a stock solution (e.g., 10 mM), resuspend the SB203580 powder in an appropriate volume of DMSO. For example, to make a 10 mM stock from 5 mg of SB203580 (MW: 377.4 g/mol ), dissolve it in 1.32 mL of DMSO.[7]
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7]
-
Store the stock solution at -20°C, protected from light. The lyophilized form is stable for 24 months, and the solution should be used within 3 months to prevent loss of potency.[7]
-
-
Cell Treatment:
-
The working concentration of SB203580 for cell culture assays is typically in the range of 1-10 µM.[1] However, the optimal concentration should be determined empirically for each cell line and experiment. At concentrations greater than 20 µM, SB203580 may induce the activation of Raf-1.[1]
-
For many experiments, it is recommended to pre-treat the cells with SB203580 for one to two hours before applying the stimulus (e.g., cytokine, stressor) that activates the p38 MAPK pathway.[7]
-
Dilute the SB203580 stock solution to the desired final concentration in pre-warmed complete cell culture medium.
-
Remove the existing medium from the cultured cells and replace it with the medium containing SB203580.
-
Include a vehicle control in your experiment by treating a parallel set of cells with the same concentration of DMSO used to dilute the SB203580.
-
Incubate the cells for the desired duration of the experiment.
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various downstream analyses, such as Western blotting to assess the phosphorylation status of p38 MAPK substrates (e.g., MAPKAPK-2, ATF-2), gene expression analysis, or functional assays (e.g., cytokine production, cell migration).
-
Visualizations
p38 MAPK Signaling Pathway and SB203580 Inhibition
Caption: The p38 MAPK signaling cascade and the inhibitory action of SB203580.
General Experimental Workflow for Studying SB203580 Effects
Caption: A generalized workflow for investigating the effects of SB203580 in cell culture.
References
- 1. invivogen.com [invivogen.com]
- 2. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 3. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. assaygenie.com [assaygenie.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. SB203580 | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
Unveiling the Target Engagement of AKP-001: A Comparative Analysis for Drug Development Professionals
For researchers and scientists in the field of drug development, validating the engagement of a therapeutic compound with its intended biological target is a critical step. This guide provides a comparative analysis of AKP-001, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha, against other known inhibitors of the same target. The following sections detail the underlying signaling pathway, present quantitative data on target engagement, and outline the experimental protocols used to generate this data.
This compound is a potent inhibitor of p38 MAPK, a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress.[1][2] Its development is aimed at treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[3][4] To objectively assess its performance, this guide compares this compound with three other well-characterized p38 MAPK inhibitors: Doramapimod (BIRB 796), Ralimetinib (LY2228820), and SB203580.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a crucial cellular signaling network that regulates a wide array of cellular processes, including inflammation, cell cycle, and apoptosis. The pathway is typically activated by cellular stressors and inflammatory cytokines. This activation triggers a cascade of protein phosphorylations, culminating in the activation of the p38 MAPK. Activated p38 MAPK, in turn, phosphorylates various downstream substrates, including other kinases and transcription factors, leading to a cellular response. The alpha isoform of p38 (p38α) is the most extensively studied and is a key player in the inflammatory response.
Below is a diagram illustrating the core components of the p38 MAPK signaling pathway.
Comparative Analysis of p38α MAPK Inhibitors
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table summarizes the reported IC50 values for this compound and the selected alternative inhibitors against p38α MAPK in biochemical assays.
| Compound | p38α MAPK IC50 (nM) |
| This compound | Potent inhibitor (Specific IC50 not publicly available) |
| Doramapimod (BIRB 796) | 38[3][4][5] |
| Ralimetinib (LY2228820) | 5.3 - 7[1][6][7] |
| SB203580 | 50 - 600[8][9] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Target Engagement Validation
Several robust methods are employed to validate the engagement of small molecule inhibitors with their protein targets within a cellular context. These assays provide crucial information on whether a compound reaches and binds to its intended target in a complex biological system.
Biochemical Kinase Assay
Biochemical kinase assays are fundamental for determining the direct inhibitory activity of a compound on a purified enzyme. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation: Recombinant human p38α MAPK, a suitable substrate (e.g., ATF2), and ATP are prepared in a kinase assay buffer. The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Incubation: The purified p38α MAPK is pre-incubated with the test compound for a defined period to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, often by the addition of a reagent that chelates magnesium or denatures the enzyme.
-
Signal Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be achieved through various detection methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence, or radioactivity.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Experimental Workflow:
Detailed Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heat Shock: The treated cells are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Fraction Separation: The soluble protein fraction is separated from the precipitated (aggregated) proteins, usually by centrifugation.
-
Protein Detection: The amount of the target protein (p38α MAPK) remaining in the soluble fraction is quantified using methods such as Western blotting or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinobeads (Multiplexed Inhibitor Beads) Assay
The Kinobeads assay is a chemical proteomics approach used to determine the selectivity of kinase inhibitors across a broad range of kinases simultaneously. It involves the use of beads coupled with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.
Experimental Workflow:
Detailed Methodology:
-
Lysate Preparation: A cell or tissue lysate containing a complex mixture of proteins, including kinases, is prepared.
-
Inhibitor Incubation: The lysate is incubated with the test inhibitor at various concentrations.
-
Kinobeads Incubation: The lysate is then incubated with Kinobeads. Kinases that are not bound by the test inhibitor will bind to the immobilized inhibitors on the beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The bound kinases are eluted from the beads, digested into peptides, and analyzed by quantitative mass spectrometry.
-
Data Analysis: The abundance of each kinase is quantified. A decrease in the amount of a specific kinase captured by the beads in the presence of the test inhibitor indicates that the inhibitor is engaging with that kinase. This allows for the generation of a selectivity profile for the inhibitor.
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. While this compound is identified as a potent p38 MAPK inhibitor, a direct quantitative comparison of its inhibitory activity is currently limited by the lack of publicly available IC50 data. The comparative data for established p38 MAPK inhibitors like Doramapimod, Ralimetinib, and SB203580 provide a valuable benchmark for assessing the potential of new chemical entities. The experimental protocols outlined in this guide represent the industry-standard methodologies for robustly characterizing the target engagement of kinase inhibitors, providing a framework for the continued evaluation of promising therapeutics like this compound.
References
- 1. Analysis of the disposition of a novel p38 MAPK inhibitor, this compound, and its metabolites in rats with a simple physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Laboratory Testing for the Diagnosis of Inflammatory Bowel Disease [southcarolinablues.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the p38 MAPK pathway attenuates renal injury in pregnant rats with acute necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multidrug resistance 1 gene in inflammatory bowel disease: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Engagement of AKP-001: A Comparative Analysis for Drug Development Professionals
For researchers and scientists in the field of drug development, validating the engagement of a therapeutic compound with its intended biological target is a critical step. This guide provides a comparative analysis of AKP-001, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha, against other known inhibitors of the same target. The following sections detail the underlying signaling pathway, present quantitative data on target engagement, and outline the experimental protocols used to generate this data.
This compound is a potent inhibitor of p38 MAPK, a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress.[1][2] Its development is aimed at treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[3][4] To objectively assess its performance, this guide compares this compound with three other well-characterized p38 MAPK inhibitors: Doramapimod (BIRB 796), Ralimetinib (LY2228820), and SB203580.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a crucial cellular signaling network that regulates a wide array of cellular processes, including inflammation, cell cycle, and apoptosis. The pathway is typically activated by cellular stressors and inflammatory cytokines. This activation triggers a cascade of protein phosphorylations, culminating in the activation of the p38 MAPK. Activated p38 MAPK, in turn, phosphorylates various downstream substrates, including other kinases and transcription factors, leading to a cellular response. The alpha isoform of p38 (p38α) is the most extensively studied and is a key player in the inflammatory response.
Below is a diagram illustrating the core components of the p38 MAPK signaling pathway.
Comparative Analysis of p38α MAPK Inhibitors
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table summarizes the reported IC50 values for this compound and the selected alternative inhibitors against p38α MAPK in biochemical assays.
| Compound | p38α MAPK IC50 (nM) |
| This compound | Potent inhibitor (Specific IC50 not publicly available) |
| Doramapimod (BIRB 796) | 38[3][4][5] |
| Ralimetinib (LY2228820) | 5.3 - 7[1][6][7] |
| SB203580 | 50 - 600[8][9] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Target Engagement Validation
Several robust methods are employed to validate the engagement of small molecule inhibitors with their protein targets within a cellular context. These assays provide crucial information on whether a compound reaches and binds to its intended target in a complex biological system.
Biochemical Kinase Assay
Biochemical kinase assays are fundamental for determining the direct inhibitory activity of a compound on a purified enzyme. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation: Recombinant human p38α MAPK, a suitable substrate (e.g., ATF2), and ATP are prepared in a kinase assay buffer. The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Incubation: The purified p38α MAPK is pre-incubated with the test compound for a defined period to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, often by the addition of a reagent that chelates magnesium or denatures the enzyme.
-
Signal Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be achieved through various detection methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence, or radioactivity.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Experimental Workflow:
Detailed Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heat Shock: The treated cells are heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Fraction Separation: The soluble protein fraction is separated from the precipitated (aggregated) proteins, usually by centrifugation.
-
Protein Detection: The amount of the target protein (p38α MAPK) remaining in the soluble fraction is quantified using methods such as Western blotting or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinobeads (Multiplexed Inhibitor Beads) Assay
The Kinobeads assay is a chemical proteomics approach used to determine the selectivity of kinase inhibitors across a broad range of kinases simultaneously. It involves the use of beads coupled with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.
Experimental Workflow:
Detailed Methodology:
-
Lysate Preparation: A cell or tissue lysate containing a complex mixture of proteins, including kinases, is prepared.
-
Inhibitor Incubation: The lysate is incubated with the test inhibitor at various concentrations.
-
Kinobeads Incubation: The lysate is then incubated with Kinobeads. Kinases that are not bound by the test inhibitor will bind to the immobilized inhibitors on the beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The bound kinases are eluted from the beads, digested into peptides, and analyzed by quantitative mass spectrometry.
-
Data Analysis: The abundance of each kinase is quantified. A decrease in the amount of a specific kinase captured by the beads in the presence of the test inhibitor indicates that the inhibitor is engaging with that kinase. This allows for the generation of a selectivity profile for the inhibitor.
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. While this compound is identified as a potent p38 MAPK inhibitor, a direct quantitative comparison of its inhibitory activity is currently limited by the lack of publicly available IC50 data. The comparative data for established p38 MAPK inhibitors like Doramapimod, Ralimetinib, and SB203580 provide a valuable benchmark for assessing the potential of new chemical entities. The experimental protocols outlined in this guide represent the industry-standard methodologies for robustly characterizing the target engagement of kinase inhibitors, providing a framework for the continued evaluation of promising therapeutics like this compound.
References
- 1. Analysis of the disposition of a novel p38 MAPK inhibitor, this compound, and its metabolites in rats with a simple physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Laboratory Testing for the Diagnosis of Inflammatory Bowel Disease [southcarolinablues.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the p38 MAPK pathway attenuates renal injury in pregnant rats with acute necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multidrug resistance 1 gene in inflammatory bowel disease: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AKP-001: A Selective p38α MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AKP-001, a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). The document outlines its specificity and selectivity profile in comparison to other known p38 MAPK inhibitors, presents detailed experimental methodologies for key assays, and visualizes the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a novel isoxazole (B147169) derivative identified as a potent and selective inhibitor of p38α MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making its inhibitors promising therapeutic candidates for a range of conditions, including rheumatoid arthritis and inflammatory bowel disease. This compound has been designed as an "antedrug," a pharmacologically active compound that is readily metabolized to an inactive form, aiming to concentrate its therapeutic effect at the site of inflammation and minimize systemic side effects.
Data Presentation: Specificity and Selectivity Profiling
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and two other well-characterized p38 MAPK inhibitors, SB203580 and BIRB 796, against the four p38 MAPK isoforms and other selected kinases. This data allows for a direct comparison of the potency and selectivity of these compounds.
| Kinase Target | This compound (IC50, nM) | SB203580 (IC50, nM) | BIRB 796 (IC50, nM) |
| p38α | 49.1 (in THP-1 cells) [1] | ~70[2] | 38 [3][4] |
| p38β | Data not available | Data not available | 65[3][4] |
| p38γ | Data not available | Data not available | 200[3][4] |
| p38δ | Data not available | Data not available | 520[3][4] |
| JNK1 | Data not available | No inhibition | Data not available |
| JNK2 | Data not available | Data not available | 98 |
| c-Raf-1 | Data not available | Data not available | 1400 |
| ERK1 | Data not available | No inhibition | No significant inhibition[3] |
| SYK | Data not available | Data not available | No significant inhibition[3] |
| IKK2 | Data not available | Data not available | No significant inhibition[3] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Mandatory Visualization
p38 MAPK Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling cascade, which is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This pathway plays a central role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.
References
Comparative Analysis of AKP-001: A Selective p38α MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AKP-001, a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). The document outlines its specificity and selectivity profile in comparison to other known p38 MAPK inhibitors, presents detailed experimental methodologies for key assays, and visualizes the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a novel isoxazole derivative identified as a potent and selective inhibitor of p38α MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making its inhibitors promising therapeutic candidates for a range of conditions, including rheumatoid arthritis and inflammatory bowel disease. This compound has been designed as an "antedrug," a pharmacologically active compound that is readily metabolized to an inactive form, aiming to concentrate its therapeutic effect at the site of inflammation and minimize systemic side effects.
Data Presentation: Specificity and Selectivity Profiling
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and two other well-characterized p38 MAPK inhibitors, SB203580 and BIRB 796, against the four p38 MAPK isoforms and other selected kinases. This data allows for a direct comparison of the potency and selectivity of these compounds.
| Kinase Target | This compound (IC50, nM) | SB203580 (IC50, nM) | BIRB 796 (IC50, nM) |
| p38α | 49.1 (in THP-1 cells) [1] | ~70[2] | 38 [3][4] |
| p38β | Data not available | Data not available | 65[3][4] |
| p38γ | Data not available | Data not available | 200[3][4] |
| p38δ | Data not available | Data not available | 520[3][4] |
| JNK1 | Data not available | No inhibition | Data not available |
| JNK2 | Data not available | Data not available | 98 |
| c-Raf-1 | Data not available | Data not available | 1400 |
| ERK1 | Data not available | No inhibition | No significant inhibition[3] |
| SYK | Data not available | Data not available | No significant inhibition[3] |
| IKK2 | Data not available | Data not available | No significant inhibition[3] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Mandatory Visualization
p38 MAPK Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling cascade, which is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This pathway plays a central role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.
References
A Comparative Guide to AKP-001 (AKP-11) and Fingolimod (FTY720) in Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of AKP-001 (now identified as AKP-11) and Fingolimod (FTY720), focusing on their mechanisms of action, preclinical efficacy, and safety profiles. The information is supported by experimental data to aid in research and development decisions.
Executive Summary
Fingolimod (FTY720), the first-in-class oral therapy approved for relapsing-remitting multiple sclerosis (MS), is a non-selective sphingosine-1-phosphate (S1P) receptor modulator.[1] Its active form, fingolimod-phosphate, binds to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[1] The primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system (CNS).
AKP-11 is a next-generation, potent, and highly selective S1P1 receptor modulator.[2][3] Preclinical studies suggest that AKP-11 offers comparable efficacy to Fingolimod in animal models of MS but with a potentially improved safety profile, characterized by milder and more reversible lymphopenia and reduced cardiovascular side effects.[2][3]
Mechanism of Action
Both Fingolimod and AKP-11 exert their immunomodulatory effects primarily through the S1P1 receptor on lymphocytes.
Fingolimod (FTY720): Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase to its active form, fingolimod-phosphate.[4] Fingolimod-phosphate then acts as a functional antagonist at the S1P1 receptor. This leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[4] The resulting sequestration of lymphocytes in the lymph nodes reduces the number of circulating autoreactive lymphocytes that can infiltrate the CNS and cause inflammation and damage.
AKP-11: AKP-11 is a direct S1P1 receptor agonist.[3] Unlike Fingolimod, its action is independent of sphingosine kinase.[3] While it also induces the internalization of the S1P1 receptor, this process is reported to be more reversible compared to Fingolimod.[3] This reversibility may contribute to its milder and more transient effects on lymphocyte counts.[3]
Signaling Pathway Diagram
Caption: Comparative signaling pathways of Fingolimod and AKP-11.
Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The primary preclinical model for multiple sclerosis is Experimental Autoimmune Encephalomyelitis (EAE). A key study directly compared the efficacy of orally administered AKP-11 and Fingolimod in a rat EAE model.[2][3]
| Parameter | Vehicle | Fingolimod (1 mg/kg) | AKP-11 (1.3 mg/kg) | AKP-11 (3 mg/kg) |
| Mean Max Clinical Score | ~4.0 | ~1.5 | ~1.5 | ~1.0 |
| Reduction in CNS Infiltration | N/A | Significant | Significant | Significant |
| Neuroprotection | N/A | Observed | Observed | Observed |
Data summarized from Samuvel et al., 2015.[2][3]
Both Fingolimod and AKP-11 demonstrated comparable efficacy in attenuating the clinical signs of EAE, reducing CNS inflammation, and providing neuroprotection.[2][3]
Experimental Workflow for EAE Study
Caption: Workflow for the comparative EAE study.
Comparative Safety Profile
A key differentiator between AKP-11 and Fingolimod in preclinical studies is their safety profile, particularly concerning lymphopenia and cardiovascular effects.[2][3]
Lymphopenia
| Parameter | Fingolimod (1 mg/kg) | AKP-11 (1.3 mg/kg) |
| Peripheral Blood Lymphocyte Reduction | Severe | Milder |
| Reversibility (48h post-withdrawal) | Incomplete | Rapid and near complete |
Data summarized from Samuvel et al., 2015.[2][3]
AKP-11 induced a less severe and more rapidly reversible reduction in peripheral blood lymphocytes compared to Fingolimod, suggesting a potentially better safety margin.[2][3]
Cardiovascular Effects
S1P1 receptor modulation can lead to transient bradycardia (slowing of the heart rate) upon treatment initiation.
| Parameter | Fingolimod (1 mg/kg) | AKP-11 (1.3 mg/kg) |
| Bradycardia | Observed | Undetectable |
Data summarized from Samuvel et al., 2015.[3]
In the preclinical rat model, AKP-11 did not produce the detectable bradycardia observed with Fingolimod.[3]
Experimental Protocols
EAE Induction in Lewis Rats
-
Animals: Female Lewis rats.
-
Induction Agent: Guinea pig myelin basic protein (MBP) emulsified in Complete Freund's Adjuvant (CFA).
-
Procedure: Rats were immunized with the MBP/CFA emulsion.
-
Treatment Initiation: Oral administration of vehicle, Fingolimod, or AKP-11 commenced on day 11 or 12 post-immunization, at the onset of clinical signs (EAE score of 2.0).
-
Clinical Scoring: Disease severity was scored daily on a scale of 0 to 5, where 0 represents no clinical signs and 5 represents death.
Quantification of Peripheral Blood Lymphocytes
-
Sample Collection: Blood samples were collected from rats.
-
Analysis: Total and differential lymphocyte counts were determined using flow cytometry.
-
Markers: Specific antibodies were used to identify total lymphocytes, as well as CD4+ and CD8+ T cell subpopulations.
Measurement of Bradycardia
-
Method: Heart rate was monitored in conscious rats following oral administration of the compounds.
-
Procedure: Continuous heart rate monitoring was performed for several hours post-dosing to observe any changes from baseline.
Conclusion
AKP-11 emerges as a promising next-generation S1P1 receptor modulator with a preclinical profile that suggests comparable immunomodulatory efficacy to Fingolimod but with a potentially superior safety profile. The key advantages observed in preclinical models include milder and more reversible lymphopenia and an absence of detectable bradycardia.[2][3] These findings support the further clinical development of AKP-11 as a potential treatment for autoimmune diseases such as multiple sclerosis. Further clinical studies are necessary to confirm these preclinical advantages in humans.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKP-11 - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 3. AKP-11 - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKP-11 - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AKP-001 (AKP-11) and Fingolimod (FTY720) in Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of AKP-001 (now identified as AKP-11) and Fingolimod (FTY720), focusing on their mechanisms of action, preclinical efficacy, and safety profiles. The information is supported by experimental data to aid in research and development decisions.
Executive Summary
Fingolimod (FTY720), the first-in-class oral therapy approved for relapsing-remitting multiple sclerosis (MS), is a non-selective sphingosine-1-phosphate (S1P) receptor modulator.[1] Its active form, fingolimod-phosphate, binds to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[1] The primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system (CNS).
AKP-11 is a next-generation, potent, and highly selective S1P1 receptor modulator.[2][3] Preclinical studies suggest that AKP-11 offers comparable efficacy to Fingolimod in animal models of MS but with a potentially improved safety profile, characterized by milder and more reversible lymphopenia and reduced cardiovascular side effects.[2][3]
Mechanism of Action
Both Fingolimod and AKP-11 exert their immunomodulatory effects primarily through the S1P1 receptor on lymphocytes.
Fingolimod (FTY720): Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine kinase to its active form, fingolimod-phosphate.[4] Fingolimod-phosphate then acts as a functional antagonist at the S1P1 receptor. This leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[4] The resulting sequestration of lymphocytes in the lymph nodes reduces the number of circulating autoreactive lymphocytes that can infiltrate the CNS and cause inflammation and damage.
AKP-11: AKP-11 is a direct S1P1 receptor agonist.[3] Unlike Fingolimod, its action is independent of sphingosine kinase.[3] While it also induces the internalization of the S1P1 receptor, this process is reported to be more reversible compared to Fingolimod.[3] This reversibility may contribute to its milder and more transient effects on lymphocyte counts.[3]
Signaling Pathway Diagram
Caption: Comparative signaling pathways of Fingolimod and AKP-11.
Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
The primary preclinical model for multiple sclerosis is Experimental Autoimmune Encephalomyelitis (EAE). A key study directly compared the efficacy of orally administered AKP-11 and Fingolimod in a rat EAE model.[2][3]
| Parameter | Vehicle | Fingolimod (1 mg/kg) | AKP-11 (1.3 mg/kg) | AKP-11 (3 mg/kg) |
| Mean Max Clinical Score | ~4.0 | ~1.5 | ~1.5 | ~1.0 |
| Reduction in CNS Infiltration | N/A | Significant | Significant | Significant |
| Neuroprotection | N/A | Observed | Observed | Observed |
Data summarized from Samuvel et al., 2015.[2][3]
Both Fingolimod and AKP-11 demonstrated comparable efficacy in attenuating the clinical signs of EAE, reducing CNS inflammation, and providing neuroprotection.[2][3]
Experimental Workflow for EAE Study
Caption: Workflow for the comparative EAE study.
Comparative Safety Profile
A key differentiator between AKP-11 and Fingolimod in preclinical studies is their safety profile, particularly concerning lymphopenia and cardiovascular effects.[2][3]
Lymphopenia
| Parameter | Fingolimod (1 mg/kg) | AKP-11 (1.3 mg/kg) |
| Peripheral Blood Lymphocyte Reduction | Severe | Milder |
| Reversibility (48h post-withdrawal) | Incomplete | Rapid and near complete |
Data summarized from Samuvel et al., 2015.[2][3]
AKP-11 induced a less severe and more rapidly reversible reduction in peripheral blood lymphocytes compared to Fingolimod, suggesting a potentially better safety margin.[2][3]
Cardiovascular Effects
S1P1 receptor modulation can lead to transient bradycardia (slowing of the heart rate) upon treatment initiation.
| Parameter | Fingolimod (1 mg/kg) | AKP-11 (1.3 mg/kg) |
| Bradycardia | Observed | Undetectable |
Data summarized from Samuvel et al., 2015.[3]
In the preclinical rat model, AKP-11 did not produce the detectable bradycardia observed with Fingolimod.[3]
Experimental Protocols
EAE Induction in Lewis Rats
-
Animals: Female Lewis rats.
-
Induction Agent: Guinea pig myelin basic protein (MBP) emulsified in Complete Freund's Adjuvant (CFA).
-
Procedure: Rats were immunized with the MBP/CFA emulsion.
-
Treatment Initiation: Oral administration of vehicle, Fingolimod, or AKP-11 commenced on day 11 or 12 post-immunization, at the onset of clinical signs (EAE score of 2.0).
-
Clinical Scoring: Disease severity was scored daily on a scale of 0 to 5, where 0 represents no clinical signs and 5 represents death.
Quantification of Peripheral Blood Lymphocytes
-
Sample Collection: Blood samples were collected from rats.
-
Analysis: Total and differential lymphocyte counts were determined using flow cytometry.
-
Markers: Specific antibodies were used to identify total lymphocytes, as well as CD4+ and CD8+ T cell subpopulations.
Measurement of Bradycardia
-
Method: Heart rate was monitored in conscious rats following oral administration of the compounds.
-
Procedure: Continuous heart rate monitoring was performed for several hours post-dosing to observe any changes from baseline.
Conclusion
AKP-11 emerges as a promising next-generation S1P1 receptor modulator with a preclinical profile that suggests comparable immunomodulatory efficacy to Fingolimod but with a potentially superior safety profile. The key advantages observed in preclinical models include milder and more reversible lymphopenia and an absence of detectable bradycardia.[2][3] These findings support the further clinical development of AKP-11 as a potential treatment for autoimmune diseases such as multiple sclerosis. Further clinical studies are necessary to confirm these preclinical advantages in humans.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKP-11 - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 3. AKP-11 - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AKP-11 - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of S1P1 Receptor Agonist Activity: AKP-11 versus FTY720
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the sphingosine-1-phosphate receptor 1 (S1P1) agonist activity of AKP-11. Contrary to the initial topic, AKP-001 has been identified as a p38 MAPK inhibitor and is therefore not a relevant comparator for S1P1 agonist activity.[1][2] This guide will instead focus on a comprehensive analysis of AKP-11, with the well-established S1P1 modulator FTY720 (Fingolimod) serving as a key comparator.
AKP-11 is a novel, next-generation S1P1 agonist designed for the treatment of autoimmune diseases.[2][3] It has demonstrated a favorable safety profile compared to FTY720, a globally approved oral drug for relapsing-remitting multiple sclerosis.[4] This document synthesizes available preclinical data to objectively compare the performance of AKP-11 and FTY720, focusing on their mechanism of action, downstream signaling, and physiological effects.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the S1P1 agonist activity and related effects of AKP-11 and FTY720.
| Parameter | AKP-11 | FTY720 (Fingolimod) | Reference |
| Mechanism of Action | Direct S1P1 agonist | Prodrug, requires phosphorylation by sphingosine (B13886) kinase-2 to its active form, FTY720-P | [1][5] |
| S1P1 Receptor Internalization | Induces S1P1 internalization; internalization is independent of sphingosine kinase activity | Induces S1P1 internalization and degradation | [1][6] |
| Downstream Signaling | Activates intracellular AKT and ERK signaling pathways | Activates intracellular AKT and ERK signaling pathways | [1][3] |
| Effect on Peripheral Lymphocytes | Causes milder and reversible lymphopenia | Causes more severe and long-lasting lymphopenia | [1][4] |
| hERG Ion Channel Activity | No activity at concentrations up to 30µM | Not specified in the provided results | [4][7] |
| Adverse Effects (Preclinical) | Undetectable effects on bradycardia and reduced lung vascular leaks compared to FTY720 | Associated with bradycardia and lung vascular leaks in rodents | [2] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated.
Caption: S1P1 Receptor Signaling Pathway for AKP-11 and FTY720.
Caption: Experimental Workflow for S1P1 Agonist Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
S1P1 Receptor Internalization Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing HA-tagged S1P1 (CHOHA S1P1 cells) are utilized.[5]
-
Protocol:
-
Cells are pretreated with cycloheximide (B1669411) (15µg/ml) for 30 minutes to inhibit the synthesis of new S1P1 receptors.[5]
-
The cells are then stimulated with 100 nM of AKP-11, FTY720, or FTY720P for 1 hour.[5]
-
Following stimulation, the compounds are washed out, and the cells are replenished with fresh serum-free medium containing 0.5% fatty acid-free BSA and cycloheximide.
-
Cells are incubated for an additional 2 or 24 hours to assess receptor recycling.[5]
-
Cell surface expression of S1P1 is quantified, likely via flow cytometry or cell-surface ELISA using an anti-HA antibody.
-
Downstream Signaling (AKT and ERK) Activation Assay
-
Cell Line: S1P1-expressing cells (e.g., CHO cells) are used.
-
Protocol:
-
Cells are treated with AKP-11, FTY720, or FTY720P.
-
Phosphorylation of AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204) is assessed at various time points (e.g., peaking at 5 minutes for AKP-11 and FTY720P).[1][3]
-
Cell lysates are collected and subjected to Western blotting using antibodies specific for phosphorylated AKT and ERK, as well as total AKT and ERK for normalization.
-
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model: EAE is induced in rats, a common model for multiple sclerosis.[5]
-
Protocol:
-
After the onset of clinical signs (clinical score of 2), animals are randomly assigned to treatment groups.
-
Animals receive daily oral administration of vehicle, AKP-11 (e.g., 1.3 mg/kg or 3 mg/kg), or FTY720 (e.g., 1 mg/kg) until a predefined endpoint (e.g., day 26).[5]
-
Clinical scores are recorded daily to assess disease severity.[5]
-
At the end of the study, CNS tissue can be collected for histological analysis of immune cell infiltration and demyelination.[5]
-
Peripheral Lymphocyte Counting
-
Animal Model: Rats are used, either healthy or with induced EAE.
-
Protocol:
-
Animals are treated with AKP-11 or FTY720.
-
Blood samples are collected at various time points post-administration.
-
Total and differential lymphocyte counts (including CD4+ and CD8+ T cells) are determined using a hematology analyzer or flow cytometry.
-
Concluding Remarks
The available data indicates that AKP-11 is a direct-acting S1P1 agonist with a distinct profile compared to the prodrug FTY720. While both compounds demonstrate efficacy in preclinical models of multiple sclerosis through the activation of S1P1 signaling and subsequent lymphocyte sequestration, AKP-11 appears to induce a milder and more rapidly reversible lymphopenia.[1][3] Furthermore, preclinical safety studies suggest a reduced risk of adverse effects such as bradycardia with AKP-11 treatment.[2] These findings position AKP-11 as a promising candidate for the treatment of autoimmune disorders, potentially offering a better-tolerated therapeutic option. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety in humans.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercepharma.com [fiercepharma.com]
- 5. AKP-11 - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 6. AKP-11 - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
Comparative Analysis of S1P1 Receptor Agonist Activity: AKP-11 versus FTY720
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the sphingosine-1-phosphate receptor 1 (S1P1) agonist activity of AKP-11. Contrary to the initial topic, AKP-001 has been identified as a p38 MAPK inhibitor and is therefore not a relevant comparator for S1P1 agonist activity.[1][2] This guide will instead focus on a comprehensive analysis of AKP-11, with the well-established S1P1 modulator FTY720 (Fingolimod) serving as a key comparator.
AKP-11 is a novel, next-generation S1P1 agonist designed for the treatment of autoimmune diseases.[2][3] It has demonstrated a favorable safety profile compared to FTY720, a globally approved oral drug for relapsing-remitting multiple sclerosis.[4] This document synthesizes available preclinical data to objectively compare the performance of AKP-11 and FTY720, focusing on their mechanism of action, downstream signaling, and physiological effects.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the S1P1 agonist activity and related effects of AKP-11 and FTY720.
| Parameter | AKP-11 | FTY720 (Fingolimod) | Reference |
| Mechanism of Action | Direct S1P1 agonist | Prodrug, requires phosphorylation by sphingosine kinase-2 to its active form, FTY720-P | [1][5] |
| S1P1 Receptor Internalization | Induces S1P1 internalization; internalization is independent of sphingosine kinase activity | Induces S1P1 internalization and degradation | [1][6] |
| Downstream Signaling | Activates intracellular AKT and ERK signaling pathways | Activates intracellular AKT and ERK signaling pathways | [1][3] |
| Effect on Peripheral Lymphocytes | Causes milder and reversible lymphopenia | Causes more severe and long-lasting lymphopenia | [1][4] |
| hERG Ion Channel Activity | No activity at concentrations up to 30µM | Not specified in the provided results | [4][7] |
| Adverse Effects (Preclinical) | Undetectable effects on bradycardia and reduced lung vascular leaks compared to FTY720 | Associated with bradycardia and lung vascular leaks in rodents | [2] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated.
Caption: S1P1 Receptor Signaling Pathway for AKP-11 and FTY720.
Caption: Experimental Workflow for S1P1 Agonist Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
S1P1 Receptor Internalization Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing HA-tagged S1P1 (CHOHA S1P1 cells) are utilized.[5]
-
Protocol:
-
Cells are pretreated with cycloheximide (15µg/ml) for 30 minutes to inhibit the synthesis of new S1P1 receptors.[5]
-
The cells are then stimulated with 100 nM of AKP-11, FTY720, or FTY720P for 1 hour.[5]
-
Following stimulation, the compounds are washed out, and the cells are replenished with fresh serum-free medium containing 0.5% fatty acid-free BSA and cycloheximide.
-
Cells are incubated for an additional 2 or 24 hours to assess receptor recycling.[5]
-
Cell surface expression of S1P1 is quantified, likely via flow cytometry or cell-surface ELISA using an anti-HA antibody.
-
Downstream Signaling (AKT and ERK) Activation Assay
-
Cell Line: S1P1-expressing cells (e.g., CHO cells) are used.
-
Protocol:
-
Cells are treated with AKP-11, FTY720, or FTY720P.
-
Phosphorylation of AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204) is assessed at various time points (e.g., peaking at 5 minutes for AKP-11 and FTY720P).[1][3]
-
Cell lysates are collected and subjected to Western blotting using antibodies specific for phosphorylated AKT and ERK, as well as total AKT and ERK for normalization.
-
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model: EAE is induced in rats, a common model for multiple sclerosis.[5]
-
Protocol:
-
After the onset of clinical signs (clinical score of 2), animals are randomly assigned to treatment groups.
-
Animals receive daily oral administration of vehicle, AKP-11 (e.g., 1.3 mg/kg or 3 mg/kg), or FTY720 (e.g., 1 mg/kg) until a predefined endpoint (e.g., day 26).[5]
-
Clinical scores are recorded daily to assess disease severity.[5]
-
At the end of the study, CNS tissue can be collected for histological analysis of immune cell infiltration and demyelination.[5]
-
Peripheral Lymphocyte Counting
-
Animal Model: Rats are used, either healthy or with induced EAE.
-
Protocol:
-
Animals are treated with AKP-11 or FTY720.
-
Blood samples are collected at various time points post-administration.
-
Total and differential lymphocyte counts (including CD4+ and CD8+ T cells) are determined using a hematology analyzer or flow cytometry.
-
Concluding Remarks
The available data indicates that AKP-11 is a direct-acting S1P1 agonist with a distinct profile compared to the prodrug FTY720. While both compounds demonstrate efficacy in preclinical models of multiple sclerosis through the activation of S1P1 signaling and subsequent lymphocyte sequestration, AKP-11 appears to induce a milder and more rapidly reversible lymphopenia.[1][3] Furthermore, preclinical safety studies suggest a reduced risk of adverse effects such as bradycardia with AKP-11 treatment.[2] These findings position AKP-11 as a promising candidate for the treatment of autoimmune disorders, potentially offering a better-tolerated therapeutic option. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety in humans.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercepharma.com [fiercepharma.com]
- 5. AKP-11 - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 6. AKP-11 - A Novel S1P1 Agonist with Favorable Safety Profile Attenuates Experimental Autoimmune Encephalomyelitis in Rat Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
Safety Operating Guide
Information Regarding Akp-001 Disposal Procedures is Currently Unavailable
Extensive searches for "Akp-001 proper disposal procedures," "this compound safety data sheet," and "this compound handling and disposal" did not yield specific information for a substance or product with this identifier. The search results provided general safety data sheets for various unrelated chemical products, as well as general guidelines for laboratory waste. However, no documents directly addressing the handling and disposal of this compound were found.
Without specific information from a Safety Data Sheet (SDS) or other official documentation for this compound, it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as requested. Accurate and safe disposal procedures are contingent on the specific chemical and physical properties of the substance, which are not available in the public domain for a product named this compound.
Consequently, the creation of data tables summarizing quantitative data and detailed experimental protocols for disposal is not feasible. Furthermore, without established procedural steps or logical workflows for the disposal of this compound, a meaningful and accurate diagram using Graphviz cannot be generated.
For researchers, scientists, and drug development professionals, it is imperative to obtain the official Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. This document will contain the necessary information regarding proper handling, storage, and disposal, in compliance with regulatory requirements.
In the absence of specific information for this compound, general laboratory safety principles should be followed. This includes:
-
Assuming the substance is hazardous until proven otherwise.
-
Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
-
Handling the substance in a well-ventilated area, such as a fume hood.
-
Avoiding discharge into the environment.
For general guidance on chemical waste disposal, consult your institution's Environmental Health and Safety (EHS) department and refer to resources from regulatory bodies such as the Environmental Protection Agency (EPA) or the Occupational Safety and Health Administration (OSHA).
Information Regarding Akp-001 Disposal Procedures is Currently Unavailable
Extensive searches for "Akp-001 proper disposal procedures," "this compound safety data sheet," and "this compound handling and disposal" did not yield specific information for a substance or product with this identifier. The search results provided general safety data sheets for various unrelated chemical products, as well as general guidelines for laboratory waste. However, no documents directly addressing the handling and disposal of this compound were found.
Without specific information from a Safety Data Sheet (SDS) or other official documentation for this compound, it is not possible to provide the essential, immediate safety and logistical information, including operational and disposal plans, as requested. Accurate and safe disposal procedures are contingent on the specific chemical and physical properties of the substance, which are not available in the public domain for a product named this compound.
Consequently, the creation of data tables summarizing quantitative data and detailed experimental protocols for disposal is not feasible. Furthermore, without established procedural steps or logical workflows for the disposal of this compound, a meaningful and accurate diagram using Graphviz cannot be generated.
For researchers, scientists, and drug development professionals, it is imperative to obtain the official Safety Data Sheet (SDS) for this compound from the manufacturer or supplier. This document will contain the necessary information regarding proper handling, storage, and disposal, in compliance with regulatory requirements.
In the absence of specific information for this compound, general laboratory safety principles should be followed. This includes:
-
Assuming the substance is hazardous until proven otherwise.
-
Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
-
Handling the substance in a well-ventilated area, such as a fume hood.
-
Avoiding discharge into the environment.
For general guidance on chemical waste disposal, consult your institution's Environmental Health and Safety (EHS) department and refer to resources from regulatory bodies such as the Environmental Protection Agency (EPA) or the Occupational Safety and Health Administration (OSHA).
Comprehensive Safety and Handling Guide for Akp-001
Disclaimer: No specific toxicological or safety data for a compound designated "Akp-001" is publicly available. The following guide is based on established best practices for handling novel, potent, or uncharacterized chemical compounds in a research and development setting.[1][2][3] This information should be used as a foundation for a formal risk assessment, which must be completed before any handling of this compound commences.[4][5][6]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines operational procedures and disposal plans to ensure the safety of all personnel and the integrity of the research environment.
Guiding Principle: The Hierarchy of Controls
All procedures involving this compound must adhere to the hierarchy of controls, a systematic approach to minimizing risk.[7][8] This framework prioritizes the most effective control measures, with personal protective equipment (PPE) considered the last line of defense.[7][9]
Caption: The Hierarchy of Controls model prioritizes safety measures from most to least effective.
Hazard Identification and Risk Assessment
Given that the toxicological properties of this compound are unknown, it must be treated as a highly potent compound.[2][3] A thorough risk assessment is mandatory before beginning any experiment.[4][6]
2.1. Occupational Exposure Bands
In the absence of a defined Occupational Exposure Limit (OEL), potent compounds are often categorized into control bands. This compound should be provisionally assigned to the most stringent band until data suggests otherwise.
| Control Band | Occupational Exposure Limit (OEL) | Handling Requirements |
| Band 4 (Assumed for this compound) | < 1 µg/m³ | Isolation technology (glove box, isolator), dedicated lab space, stringent decontamination. [10] |
| Band 3 | 1 - 10 µg/m³ | Ventilated enclosure (fume hood, ventilated balance enclosure), restricted access. |
| Band 2 | 10 - 100 µg/m³ | Local exhaust ventilation, good laboratory practices. |
| Band 1 | > 100 µg/m³ | General ventilation, standard laboratory practices. |
2.2. Risk Assessment Protocol
-
Identify Hazards: Assume this compound is toxic via inhalation, ingestion, and dermal contact.[11] Assess any additional potential hazards (e.g., reactivity, flammability) from available chemical class data.[6]
-
Assess Exposure Potential: Evaluate every step of the planned procedure, including preparation, handling, and disposal, to determine where exposure could occur.[4][6]
-
Implement Control Measures: Based on the hierarchy of controls, select and document the specific containment strategies (e.g., glove box, closed-system transfer) and PPE required.
-
Develop Emergency Procedures: Outline clear, step-by-step actions for spills, accidental exposure, and other foreseeable emergencies.
-
Obtain Approval: The risk assessment must be reviewed and approved by the institution's Environmental Health and Safety (EHS) department before work begins.
Operational Plan: Handling and Weighing this compound
All handling of solid or concentrated this compound must occur within a primary engineering control, such as a containment glove box or a powder-containment ventilated enclosure, to minimize aerosol generation and exposure.[11]
Caption: A typical workflow for safely handling potent compounds like this compound.
Protocol for Weighing and Solubilizing this compound:
-
Preparation:
-
Designate a specific area for this compound handling.
-
Prepare the containment unit (e.g., glove box) by lining the work surface with absorbent, disposable material.
-
Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvent) and place it inside the containment unit before introducing this compound.
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE before approaching the designated area. This must include:
-
Disposable, solid-front lab coat or suit.
-
Double nitrile gloves.
-
Chemical splash goggles and face shield.
-
Appropriate respiratory protection as determined by the risk assessment.
-
-
-
Handling:
-
Carefully introduce the this compound stock container into the containment unit.
-
Perform all manipulations, including weighing and preparing solutions, on the disposable liner within the containment unit.
-
Use tools and techniques that minimize dust or aerosol generation.
-
Once the desired amount is weighed, securely seal the primary container (e.g., vial).
-
-
Post-Handling:
-
Decontaminate the exterior of the sealed primary container before removing it from the containment unit.
-
Place all disposable materials (liner, gloves, wipes) into a designated hazardous waste bag inside the containment unit.
-
Thoroughly decontaminate all surfaces and equipment within the containment unit following the procedure in Section 4.
-
Decontamination and Disposal Plan
A robust decontamination and disposal plan is critical to prevent cross-contamination and environmental release.[12]
4.1. Decontamination Solutions
The choice of decontamination solution depends on the chemical properties of this compound. If the reactivity is unknown, a multi-step cleaning process is recommended.[12][13]
| Solution Type | Example Formulation | Application |
| Inactivating ("Kill") Solution | 1 M Sodium Hydroxide or 10% Bleach Solution (if compatible) | Used to chemically deactivate this compound. Compatibility must be verified. |
| Solubilizing Solution | Methanol/Water or Ethanol | Used to dissolve and remove residual this compound. |
| Final Rinse | Deionized Water | To remove residues of the decontamination and solubilizing solutions. |
4.2. Decontamination Protocol
This protocol follows a four-stage process for cleaning contaminated surfaces and equipment.[12]
-
Gross Cleanup: Remove visible contamination with absorbent pads wetted with a solubilizing solution.
-
Surface Deactivation: Apply the inactivating solution to all surfaces and allow for the required contact time as determined by validation studies.
-
Exponential Cleaning: Perform a series of rinses, alternating between the solubilizing solution and deionized water.
-
Microcleaning: Mist surfaces with the solubilizing solution and wipe dry with new, clean wipes for each application.[12]
4.3. Waste Disposal
All waste generated from this compound handling is considered hazardous.
| Waste Stream | Container and Labeling | Disposal Route |
| Solid Waste (PPE, wipes, consumables) | Lined, rigid, sealable container. Labeled: "Hazardous Waste - Cytotoxic/Potent Compound" | Incineration at a licensed hazardous waste facility.[14] |
| Liquid Waste (Decontamination solutions, reaction quench) | Sealable, compatible container. Labeled: "Hazardous Waste - Liquid" with full chemical contents listed. | Collection by institutional EHS for chemical waste disposal. |
| Sharps (Needles, contaminated glassware) | Puncture-proof sharps container. Labeled: "Hazardous Waste - Sharps" | Collection by institutional EHS. |
Preventing Unknowns: To avoid the creation of hazardous unknown chemical waste, ensure all containers, including temporary vessels like beakers and flasks, are meticulously labeled with the full chemical name.[1][15][16] Do not use abbreviations or formulas.[15][16]
References
- 1. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 2. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 6. Chemical Risk Assessment and Safety: Everything You Need to Know When Assessing Chemical Risk Assessment and Safety Skills [alooba.com]
- 7. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 8. skillmaker.education [skillmaker.education]
- 9. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. agnopharma.com [agnopharma.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iwaste.epa.gov [iwaste.epa.gov]
- 15. mainelabpack.com [mainelabpack.com]
- 16. ehs.okstate.edu [ehs.okstate.edu]
Comprehensive Safety and Handling Guide for Akp-001
Disclaimer: No specific toxicological or safety data for a compound designated "Akp-001" is publicly available. The following guide is based on established best practices for handling novel, potent, or uncharacterized chemical compounds in a research and development setting.[1][2][3] This information should be used as a foundation for a formal risk assessment, which must be completed before any handling of this compound commences.[4][5][6]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines operational procedures and disposal plans to ensure the safety of all personnel and the integrity of the research environment.
Guiding Principle: The Hierarchy of Controls
All procedures involving this compound must adhere to the hierarchy of controls, a systematic approach to minimizing risk.[7][8] This framework prioritizes the most effective control measures, with personal protective equipment (PPE) considered the last line of defense.[7][9]
Caption: The Hierarchy of Controls model prioritizes safety measures from most to least effective.
Hazard Identification and Risk Assessment
Given that the toxicological properties of this compound are unknown, it must be treated as a highly potent compound.[2][3] A thorough risk assessment is mandatory before beginning any experiment.[4][6]
2.1. Occupational Exposure Bands
In the absence of a defined Occupational Exposure Limit (OEL), potent compounds are often categorized into control bands. This compound should be provisionally assigned to the most stringent band until data suggests otherwise.
| Control Band | Occupational Exposure Limit (OEL) | Handling Requirements |
| Band 4 (Assumed for this compound) | < 1 µg/m³ | Isolation technology (glove box, isolator), dedicated lab space, stringent decontamination. [10] |
| Band 3 | 1 - 10 µg/m³ | Ventilated enclosure (fume hood, ventilated balance enclosure), restricted access. |
| Band 2 | 10 - 100 µg/m³ | Local exhaust ventilation, good laboratory practices. |
| Band 1 | > 100 µg/m³ | General ventilation, standard laboratory practices. |
2.2. Risk Assessment Protocol
-
Identify Hazards: Assume this compound is toxic via inhalation, ingestion, and dermal contact.[11] Assess any additional potential hazards (e.g., reactivity, flammability) from available chemical class data.[6]
-
Assess Exposure Potential: Evaluate every step of the planned procedure, including preparation, handling, and disposal, to determine where exposure could occur.[4][6]
-
Implement Control Measures: Based on the hierarchy of controls, select and document the specific containment strategies (e.g., glove box, closed-system transfer) and PPE required.
-
Develop Emergency Procedures: Outline clear, step-by-step actions for spills, accidental exposure, and other foreseeable emergencies.
-
Obtain Approval: The risk assessment must be reviewed and approved by the institution's Environmental Health and Safety (EHS) department before work begins.
Operational Plan: Handling and Weighing this compound
All handling of solid or concentrated this compound must occur within a primary engineering control, such as a containment glove box or a powder-containment ventilated enclosure, to minimize aerosol generation and exposure.[11]
Caption: A typical workflow for safely handling potent compounds like this compound.
Protocol for Weighing and Solubilizing this compound:
-
Preparation:
-
Designate a specific area for this compound handling.
-
Prepare the containment unit (e.g., glove box) by lining the work surface with absorbent, disposable material.
-
Assemble all necessary equipment (e.g., microbalance, spatulas, vials, solvent) and place it inside the containment unit before introducing this compound.
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE before approaching the designated area. This must include:
-
Disposable, solid-front lab coat or suit.
-
Double nitrile gloves.
-
Chemical splash goggles and face shield.
-
Appropriate respiratory protection as determined by the risk assessment.
-
-
-
Handling:
-
Carefully introduce the this compound stock container into the containment unit.
-
Perform all manipulations, including weighing and preparing solutions, on the disposable liner within the containment unit.
-
Use tools and techniques that minimize dust or aerosol generation.
-
Once the desired amount is weighed, securely seal the primary container (e.g., vial).
-
-
Post-Handling:
-
Decontaminate the exterior of the sealed primary container before removing it from the containment unit.
-
Place all disposable materials (liner, gloves, wipes) into a designated hazardous waste bag inside the containment unit.
-
Thoroughly decontaminate all surfaces and equipment within the containment unit following the procedure in Section 4.
-
Decontamination and Disposal Plan
A robust decontamination and disposal plan is critical to prevent cross-contamination and environmental release.[12]
4.1. Decontamination Solutions
The choice of decontamination solution depends on the chemical properties of this compound. If the reactivity is unknown, a multi-step cleaning process is recommended.[12][13]
| Solution Type | Example Formulation | Application |
| Inactivating ("Kill") Solution | 1 M Sodium Hydroxide or 10% Bleach Solution (if compatible) | Used to chemically deactivate this compound. Compatibility must be verified. |
| Solubilizing Solution | Methanol/Water or Ethanol | Used to dissolve and remove residual this compound. |
| Final Rinse | Deionized Water | To remove residues of the decontamination and solubilizing solutions. |
4.2. Decontamination Protocol
This protocol follows a four-stage process for cleaning contaminated surfaces and equipment.[12]
-
Gross Cleanup: Remove visible contamination with absorbent pads wetted with a solubilizing solution.
-
Surface Deactivation: Apply the inactivating solution to all surfaces and allow for the required contact time as determined by validation studies.
-
Exponential Cleaning: Perform a series of rinses, alternating between the solubilizing solution and deionized water.
-
Microcleaning: Mist surfaces with the solubilizing solution and wipe dry with new, clean wipes for each application.[12]
4.3. Waste Disposal
All waste generated from this compound handling is considered hazardous.
| Waste Stream | Container and Labeling | Disposal Route |
| Solid Waste (PPE, wipes, consumables) | Lined, rigid, sealable container. Labeled: "Hazardous Waste - Cytotoxic/Potent Compound" | Incineration at a licensed hazardous waste facility.[14] |
| Liquid Waste (Decontamination solutions, reaction quench) | Sealable, compatible container. Labeled: "Hazardous Waste - Liquid" with full chemical contents listed. | Collection by institutional EHS for chemical waste disposal. |
| Sharps (Needles, contaminated glassware) | Puncture-proof sharps container. Labeled: "Hazardous Waste - Sharps" | Collection by institutional EHS. |
Preventing Unknowns: To avoid the creation of hazardous unknown chemical waste, ensure all containers, including temporary vessels like beakers and flasks, are meticulously labeled with the full chemical name.[1][15][16] Do not use abbreviations or formulas.[15][16]
References
- 1. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 2. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 6. Chemical Risk Assessment and Safety: Everything You Need to Know When Assessing Chemical Risk Assessment and Safety Skills [alooba.com]
- 7. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]
- 8. skillmaker.education [skillmaker.education]
- 9. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. agnopharma.com [agnopharma.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iwaste.epa.gov [iwaste.epa.gov]
- 15. mainelabpack.com [mainelabpack.com]
- 16. ehs.okstate.edu [ehs.okstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
